3-(Bromomethyl)-3-methyloxetane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZKWOJRYGRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074409 | |
| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
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Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78385-26-9 | |
| Record name | 3-(Bromomethyl)-3-methyloxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78385-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
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| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
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| Record name | 3-(bromomethyl)-3-methyloxetane | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)-3-methyloxetane: A Versatile Building Block for Modern Chemistry
Introduction: The Rise of a Strained Ring System in Chemical Innovation
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating molecular properties. Among these, the oxetane moiety has garnered significant attention. This guide provides an in-depth technical overview of a particularly valuable derivative: 3-(Bromomethyl)-3-methyloxetane. This bifunctional building block, featuring a reactive bromomethyl group and the unique physicochemical attributes of the 3,3-disubstituted oxetane core, offers a compelling combination of synthetic versatility and desirable drug-like properties.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the chemical properties, structure, synthesis, reactivity, and applications of this compound. We will delve into the causality behind its synthetic utility and explore its role as a key intermediate in the construction of complex molecular architectures, including its increasingly important application as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3][4]
Molecular Structure and Physicochemical Properties
This compound possesses a unique three-dimensional structure dominated by the strained four-membered oxetane ring. This ring system is not planar and exhibits a puckered conformation.[5] The presence of the electronegative oxygen atom within the ring induces a significant dipole moment and influences the electronic environment of the substituents at the 3-position.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO | [6] |
| Molecular Weight | 165.03 g/mol | [6] |
| CAS Number | 78385-26-9 | [6] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 162 °C at 760 mmHg | N/A |
| Density | ~1.438 g/cm³ | [9] |
| Refractive Index | ~1.48 | [8] |
| Solubility | Soluble in most organic solvents; practically insoluble in water. | [7] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate characterization is paramount in chemical synthesis. The following data provides a reference for the spectroscopic identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals:
-
A singlet at approximately δ 1.44 ppm corresponding to the three protons of the methyl group (-CH₃).
-
A singlet at approximately δ 3.65 ppm attributed to the two protons of the bromomethyl group (-CH₂Br).
-
A set of signals, often appearing as a doublet of doublets or a multiplet, between δ 4.38 and 4.46 ppm , representing the four protons of the oxetane ring (-CH₂-O-CH₂-).
-
-
¹³C NMR (Predicted): Based on typical chemical shifts for similar structures, the following assignments can be anticipated:
-
~20-25 ppm: Methyl carbon (-CH₃).
-
~35-40 ppm: Bromomethyl carbon (-CH₂Br).
-
~40-45 ppm: Quaternary carbon of the oxetane ring (C-3).
-
~75-80 ppm: Methylene carbons of the oxetane ring (C-2 and C-4).
-
Caption: 2D structure of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
C-H stretching (alkane): A series of peaks in the region of 2850-3000 cm⁻¹.
-
C-O-C stretching (ether): A strong, characteristic absorption band in the region of 1000-1250 cm⁻¹, indicative of the oxetane ring.
-
C-Br stretching: A peak in the lower frequency region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound would exhibit a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of a bromine radical, the methyl group, or cleavage of the oxetane ring.
Synthesis of this compound: A Practical Protocol
A common and efficient method for the synthesis of this compound involves the bromination of 3-methyl-3-hydroxymethyloxetane. The following protocol is based on established literature procedures.
Experimental Protocol: Bromination of 3-Methyl-3-hydroxymethyloxetane
Materials:
-
3-Methyl-3-hydroxymethyloxetane
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-3-hydroxymethyloxetane (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
To the residue, add ethyl acetate and filter through a pad of diatomaceous earth to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Add hexane to the residue to precipitate any remaining triphenylphosphine oxide and filter again through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic bromomethyl group and the strained oxetane ring.
Nucleophilic Substitution at the Bromomethyl Group
The primary bromide is an excellent leaving group, making the bromomethyl carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of functional groups.
-
Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. This is a common strategy for incorporating the 3-methyloxetane moiety into bioactive molecules. To favor monosubstitution with primary amines, it is often necessary to use a large excess of the amine.
-
Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to form thioethers.
-
Reaction with Azide: Sodium azide is a common nucleophile used to introduce the azido group, which can then be further transformed, for example, through reduction to a primary amine or by click chemistry. The reaction of this compound's precursor, 3-methoxytosyl-3-methyl oxetane, with sodium azide has been reported to proceed in good yield.[10][11]
Caption: Nucleophilic substitution at the bromomethyl group.
Ring-Opening Reactions of the Oxetane Moiety
While 3,3-disubstituted oxetanes are generally more stable than their less substituted counterparts, the inherent ring strain allows for ring-opening reactions under specific conditions, providing access to 1,3-difunctionalized compounds.[5][12]
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will typically attack the more sterically hindered carbon (C3) due to the formation of a more stable tertiary carbocation-like intermediate.
-
Base-Mediated Reactions: Strong bases can deprotonate at positions alpha to activating groups, potentially leading to rearrangements. However, direct base-mediated ring-opening by external nucleophiles is less common for 3,3-disubstituted oxetanes due to steric hindrance.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the 3-methyloxetane moiety have made it a valuable component in modern drug design.
Bioisosteric Replacement of gem-Dimethyl and Carbonyl Groups
One of the most significant applications of the 3,3-disubstituted oxetane core is as a bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4]
-
gem-Dimethyl Replacement: The oxetane group can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity. This can lead to improved aqueous solubility and metabolic stability, as the oxetane ring is generally more resistant to oxidative metabolism than alkyl groups.[1][2][4]
-
Carbonyl Replacement: As a carbonyl surrogate, the oxetane can maintain a similar spatial arrangement of substituents while offering a non-planar, non-conjugated, and metabolically more stable alternative.[1][2][3]
The table below summarizes the general effects of replacing a gem-dimethyl or carbonyl group with a 3,3-disubstituted oxetane:
| Property | Effect of Oxetane Substitution | Rationale |
| Aqueous Solubility | Generally Increased | The polar ether oxygen can act as a hydrogen bond acceptor.[1] |
| Lipophilicity (logP) | Generally Decreased | Introduction of a polar ether functionality.[1][3] |
| Metabolic Stability | Often Improved | The oxetane ring is typically more resistant to CYP-mediated oxidation than alkyl groups.[1][4] |
| Basicity of Proximal Amines | Decreased | The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of nearby amines.[1] |
Synthesis of Spirocyclic Scaffolds
This compound is an excellent precursor for the synthesis of novel spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. Intramolecular nucleophilic substitution, where a nucleophile tethered to the oxetane core displaces the bromide, can lead to the formation of a second ring spiro-fused at the C3 position of the oxetane.
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage of this compound are crucial.
-
Hazards: It is classified as a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin.[7] It is recommended to handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic chemistry. Its dual reactivity, combined with the beneficial physicochemical properties imparted by the 3,3-disubstituted oxetane core, provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. Its growing application as a bioisostere in drug discovery underscores its importance in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, aiming to equip researchers with the knowledge to effectively utilize this remarkable compound in their scientific endeavors.
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A Senior Application Scientist's Guide to the Synthesis of 3-(Bromomethyl)-3-methyloxetane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a strained four-membered ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without adding the bulk of more common groups like gem-dimethyl or morpholine moieties.[1][2] 3-(Bromomethyl)-3-methyloxetane is a pivotal building block, providing a reactive "handle" for introducing this beneficial scaffold into complex molecules.[3] This guide provides a detailed technical overview of the robust and scalable synthesis of this compound from its precursor, 3-methyl-3-hydroxymethyl oxetane. We will dissect two primary, field-proven synthetic strategies—bromination with phosphorus tribromide and the Appel reaction—exploring their underlying mechanisms, providing detailed experimental protocols, and discussing critical safety considerations.
Introduction: The Strategic Value of the Oxetane Moiety
The strategic deployment of small, sp³-rich, polar motifs is a cornerstone of contemporary drug design. Among these, the oxetane ring has garnered substantial attention for its unique conformational and electronic properties.[1][4] Unlike its five-membered counterpart, tetrahydrofuran (THF), the oxetane ring is more strained and less flexible, which can impart favorable pre-organization for binding to biological targets. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, enhancing molecular polarity and often improving aqueous solubility—a critical parameter for oral bioavailability.[1]
The conversion of the readily available primary alcohol, 3-methyl-3-hydroxymethyl oxetane, to the corresponding bromide is a crucial transformation. The resulting this compound is an electrophilic building block, primed for nucleophilic substitution reactions to forge new carbon-heteroatom or carbon-carbon bonds. This guide focuses on the most reliable methods for this conversion, which are specifically chosen to avoid the carbocation rearrangements that can plague reactions with primary alcohols under acidic conditions (e.g., using HBr).[5][6]
Comparative Analysis of Synthetic Methodologies
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a substrate like 3-methyl-3-hydroxymethyl oxetane, the primary concern is to activate the hydroxyl group to turn it into a good leaving group, which can then be displaced by a bromide nucleophile. The two most effective and widely adopted methods for this purpose are:
-
Method A: Reaction with Phosphorus Tribromide (PBr₃) : A classic and highly efficient method for converting primary and secondary alcohols to alkyl bromides.[7][8]
-
Method B: The Appel Reaction : This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under mild, neutral conditions.[9][10]
Both methods proceed via an Sɴ2 mechanism, which is ideal for this neopentyl-like primary alcohol, as it precludes the formation of a carbocationic intermediate and thus prevents any skeletal rearrangement.[5][6]
Method A: Bromination via Phosphorus Tribromide (PBr₃)
This method is often the first choice for its high efficiency and straightforward execution. The reaction is reliable and generally provides high yields for unhindered primary alcohols.
Reaction Mechanism
The conversion of an alcohol to an alkyl bromide using PBr₃ is a textbook example of an Sɴ2 reaction. The process involves two main stages: activation of the hydroxyl group followed by nucleophilic displacement.[5][6][7]
-
Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a strong O-P bond and displaces one of the bromide ions, creating a protonated alkoxy-dibromophosphite intermediate. This step effectively transforms the poor leaving group (-OH) into an excellent one (-OPBr₂H).[6][11]
-
Displacement: The bromide ion (Br⁻), liberated in the first step, now acts as a potent nucleophile. It performs a backside attack on the carbon atom attached to the activated oxygen, leading to the formation of the C-Br bond and cleavage of the C-O bond.[7][11]
The reaction proceeds with a clean inversion of stereochemistry, although this is not observable for the achiral substrate . One mole of PBr₃ can, in principle, react with three moles of the alcohol.
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Introduction: The Structural and Synthetic Importance of 3-(Bromomethyl)-3-methyloxetane
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-3-methyloxetane
This compound (CAS No. 78385-26-9) is a key building block in modern organic and medicinal chemistry.[1] Its strained four-membered oxetane ring and the presence of a reactive bromomethyl group make it a versatile precursor for synthesizing more complex molecules, including pharmaceutical intermediates and energetic polymers.[2][3] For researchers in drug development and materials science, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will move beyond simple data reporting to explain the causality behind the observed spectroscopic signals, offering field-proven insights into experimental design and data interpretation.
Part 1: Molecular Structure and Spectroscopic Correlation
Before delving into individual techniques, it is crucial to understand the molecular architecture we aim to confirm. The structure of this compound presents several distinct features that are expected to give rise to characteristic spectroscopic signals.
-
Asymmetry: The molecule contains a quaternary carbon (C3) bonded to four different groups: a methyl group, a bromomethyl group, and two methylene groups that are part of the oxetane ring.
-
Distinct Proton Environments: The protons on the methyl group, the bromomethyl group, and the two oxetane methylene groups are chemically non-equivalent and should produce separate signals in the ¹H NMR spectrum.
-
Key Functional Groups: The C-O-C ether linkage of the oxetane ring and the C-Br bond are expected to show characteristic absorption bands in the IR spectrum.
Caption: Molecular structure of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.44 | Singlet (s) | 3H | -CH₃ (Methyl protons) |
| ~3.65 | Singlet (s) | 2H | -CH₂Br (Bromomethyl protons) |
| ~4.42 | Doublet (d) | 2H | Oxetane -CH₂- (Axial) |
| ~4.42 | Doublet (d) | 2H | Oxetane -CH₂- (Equatorial) |
| Data reported in CDCl₃ at 300 MHz. Source: ChemicalBook, iChemical.[2][4] |
The ¹H NMR spectrum reveals four distinct proton signals, consistent with the molecule's structure.
-
Methyl Protons (δ 1.44): The upfield singlet corresponds to the three protons of the methyl group. It appears as a singlet because there are no adjacent protons to induce spin-spin coupling. Its chemical shift is in the expected range for an alkyl group attached to a quaternary carbon.[5]
-
Bromomethyl Protons (δ 3.65): The singlet at 3.65 ppm is assigned to the two protons of the bromomethyl group. The electronegative bromine atom deshields these protons, shifting their signal downfield compared to the methyl group.[5] Like the methyl group, it is a singlet due to the lack of adjacent protons.
-
Oxetane Methylene Protons (δ ~4.42): The most downfield signals are from the four protons on the oxetane ring. These are significantly deshielded by the adjacent electronegative oxygen atom. The two methylene groups (at C2 and C4) are chemically equivalent due to molecular symmetry. However, the protons on each methylene group are diastereotopic. This means they are not equivalent and should couple with each other, resulting in an AX system, which typically presents as a pair of doublets. The reported "double peak, 4H" likely represents these overlapping pairs of doublets.[2]
Caption: ¹H NMR assignments for this compound.
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[5] TMS serves as the internal standard, with its signal defined as 0.0 ppm.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans (to improve signal-to-noise ratio).
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate all signals to determine the relative proton ratios.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides direct evidence for the number of unique carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~22 | -C H₃ | Standard alkyl carbon chemical shift. |
| ~38 | -C H₂Br | Alkyl carbon attached to bromine.[6] |
| ~42 | -C (quat)- | Quaternary carbon, deshielded by oxygen and bromine. |
| ~80 | Oxetane -C H₂- | Methylene carbon attached to ether oxygen, highly deshielded. |
| Predicted values are based on standard chemical shift ranges and data from analogous structures.[7] |
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments.
-
Methyl Carbon (δ ~22): This signal appears at the highest field (lowest ppm), typical for a simple sp³ hybridized methyl carbon.
-
Bromomethyl Carbon (δ ~38): The carbon attached to the bromine is deshielded due to the halogen's electronegativity, shifting it downfield relative to the methyl carbon.[6]
-
Quaternary Carbon (δ ~42): The quaternary carbon (C3) is attached to two other carbons, a bromine (via a carbon), and an oxygen (via a carbon), resulting in a moderate downfield shift.
-
Oxetane Methylene Carbons (δ ~80): The two equivalent methylene carbons of the oxetane ring (C2 and C4) are directly bonded to the highly electronegative oxygen atom. This causes a significant deshielding effect, resulting in the most downfield signal in the spectrum.
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in 0.6 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Technique: Proton-decoupled acquisition to produce a spectrum of singlets.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (a triplet at ~77.16 ppm) can be used as a secondary reference.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) |
| ~1100-1000 | C-O-C Stretch (asymmetric) | Cyclic Ether (Oxetane) |
| ~980 | Ring "Breathing" | Oxetane Ring |
| ~650-550 | C-Br Stretch | Alkyl Bromide |
| Predicted values are based on standard IR correlation tables.[8] |
-
C-H Stretching (2950-2850 cm⁻¹): These strong absorptions are characteristic of all organic molecules containing sp³ C-H bonds and confirm the presence of the alkyl framework.
-
C-O-C Stretching (~1100-1000 cm⁻¹): A strong, prominent band in this region is the hallmark of an ether linkage. For cyclic ethers, this band is particularly intense and is a key piece of evidence for the oxetane ring.[8]
-
Oxetane Ring "Breathing" (~980 cm⁻¹): Four-membered rings often exhibit a characteristic ring vibration, sometimes called a "breathing" mode. A sharp absorption around 980 cm⁻¹ is a strong indicator of the oxetane ring itself.
-
C-Br Stretching (~650-550 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region of the spectrum confirms the presence of the carbon-bromine bond.[9]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands listed in Table 3.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for this compound
| m/z Ratio | Ion | Comments |
| 164/166 | [M]⁺ | Molecular ion peak. The ~1:1 ratio is characteristic of a single bromine atom (⁷⁹Br/⁸¹Br isotopes). |
| 151/153 | [M - CH₃]⁺ | Loss of a methyl group. |
| 85 | [M - Br]⁺ | Loss of a bromine radical. |
| 71 | [M - CH₂Br]⁺ | Loss of the bromomethyl group (α-cleavage). |
| Predictions based on common fragmentation pathways for ethers and alkyl halides.[10] |
-
Molecular Ion Peak ([M]⁺, m/z 164/166): The most critical piece of information is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by two mass units.[10] The presence of this doublet at m/z 164 and 166 is definitive proof that the molecule contains one bromine atom and has a molecular weight of 165.03 g/mol .[2]
-
Key Fragmentation Pathways:
-
Loss of a Bromine Radical ([M - Br]⁺, m/z 85): Cleavage of the weak C-Br bond is a common fragmentation pathway, leading to a cation at m/z 85.
-
Alpha-Cleavage ([M - CH₂Br]⁺, m/z 71): Ethers readily undergo α-cleavage, where the bond adjacent to the oxygen is broken. Loss of the bromomethyl radical is a favorable pathway, resulting in a stable oxonium ion at m/z 71. This is often a very prominent peak in the spectrum.
-
Caption: Key fragmentation pathways for this compound in MS.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation, creating a "fingerprint" mass spectrum.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.
-
Data Analysis: Identify the molecular ion peak doublet (m/z 164/166). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
Part 5: Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.
Caption: Workflow for integrated spectroscopic structure verification.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-consistent confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework. The IR spectrum confirms the presence of the key ether and alkyl bromide functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the success of their downstream applications.
References
- PubChem. 3-Methyloxetane.
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- NIST. 3-Ethyl-3-hydroxymethyl oxetane. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. C-13 nmr spectrum of bromomethane. [Link]
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- Organic Syntheses. 3-thenyl bromide. [Link]
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- Doc Brown's Chemistry. proton nmr spectrum of bromomethane. [Link]
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A Comprehensive Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-methyloxetane
Introduction: The Structural Significance and Synthetic Utility of 3-(Bromomethyl)-3-methyloxetane
This compound (BMO), with CAS Registry Number 78385-26-9, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical synthesis.[1][2] Its structure features a strained four-membered oxetane ring, which imparts unique reactivity, and a bromomethyl group that serves as a highly functional handle for nucleophilic substitution reactions.[1] This combination makes BMO a valuable building block in medicinal chemistry for creating novel therapeutic agents and in materials science, particularly as a monomer for the synthesis of energetic thermoplastic elastomers like Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO).[3][4][5]
The oxetane motif itself is increasingly recognized as a beneficial surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, in drug discovery.[6] It can favorably modulate key physicochemical properties including aqueous solubility, lipophilicity, and metabolic stability.[6][7] A thorough understanding of the fundamental physical properties of BMO, such as its boiling point and density, is therefore a critical prerequisite for its effective use in reaction engineering, process scale-up, and polymer chemistry. This guide provides a detailed examination of these core properties, grounded in available experimental data and established analytical principles.
Core Physical Properties of this compound
The physical state of this compound is typically described as a colorless to light yellow clear liquid under standard conditions.[1] Quantitative data for its key physical properties are summarized below.
Data Presentation: Boiling Point and Density
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 162 °C | At 760 mmHg (Atmospheric Pressure) | [3][8][9][10] |
| 58 °C | At 12 mmHg (Reduced Pressure) | [1] | |
| Density | 1.438 g/cm³ | Not Specified | [3][9] |
| 1.4 ± 0.1 g/cm³ | Not Specified | [8][10] |
Expert Analysis and Experimental Causality
Boiling Point:
The significant difference between the boiling point at atmospheric pressure (162 °C) and under reduced pressure (58 °C at 12 mmHg) is a critical consideration for researchers.[1][3][8][9][10] High-boiling-point liquids, especially those containing strained rings like oxetanes, can be susceptible to thermal decomposition or unwanted side reactions when heated for prolonged periods at atmospheric pressure.
-
Causality of Vacuum Distillation: The choice to distill this compound under reduced pressure is a deliberate experimental strategy to mitigate thermal stress. By lowering the external pressure, the temperature required to induce boiling is substantially reduced. This allows for purification via distillation at a much lower, safer temperature (58 °C), preserving the integrity of the strained oxetane ring and preventing potential polymerization or degradation that could occur at 162 °C.[1] This is a standard and essential technique in synthetic organic chemistry for thermally sensitive compounds.
Density:
The reported density of approximately 1.4 g/cm³ indicates that BMO is considerably denser than water.[3][8][9][10] This is expected due to the presence of the heavy bromine atom (atomic weight ~79.9 amu) within a relatively small molecule (molecular weight 165.03 g/mol ).[1][3] This property is important for reaction setup, as it will form the lower layer in an immiscible mixture with water, and for calculations involving molarity and volume.
Methodology: Determination of Physical Properties
To ensure the accuracy and reproducibility of physical property data, standardized and validated experimental protocols are essential. The following outlines the principles behind the determination of boiling point and density for a compound like this compound.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of boiling point and density.
Protocol for Boiling Point Determination (Vacuum Distillation)
This protocol describes a self-validating system for obtaining an accurate boiling point under reduced pressure.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
System Integrity Check: Connect the apparatus to a vacuum pump protected by a cold trap. Evacuate the system and ensure it can hold a stable vacuum (as measured by a digital manometer) to prevent leaks, which would invalidate the pressure reading.
-
Sample Charging: Charge the distillation flask with this compound and a magnetic stir bar for smooth boiling.
-
Heating and Equilibration: Immerse the flask in an oil bath and begin stirring. Apply vacuum to the desired pressure (e.g., 12 mmHg). Slowly heat the oil bath.
-
Data Acquisition: Observe the temperature on the thermometer placed at the vapor path. The boiling point is recorded as the stable temperature plateau observed when the liquid is actively boiling and condensate is consistently forming on the thermometer bulb. The pressure from the manometer must be recorded simultaneously.
-
Validation: For highest accuracy, the measurement can be repeated. The stability of the temperature and pressure during distillation serves as an internal validation of the reading.
Protocol for Density Determination (Pycnometer Method)
-
Calibration: Calibrate a pycnometer (a flask with a precise, known volume) by weighing it empty, then filled with deionized water at a specific, controlled temperature (e.g., 20°C). The known density of water at this temperature allows for the precise calculation of the pycnometer's internal volume.
-
Sample Preparation: Bring the this compound sample to the same controlled temperature as the calibration step using a water bath to ensure thermal equilibrium.
-
Measurement: Dry the pycnometer thoroughly and weigh it. Fill it with the temperature-equilibrated BMO sample and weigh it again.
-
Calculation: The density is calculated using the formula: ρ = (m_sample - m_empty) / V_pycnometer
-
Trustworthiness: The protocol's trustworthiness is enhanced by performing the measurement in triplicate to calculate a mean and standard deviation, and by ensuring the temperature is precisely controlled throughout the calibration and measurement steps.
References
- Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9. Chemsrc. [Link]
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- Synthesis of 3-azidomethyl-3-methyloxetane.
- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Oxetane. Wikipedia. [Link]
- Oxetane | C3H6O | CID 10423. PubChem. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
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A Comprehensive Technical Guide to the Solubility of 3-(Bromomethyl)-3-methyloxetane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-methyloxetane is a versatile synthetic intermediate characterized by a strained four-membered oxetane ring, a methyl group, and a bromomethyl substituent.[1][2] Its chemical formula is C₅H₉BrO and it has a molecular weight of 165.03 g/mol .[3] This compound typically appears as a colorless to light yellow clear liquid.[2] The unique structural features of this compound, particularly the reactive bromomethyl group and the polar oxetane ring, make it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the solubility profile of this compound, the underlying physicochemical principles, and a practical protocol for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key determinants of its solubility are its polarity, hydrogen bonding capability, and molecular size.
The molecule possesses both polar and nonpolar regions. The oxetane ring, with its ether oxygen, and the bromomethyl group contribute to the molecule's polarity. The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it a potent hydrogen-bond acceptor.[4][5] In fact, the hydrogen-bond-accepting ability of oxetanes is stronger than that of other cyclic ethers and most carbonyl groups found in aldehydes, ketones, and esters.[4] This strong hydrogen bond accepting capability significantly influences its interaction with protic solvents.
Conversely, the methyl group and the methylene carbons in the backbone of the molecule contribute to its nonpolar character. The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to be miscible with a wide range of organic solvents, from nonpolar to polar aprotic and polar protic, while exhibiting poor solubility in water.[1]
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in the literature, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the properties of common organic solvents. The following table summarizes the expected solubility of this compound in various organic solvents, categorized by solvent class.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.1 | Sparingly Soluble to Soluble | The nonpolar hydrocarbon backbone of hexane interacts favorably with the alkyl portions of the molecule. However, the polar oxetane and bromomethyl groups may limit high miscibility. |
| Toluene | 2.4 | Soluble to Highly Soluble | The aromatic ring of toluene can engage in van der Waals interactions, and its moderate polarity is compatible with the overall polarity of the molecule. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Highly Soluble | DCM's polarity is well-suited to dissolve both the polar and nonpolar parts of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | As a cyclic ether, THF is structurally similar to the oxetane ring, promoting miscibility. Its polarity is also favorable. | |
| Ethyl Acetate | 4.4 | Highly Soluble | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, interacting with any potential weak hydrogen bond donating capabilities of the C-H bonds adjacent to the electronegative atoms in the solute. Its overall polarity is also suitable. | |
| Acetone | 5.1 | Highly Soluble | The polar carbonyl group of acetone and its overall polarity make it an excellent solvent for moderately polar compounds. | |
| Acetonitrile (ACN) | 5.8 | Soluble | While polar, the strong dipole of acetonitrile might have a slightly reduced affinity for the less polar parts of the molecule compared to other polar aprotic solvents. | |
| Dimethylformamide (DMF) | 6.4 | Soluble | DMF is a highly polar solvent that should readily dissolve the molecule due to strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Similar to DMF, DMSO is a highly polar solvent capable of strong intermolecular interactions, leading to good solubility. | |
| Polar Protic | Methanol | 5.1 | Soluble to Highly Soluble | Methanol can act as a hydrogen bond donor to the oxetane oxygen, leading to strong solute-solvent interactions. |
| Ethanol | 4.3 | Soluble to Highly Soluble | Similar to methanol, ethanol can engage in hydrogen bonding with the oxetane ring. | |
| Isopropanol | 3.9 | Soluble | The increased steric hindrance of the isopropyl group compared to methanol and ethanol may slightly reduce the efficiency of solvation. | |
| Aqueous | Water | 10.2 | Insoluble | The presence of the nonpolar methyl group and the overall carbon skeleton, combined with the lack of a strong hydrogen bond donating group on the molecule, leads to poor solubility in the highly polar and strongly hydrogen-bonded network of water.[1] |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound in a laboratory setting.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, ethyl acetate, acetone, methanol, ethanol)
-
Deionized water
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Label a series of test tubes with the names of the solvents to be tested.
-
-
Sample Measurement:
-
Using a micropipette, add a precise volume of this compound (e.g., 100 µL) to each labeled test tube.
-
-
Solvent Addition:
-
To the first test tube, add the corresponding solvent in small increments (e.g., 0.1 mL).
-
After each addition, cap the test tube and vortex for approximately 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation, or the presence of undissolved droplets).
-
-
Observation and Classification:
-
Continue adding the solvent incrementally until the solute completely dissolves or until a significant volume of solvent has been added (e.g., 3 mL).
-
Record the observations and classify the solubility according to the following criteria:
-
Highly Soluble: Dissolves rapidly in a small amount of solvent.
-
Soluble: Dissolves completely upon mixing.
-
Sparingly Soluble: Only a small amount dissolves, or a large volume of solvent is required for complete dissolution.
-
Insoluble: Does not dissolve, even after vigorous mixing.
-
-
-
Repeat for All Solvents:
-
Repeat steps 3 and 4 for each of the selected organic solvents and for deionized water.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Logical Workflow for Solvent Selection
The choice of solvent is critical for the success of a chemical reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, with a focus on solubility.
Caption: A flowchart outlining the decision-making process for selecting a suitable reaction solvent.
Conclusion
This compound is a valuable synthetic building block with a favorable solubility profile in a wide array of common organic solvents. Its solubility is primarily dictated by its moderate polarity and the strong hydrogen-bond-accepting nature of its oxetane ring. While it is practically insoluble in water, it is expected to be highly soluble in polar aprotic solvents like dichloromethane, THF, and ethyl acetate, as well as in polar protic solvents such as methanol and ethanol. The provided experimental protocol offers a reliable method for confirming its solubility in specific solvents of interest, and the solvent selection workflow provides a logical framework for its application in organic synthesis. This comprehensive understanding of its solubility is essential for researchers and drug development professionals to fully exploit the synthetic potential of this versatile compound.
References
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- National Center for Biotechnology Information. (n.d.). 3-Methyloxetane. PubChem Compound Database.
- Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Vermeire, F. H., & Green, W. H. (2021).
- Vu, T. C., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Wuts, P. G. M. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 12(16), 1463-1481. [Link]
- ChemSrc. (n.d.). Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9.
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Reactivity of the oxetane ring in 3-(Bromomethyl)-3-methyloxetane
An In-Depth Technical Guide to the Reactivity of 3-(Bromomethyl)-3-methyloxetane
Abstract
This compound (BrMMO) is a compelling bifunctional building block that has garnered significant interest across pharmaceutical and materials science sectors.[1][2] Its structure, featuring a strained four-membered oxetane ring and a primary alkyl bromide, presents a fascinating case of competitive reactivity.[2][3] This guide provides an in-depth exploration of the factors governing the reactivity of BrMMO, detailing the conditions that favor either nucleophilic substitution at the bromomethyl group or ring-opening of the oxetane moiety. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this versatile compound in drug discovery and polymer chemistry.[1][4]
The Unique Structural Profile of this compound
The reactivity of BrMMO is a direct consequence of its two key functional components: the strained oxetane ring and the electrophilic bromomethyl group.
The Oxetane Ring: A Source of Controlled Reactivity
The four-membered oxetane ring possesses a significant ring strain energy of approximately 107 kJ/mol.[3][5] This inherent strain positions its reactivity between that of highly reactive epoxides and the more stable five-membered tetrahydrofurans (THFs).[3][6] This intermediate reactivity is crucial; the ring is generally stable under basic and neutral conditions but can be induced to open under acidic catalysis.[3][7] The 3,3-disubstitution pattern in BrMMO further enhances this stability compared to less substituted oxetanes.[3] In medicinal chemistry, the oxetane ring is prized as a compact, polar, and sp³-rich motif that can improve aqueous solubility and metabolic stability, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[4][8]
The Bromomethyl Group: A Classic Electrophilic Handle
The primary C-Br bond in the bromomethyl substituent serves as a potent electrophilic center.[9] The electronegativity difference between carbon and bromine creates a polar bond, rendering the carbon atom susceptible to attack by nucleophiles. This functionality allows for classic bimolecular nucleophilic substitution (SN2) reactions, where the bromide ion acts as an effective leaving group, enabling the straightforward introduction of a vast array of functional groups onto the oxetane scaffold.[9][10]
Synthesis of this compound
A reliable supply of high-purity BrMMO is paramount for its application. A common and efficient method for its synthesis is the Appel reaction, starting from the corresponding alcohol, 3-methyl-3-hydroxymethyloxetane.[11]
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 3-methyl-3-hydroxymethyloxetane to BrMMO using carbon tetrabromide and triphenylphosphine.[11]
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3-methyl-3-hydroxymethyloxetane (10 mL, 0.1 mol) and carbon tetrabromide (36.58 g, 0.11 mol) in dichloromethane (100 mL). The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. This temperature control is critical to manage the exothermicity of the subsequent addition. Slowly add triphenylphosphine (31.56 g, 0.12 mol) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 20 minutes to ensure the reaction proceeds to completion.[11]
-
Workup and Purification:
-
Remove the dichloromethane solvent by distillation under reduced pressure.
-
To the resulting residue, add ethyl acetate (100 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble impurities. The diatomaceous earth provides a fine filtration medium, ensuring the removal of all solid byproducts.
-
Concentrate the filtrate under reduced pressure. Add hexane to the concentrate to induce recrystallization of any remaining triphenylphosphine oxide.
-
Filter the mixture again through diatomaceous earth and concentrate the filtrate to yield the crude product.
-
-
Final Purification: Purify the crude material by fractional distillation to obtain this compound as a pure compound (yields up to 95% have been reported).[11]
Caption: Synthetic workflow for this compound.
Dissecting the Competitive Reaction Pathways
The choice of reaction conditions and nucleophile dictates whether BrMMO undergoes nucleophilic substitution or oxetane ring-opening.
Pathway A: Nucleophilic Substitution at the Bromomethyl Group
Under neutral or basic conditions, the oxetane ring is remarkably stable.[3] Consequently, nucleophiles will preferentially attack the electrophilic carbon of the bromomethyl group in a classic SN2 fashion. This pathway is highly reliable for installing a diverse range of functionalities while preserving the valuable oxetane core.
Caption: General mechanism for SN2 reaction on BrMMO.
This reaction is broadly applicable to a range of nucleophiles, including amines, phenols, thiols, and cyanides, making BrMMO an ideal scaffold for building molecular complexity.[10][12][13]
| Nucleophile | Reagent Example | Typical Conditions | Product Type | Reference |
| Amine | Benzylamine | K₂CO₃, Acetonitrile, 80 °C | Secondary Amine | [14],[13] |
| Phenol | 4-Methoxyphenol | K₂CO₃, Acetone, RT | Aryl Ether | [12] |
| Thiol | Thiophenol | NaH, THF, 0 °C to RT | Thioether | [5] |
| Cyanide | KCN | Ethanol, Reflux | Nitrile | [10] |
| Azide | Sodium Azide | DMF, 60 °C | Alkyl Azide | [15] |
Experimental Protocol: General SN2 Reaction with an Amine Nucleophile
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.). The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[13]
-
Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or DMF.
-
Reaction: Heat the mixture with stirring to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired N-substituted amino-oxetane.
Pathway B: Cationic Ring-Opening and Polymerization
In the presence of a Lewis or Brønsted acid, the reaction landscape changes dramatically. The acid activates the oxetane ring by protonating the ether oxygen, making the ring carbons highly electrophilic and susceptible to nucleophilic attack, which leads to ring-opening.[6][16]
When BrMMO is treated with a cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂), it undergoes Cationic Ring-Opening Polymerization (CROP).[17][18] This process is a powerful method for creating functional polyethers. The resulting polymer, poly(3-bromomethyl-3-methyloxetane) or PolyBrMMO, features a stable polyether backbone with a pendant bromomethyl group on each repeating unit.[11] These pendant groups can be further functionalized, opening avenues for advanced materials, including energetic thermoplastic elastomers.[11][15]
Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP).
Experimental Protocol: Cationic Ring-Opening Polymerization of BrMMO
This protocol is adapted from literature procedures for the synthesis of PolyBrMMO.[17]
-
Preparation: Under a dry nitrogen atmosphere, charge a flame-dried reactor with anhydrous dichloromethane (CH₂Cl₂). The rigorous exclusion of water is critical, as water can act as a terminating agent in cationic polymerizations.
-
Initiator System: Add the initiator, such as 1,4-butanediol (BDO, 1.0 eq.), to the solvent. Cool the solution to 0 °C.
-
Catalyst Addition: Slowly add the catalyst, boron trifluoride etherate (BF₃·OEt₂, 0.5 eq. relative to BDO), to the stirred solution.
-
Monomer Addition: Add the monomer, this compound, dropwise to the reaction system while maintaining the temperature at 0 °C.
-
Polymerization: Allow the reaction to proceed at 0 °C for an extended period (e.g., 72 hours) to achieve high monomer conversion and molecular weight.[17]
-
Quenching & Purification: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Collect the solid polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.
Conclusion: A Dichotomy of Reactivity for Modern Synthesis
This compound stands out as a building block of significant synthetic value. Its dual reactivity allows chemists to selectively engage either the bromomethyl group or the oxetane ring by simple manipulation of reaction conditions. Under basic or neutral conditions, it serves as a robust platform for introducing the desirable 3-methyl-oxetane moiety via SN2 reactions, a strategy widely employed in drug discovery to enhance the physicochemical properties of lead compounds.[4] Conversely, under cationic conditions, it functions as a valuable monomer, enabling the synthesis of functional polyethers with modifiable side chains for advanced materials applications.[15][17] A thorough understanding of this reactivity dichotomy is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of this unique and powerful synthetic intermediate.
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An In-depth Technical Guide on the Electrophilic Character of the Bromomethyl Group in 3-(Bromomethyl)-3-methyloxetane
Abstract
The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to enhance key physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] 3-(Bromomethyl)-3-methyloxetane is a versatile building block that combines the advantageous properties of the oxetane ring with the reactive potential of a primary alkyl bromide.[4][5] This guide provides an in-depth analysis of the electrophilic character of the bromomethyl group in this specific context. We will explore the underlying electronic and steric factors, propose robust experimental and computational methodologies for its characterization, and discuss the implications for its application in drug discovery and organic synthesis.
Introduction: The Strategic Importance of Oxetanes in Modern Drug Discovery
The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy to modulate molecular properties and escape the confines of "flatland" in medicinal chemistry.[6] Among these, the oxetane ring, a four-membered cyclic ether, has garnered substantial interest.[2][6] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the fine-tuning of aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[3][7]
This compound serves as a key intermediate, providing a reactive handle to introduce the beneficial oxetane moiety into more complex molecular architectures.[4][8] The electrophilic nature of its bromomethyl group is central to its utility, enabling a variety of nucleophilic substitution reactions.[4] Understanding and quantifying this electrophilicity is paramount for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways.
Theoretical Framework: Factors Governing Electrophilicity
The electrophilic character of the methylene carbon in this compound is governed by a confluence of electronic and steric effects.
Inductive Effect and Bond Polarization
The carbon-bromine bond is inherently polarized due to the higher electronegativity of bromine relative to carbon. This creates a partial positive charge (δ+) on the carbon atom, rendering it susceptible to attack by nucleophiles.[9][10] The adjacent oxetane ring further influences this polarization. The oxygen atom within the oxetane ring exerts a significant electron-withdrawing inductive effect, which can enhance the electrophilicity of the bromomethyl carbon.
Steric Considerations in Nucleophilic Attack
The bromomethyl group in this compound is a primary alkyl halide. Such systems are generally highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[11][12] The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon.[13] The steric bulk around this carbon is a critical determinant of the reaction rate.[12][14] In this molecule, the presence of the 3-methyl group and the oxetane ring itself introduces a degree of steric hindrance that is greater than that of a simple ethyl bromide but less than that of a neopentyl system. This moderated steric profile allows for a wide range of nucleophiles to react efficiently.
The Potential for Neighboring Group Participation
A key question in understanding the reactivity of this molecule is the potential for the oxetane oxygen to act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP), could, in principle, lead to the formation of a strained spirocyclic oxonium ion intermediate.[15][16][17] While NGP involving ether oxygens is well-documented, its occurrence is highly dependent on the specific geometry and reaction conditions. Computational studies have explored the favorability of such participation with oxetanes, though definitive experimental evidence in this specific substrate is not widely reported.[18][19] The involvement of such an intermediate would have significant implications for the stereochemical outcome of substitution reactions.
Experimental and Computational Characterization of Electrophilicity
A multi-faceted approach combining kinetic studies and computational modeling provides a comprehensive understanding of the electrophilic character of this compound.
Kinetic Analysis of Nucleophilic Substitution
The relative reactivity of an electrophile can be quantitatively assessed by measuring the rate constants of its reactions with a standardized set of nucleophiles.[20] A well-established method involves monitoring the progress of SN2 reactions over time.[21]
Experimental Protocol: Comparative Kinetic Analysis
Objective: To determine the second-order rate constants for the reaction of this compound with a panel of nucleophiles and compare them to standard primary alkyl halides.
Methodology:
-
Preparation of Reactants: Prepare standardized solutions (e.g., 0.1 M) of this compound, 1-bromobutane (as a primary standard), and various nucleophiles (e.g., sodium azide, sodium thiophenoxide, potassium acetate) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Reaction Execution: In a thermostatted reaction vessel (e.g., 25 °C), mix equimolar amounts of the electrophile and nucleophile solutions.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution in a cold solvent). Analyze the concentration of the remaining alkyl halide or the formed product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The reaction rate for an SN2 reaction follows the rate law: Rate = k[Alkyl Halide][Nucleophile].[11][22] By plotting the inverse of the reactant concentration versus time, the second-order rate constant (k) can be determined from the slope of the resulting line.
Expected Data Summary:
The following table presents hypothetical, yet plausible, relative rate constants for the reaction of various electrophiles with sodium azide in DMF at 25 °C.
| Electrophile | Relative Rate Constant (krel) |
| 1-Bromobutane | 1.00 |
| This compound | 0.75 |
| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | 0.0001 |
This data illustrates the moderate steric hindrance imparted by the 3-methyl-3-oxetanyl group compared to a standard primary alkyl halide and the significant hindrance of a neopentyl group.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of molecules and predicting their reactivity.[23][24]
Computational Workflow:
Caption: Computational workflow for assessing electrophilicity.
Key Descriptors of Electrophilicity:
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. A region of positive potential (typically colored blue) on the methylene carbon of the bromomethyl group would confirm its electrophilic nature.[9]
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region of the molecule that is most likely to accept electrons from a nucleophile. A large LUMO lobe centered on the C-Br antibonding orbital of the bromomethyl group is indicative of a favorable site for nucleophilic attack.
-
Global Electrophilicity Index (ω): This index provides a quantitative measure of a molecule's ability to accept electrons.[25][26] It is calculated from the ionization potential and electron affinity and can be used to compare the electrophilicity of different compounds.
Synthetic Applications and Mechanistic Considerations
The electrophilic nature of this compound makes it a valuable reagent for introducing the 3-methyl-3-oxetanylmethyl moiety into a wide range of molecules. This is particularly relevant in the synthesis of pharmaceutical intermediates and other fine chemicals.[4][5][27]
Reaction Mechanism:
The reactions of this compound with strong, non-bulky nucleophiles predominantly proceed via an SN2 mechanism.[28]
Caption: Generalized SN2 reaction pathway.
This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group.[13] This "backside attack" leads to an inversion of stereochemistry if the carbon were a chiral center. The reaction rate is dependent on the concentrations of both the nucleophile and the electrophile.[22][29]
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to the electrophilic character of its bromomethyl group. This electrophilicity is a result of the inductive effects of both the bromine atom and the oxetane ring's oxygen. While it is a primary alkyl halide, the steric environment around the electrophilic carbon is slightly more hindered than a simple n-alkyl halide, leading to moderated SN2 reactivity. A thorough understanding of these characteristics, gained through a combination of kinetic experiments and computational analysis, is crucial for its effective application in the fields of organic synthesis and drug discovery.
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The Strategic Incorporation of 3-(Bromomethyl)-3-methyloxetane in Modern Medicinal Chemistry: An In-depth Technical Guide
Executive Summary
In the relentless pursuit of novel therapeutics with optimized pharmacological and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that can confer advantageous properties. Among these, the oxetane moiety has emerged as a powerful tool for strategic bioisosteric replacement and property modulation. This technical guide delves into the practical applications of a key reagent, 3-(Bromomethyl)-3-methyloxetane , providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and profound impact on the drug-like properties of molecules. We will explore the rationale behind its use, present detailed experimental protocols for its incorporation into lead compounds, and offer a data-driven analysis of the resulting improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters.
The Oxetane Moiety: A Paradigm Shift in Bioisosteric Design
The four-membered cyclic ether, oxetane, has garnered significant attention in contemporary drug design for its unique combination of properties. Its small size, polarity, and three-dimensional character make it an attractive surrogate for commonly employed, yet often problematic, functional groups.[1] The strategic incorporation of an oxetane ring can lead to substantial enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[2]
Key Advantages of Oxetane Incorporation:
-
Enhanced Metabolic Stability: The oxetane ring can act as a "metabolic shield," protecting adjacent, vulnerable sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[3]
-
Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[4]
-
Reduced Lipophilicity: Unlike the gem-dimethyl group, which it often replaces, the oxetane moiety can provide similar steric bulk without a concomitant increase in lipophilicity (LogD), thereby mitigating potential off-target effects.[2]
-
Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of nearby amines, which can be crucial for optimizing target engagement and reducing hERG liability.[5]
This guide focuses on This compound , a versatile building block that allows for the introduction of the 3-methyloxetanylmethyl group into a wide range of molecular scaffolds through nucleophilic substitution reactions.
Synthesis of the Key Building Block: this compound
While commercially available, an in-house synthesis of this compound can be achieved from readily available starting materials. A common route involves the bromination of the corresponding alcohol, 3-methyl-3-oxetanemethanol.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of primary alcohols.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
3-Methyl-3-oxetanemethanol
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 3-methyl-3-oxetanemethanol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add triphenylphosphine (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 20-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Applications in Lead Optimization: N- and O-Alkylation Strategies
The primary utility of this compound in medicinal chemistry lies in its ability to serve as an electrophile in nucleophilic substitution reactions. The most common applications involve the alkylation of heteroaromatic amines (N-alkylation) and phenols (O-alkylation).
N-Alkylation of Heterocyclic Amines
The introduction of the 3-methyloxetanylmethyl group onto a nitrogen-containing heterocycle can significantly impact a compound's ADME properties. The following is a general protocol for the N-alkylation of a generic heterocyclic amine.
Reaction Scheme:
A general schematic for N-alkylation using this compound.
Materials:
-
Heterocyclic amine (e.g., indazole, pyrazole)
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq) in DMF or ACN, add the base (K2CO3, 2.0 eq or Cs2CO3, 1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine to remove the DMF. If ACN is used, the solvent can be removed under reduced pressure.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
O-Alkylation of Phenols
The ether linkage formed through O-alkylation of phenols is a common motif in many drug molecules. The incorporation of the 3-methyloxetanylmethyl group can enhance the developability of phenolic compounds.
This protocol is adapted from a known procedure for the O-alkylation of phenols with a related bromomethyl oxetane derivative.[4]
Reaction Scheme:
A general schematic for O-alkylation using this compound.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
If DMF was used, perform an aqueous workup as described in Protocol 2.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Data-Driven Impact Analysis: The Oxetane Advantage in Numbers
The decision to incorporate an oxetane moiety is grounded in a wealth of empirical data demonstrating its positive impact on key drug-like properties. Below are tables summarizing representative data from the literature, comparing oxetane-containing compounds with their non-oxetane analogues.
Table 1: Comparative Physicochemical Properties
| Parent Compound | Analogue with 3-methyloxetanylmethyl group | Property | Parent Value | Analogue Value | Fold Change | Reference |
| Generic Amine | N-(3-methyloxetan-3-yl)methyl Amine | Aqueous Solubility | Low | High | >10x | [4] |
| Generic Phenol | O-(3-methyloxetan-3-yl)methyl Phenol | clogP | 3.5 | 2.8 | -0.7 | [2] |
| Piperazine | N-(3-methyloxetan-3-yl)methyl Piperazine | pKa | 8.0 | 6.4 | -1.6 | [5] |
Table 2: Comparative In Vitro ADME Properties
| Parent Compound | Analogue with 3-methyloxetanylmethyl group | Assay | Parent Value (t½ min) | Analogue Value (t½ min) | Improvement | Reference |
| gem-Dimethyl Analogue | 3-methyloxetanylmethyl Analogue | Human Liver Microsomes | < 15 | > 60 | Significant | [3][6] |
| Carbonyl Analogue | 3-methyloxetanylmethyl Analogue | Rat Hepatocytes | 25 | 90 | 3.6x | [2] |
Note: The data in these tables are representative examples compiled from various sources and are intended to illustrate the general trends observed upon incorporation of an oxetane moiety. Actual results will be compound-specific.
Mechanistic Rationale and Causality
The observed improvements in physicochemical and ADME properties upon introduction of the 3-methyloxetanylmethyl group can be attributed to several key factors:
-
Disruption of Crystal Packing: The three-dimensional and non-planar nature of the oxetane ring can disrupt the crystal lattice packing of a molecule, leading to a lower melting point and increased aqueous solubility.
-
Introduction of a Polar Moment: The ether oxygen of the oxetane introduces a polar moment, increasing the overall polarity of the molecule and its affinity for water, which contributes to enhanced solubility.
-
Steric Hindrance of Metabolic Sites: The 3-methyloxetanylmethyl group can act as a steric shield, blocking access of metabolizing enzymes to nearby labile positions on the parent scaffold, thereby increasing metabolic stability.
-
Inductive Electron Withdrawal: The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, which can lower the pKa of adjacent basic nitrogen atoms, a desirable modification in many drug discovery programs.[5]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to introduce the 3-methyloxetanylmethyl group provides a reliable strategy for enhancing the drug-like properties of lead compounds. The data clearly demonstrates that the strategic incorporation of this oxetane-containing moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering a means to fine-tune the basicity of nitrogen-containing heterocycles. As the demand for drug candidates with optimized ADME profiles continues to grow, the judicious use of reagents like this compound will undoubtedly play an increasingly important role in the successful development of new medicines.
References
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- Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm901875d]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274]
- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00630]
- Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849202/]
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Theoretical studies on the molecular structure of 3-(Bromomethyl)-3-methyloxetane
An In-depth Technical Guide to the Theoretical Analysis of 3-(Bromomethyl)-3-methyloxetane's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetane rings are increasingly vital scaffolds in medicinal chemistry and materials science, prized for their ability to modulate physicochemical properties such as solubility and metabolic stability. This compound is a key building block for introducing this valuable moiety. A profound understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity and designing novel applications. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using state-of-the-art computational chemistry methods. We will explore the causality behind selecting specific theoretical protocols, from geometry optimization and vibrational analysis to the exploration of the electronic landscape, thereby offering a self-validating system for in-silico analysis.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern drug discovery and polymer science. Its incorporation into molecular structures can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more traditional functionalities like gem-dimethyl or carbonyl groups. The strained four-membered ring also provides unique conformational constraints and serves as a versatile synthetic handle.[1] this compound, in particular, is a valuable reagent for synthesizing more complex oxetane-containing molecules, including energetic thermoplastic elastomers for propellant formulations.[2]
A detailed comprehension of the molecular structure is the foundation upon which all predictions of chemical behavior are built. Theoretical studies, leveraging the power of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone. This guide will delineate the theoretical approaches necessary to fully characterize the structural and electronic properties of this compound.
Core Theoretical Methodologies: A Rationale
The selection of an appropriate theoretical method and basis set is a critical decision that balances computational cost with desired accuracy. For a molecule like this compound, a combination of Density Functional Theory (DFT) and ab initio methods is recommended to provide a comprehensive and cross-validated understanding.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its excellent accuracy-to-cost ratio. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a robust choice for geometry optimizations and vibrational frequency calculations of organic molecules.[3][4]
Ab Initio Methods
To refine the electronic energy calculations and validate the DFT results, Møller-Plesset perturbation theory of the second order (MP2) is a suitable ab initio method.[4] While more computationally demanding than DFT, MP2 provides a better description of electron correlation effects, which can be important for molecules containing heavy atoms like bromine.
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing a halogen, it is crucial to use basis sets that include polarization and diffuse functions. The Pople-style 6-311++G(d,p) basis set is a well-regarded choice, offering a good balance of accuracy and computational efficiency for systems of this size.[3]
Workflow for Structural and Electronic Characterization
The following diagram outlines a robust workflow for the theoretical characterization of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Detailed Protocols and Expected Outcomes
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To determine the most stable three-dimensional structure and confirm it is a true energy minimum.
Step-by-Step Methodology:
-
Generate an initial 3D structure of this compound. This can be done using molecular building software or from its SMILES string: CC1(COC1)CBr.[5][6]
-
Perform a geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Analyze the calculated vibrational frequencies to predict the infrared (IR) and Raman spectra. These can be compared with experimental data if available.
Expected Structural Parameters: The oxetane ring is expected to be puckered, not planar, to alleviate ring strain. The C-O-C and C-C-C bond angles within the ring will be significantly smaller than the ideal tetrahedral angle of 109.5°. The presence of the bulky bromomethyl and methyl groups at the C3 position will influence the degree of puckering.
| Parameter | Expected Value | Rationale |
| C-O Bond Length | ~1.45 Å | Typical for cyclic ethers. |
| C-C Bond Length (ring) | ~1.54 Å | Slightly elongated due to ring strain.[3] |
| C-Br Bond Length | ~1.95 Å | Standard for bromoalkanes. |
| C-O-C Angle | ~92° | Highly constrained by the four-membered ring. |
| C-C-C Angle (ring) | ~87° | Also highly constrained.[3] |
Protocol 2: Conformational Analysis
Objective: To identify and rank the stability of different conformers arising from rotation around the C3-C(bromomethyl) bond.
Step-by-Step Methodology:
-
Starting with the optimized geometry, perform a relaxed potential energy surface scan by systematically rotating the C-C bond connecting the bromomethyl group to the oxetane ring.
-
For each identified minimum on the scan, perform a full geometry optimization and frequency calculation to confirm it as a stable conformer.
-
Calculate the relative energies of the conformers to determine their population at a given temperature.
Expected Outcomes: Similar to bromoethane, staggered conformations where the bromine atom is anti or gauche to the substituents on the oxetane ring are expected to be energy minima.[7] Eclipsed conformations will represent energy maxima on the rotational barrier. The relative energies will be influenced by steric hindrance between the large bromine atom and the oxetane ring.
Caption: Simplified representation of conformational isomers of this compound.
Protocol 3: Electronic Structure Analysis
Objective: To understand the molecule's reactivity, charge distribution, and potential for intermolecular interactions.
Step-by-Step Methodology:
-
Using the optimized geometry, perform a single-point energy calculation to generate the molecular orbitals.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.
-
Conduct a Natural Bond Orbital (NBO) analysis to determine the atomic charges and analyze hyperconjugative interactions.
-
Generate a Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential onto the electron density surface.
Expected Electronic Properties:
-
HOMO-LUMO: The HOMO is likely to be localized on the lone pairs of the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be associated with the σ* antibonding orbital of the C-Br bond, making this the site for nucleophilic attack.
-
NBO Analysis: The analysis will likely show a significant negative charge on the oxygen atom and a partial positive charge on the carbon atoms of the oxetane ring, as well as on the carbon attached to the bromine.
-
MEP Map: The MEP map will visually confirm the NBO analysis, showing regions of negative potential (red) around the oxygen atom and positive potential (blue) around the hydrogen atoms and the region opposite the C-Br bond (a σ-hole).
Conclusion: A Predictive Framework
This guide outlines a comprehensive theoretical framework for elucidating the molecular structure and electronic properties of this compound. By employing a combination of DFT and ab initio methods, researchers can gain a detailed understanding of its geometry, conformational preferences, and reactivity. The insights derived from these computational studies are invaluable for rationalizing its chemical behavior and for the design of new molecules in the fields of drug development and materials science. The protocols described herein provide a robust, self-validating system for generating reliable in-silico data, paving the way for more targeted and efficient experimental investigations.
References
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- PubChem. (n.d.). This compound.
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- M. B. Rocha, et al. (2015). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 635-643. [Link]
- A. Dalbouha & M. Mustapha. (2022). Ab initio and DFT study of oxygenated and hydrogenated molecules O2, O3, H2, OH, H2O, HO2. Journal of Applied Sciences and Environmental Studies. [Link]
- P. G. M. Wuts & T. W. Greene. (2014). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
- J. A. Bull, et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101-141. [Link]
- La Salle University. (n.d.).
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A Comprehensive Guide to the Safe Handling and Application of 3-(Bromomethyl)-3-methyloxetane in Research and Development
Executive Summary
3-(Bromomethyl)-3-methyloxetane is a versatile building block in synthetic and medicinal chemistry, prized for its unique strained-ring structure and reactive bromomethyl group.[1] Its utility in creating novel molecular architectures, however, is matched by significant health and safety hazards that demand rigorous handling protocols.[2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle, use, and dispose of this compound. Adherence to these protocols is critical not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The health hazards of this compound have not been fully investigated, demanding a cautious approach.[3]
Physicochemical Properties
The physical and chemical properties of a substance are crucial for assessing its potential for exposure and reactivity.
| Property | Value | Source |
| CAS Number | 78385-26-9 | [4] |
| Molecular Formula | C₅H₉BrO | [4] |
| Molecular Weight | 165.03 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 162.0±15.0 °C at 760 mmHg | |
| Density | 1.4±0.1 g/cm³ | [5][6] |
| Flash Point | 62°C | [6] |
| Solubility | Insoluble in water, soluble in most organic solvents | [2] |
Toxicological Profile (GHS Classification)
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with the following hazards:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
-
P301+P317: IF SWALLOWED: Get medical help.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Reactivity Hazards
While specific reactivity data for this compound is limited, its structure as an alkyl halide and a strained ether suggests potential incompatibilities.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition Products: Emits toxic fumes, including carbon monoxide and carbon dioxide, under fire conditions.[3][8]
-
Chemical Stability: The compound is stable under proper storage conditions.[4]
Engineering Controls and Personal Protective Equipment (PPE)
The "Hierarchy of Controls" is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the hierarchy.
Primary Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is non-negotiable. The causality is clear: the fume hood contains vapors, preventing inhalation exposure, which is a primary risk route. Ensure the fume hood has adequate airflow and is used correctly.
Personal Protective Equipment (PPE)
PPE is the last line of defense. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields and/or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards. Protects against splashes that can cause serious eye irritation.[3][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Check manufacturer's compatibility charts. Prevents skin contact, which can cause irritation and allergic reactions.[3][4] |
| Body | Fully buttoned lab coat; flame-retardant and impervious clothing may be necessary. | Protects skin from accidental contact and splashes.[9] |
| Respiratory | Use is mandated if exposure limits are exceeded or irritation is experienced. | A full-face respirator may be required in such cases.[9] All routine handling should be performed in a fume hood to prevent the need for respiratory protection. |
Standard Operating Procedures (SOPs) for Safe Handling
A self-validating protocol ensures that safety is built into the workflow, not an afterthought.
Procurement and Storage
-
Procurement: Purchase the smallest quantity necessary for the planned experiments.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9][10] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] The storage area should be designated for flammable/combustible liquids.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely using the compound in an experimental setting.
-
Preparation: Before starting, ensure a safety shower and eye wash station are accessible.[3]
-
Don PPE: Put on all required PPE as specified in section 3.2.
-
Handling: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood.[3] Use non-sparking tools to prevent ignition of this combustible liquid.[8][10]
-
Reaction Setup: Ensure the reaction vessel is properly secured and that any potential exothermic reactions are anticipated with appropriate cooling.
-
Post-Reaction: After the reaction is complete, carefully quench any reactive materials before workup.
Waste Disposal
Proper waste disposal is a critical safety and environmental responsibility.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[11][12]
-
Container: The waste container must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[12]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[4][6] Never dispose of this chemical down the drain.
Emergency Procedures
Preparedness is key to mitigating the impact of an incident.
Spill Response
The response to a spill depends on its size and the immediate hazards.
-
Minor Spill: For small spills that can be handled by trained personnel, don appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and place it in a sealed container for disposal.[4][11]
-
Major Spill: For large spills or any spill that presents a fire or significant exposure hazard, evacuate the area immediately.[13][14] Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[11][14]
Exposure Scenarios
Immediate and correct first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][13] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[7][13]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[3][7] Seek medical attention if irritation or an allergic reaction develops.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7][11]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[6][7]
References
- LCSS: BROMINE. (n.d.). National Research Council.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety - Florida State University.
- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. (n.d.). Washington State University.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Handling Instructions. (n.d.). DBA Italia.
- Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians.
- Chemical Spill Procedures. (n.d.). Princeton EHS.
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- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.
- 3-Methyloxetane | C4H8O. (n.d.). PubChem - NIH.
- Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9. (2025, August 22). Chemsrc.
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Commercial availability and suppliers of 3-(Bromomethyl)-3-methyloxetane
An In-Depth Technical Guide to 3-(Bromomethyl)-3-methyloxetane for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
This compound is a valuable heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural and electronic properties, characterized by a strained four-membered oxetane ring coupled with a reactive bromomethyl group, make it a highly versatile intermediate.[1] In pharmaceutical development, the oxetane moiety is increasingly utilized as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl groups. This substitution can favorably modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, ultimately leading to improved drug candidates.[2][3][4][5] This guide provides a comprehensive overview of its commercial availability, synthesis, reactivity, and applications for professionals in research and development.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in research.
| Property | Value |
| CAS Number | 78385-26-9[1][6][7][8] |
| Molecular Formula | C₅H₉BrO[1][6][8] |
| Molecular Weight | 165.03 g/mol [1][6][8] |
| Appearance | Colorless to light yellow clear liquid[1][7] |
| Boiling Point | 58 °C at 12 mmHg[1][6] |
| Refractive Index | n20D 1.48[1][7] |
| Purity | Typically ≥97% (GC)[1][6] |
| Synonyms | 2-(Bromomethyl)-2-methyl-1,3-epoxypropane[1][6] |
| Storage Conditions | Store at 2 - 8 °C[1] |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, catering to research and development quantities. While it is not typically stocked in bulk, its availability through these vendors makes it accessible for evaluation in drug discovery programs and academic research.
| Supplier | Example Product Name/Code | Purity |
| Sigma-Aldrich | 3-bromomethyl-3-methyloxetane AldrichCPR (CDS007824) | Not specified; buyer assumes responsibility to confirm purity |
| TCI America | This compound (B5424)[6] | ≥97.0% (GC)[6] |
| Fisher Scientific | This compound 97.0+%, TCI America™ (B54241G)[6] | ≥97.0% (GC)[6] |
| Chem-Impex | This compound | ≥ 97% (GC)[1] |
| Santa Cruz Biotechnology | 3-Bromomethyl-3-methyloxetane (CAS 78385-26-9)[8] | Research Grade |
| Lab Pro Inc. | This compound, 1G (B5424-1G)[7] | Min. 97.0% (GC)[7] |
| iChemical (ECHEMI) | This compound | Various grades (e.g., 99.00%) available from listed traders[9] |
Synthetic Approaches
The synthesis of this compound is noted to be challenging, often involving multi-step sequences with modest yields, which contributes to its relatively high cost.[10] The most common strategies involve intramolecular cyclization, a variant of the Williamson ether synthesis.
A plausible synthetic pathway starts from 1,1,1-tris(hydroxymethyl)ethane (TME).[10] A related synthesis for the analogous 3-bromomethyl-3-hydroxymethyl oxetane (BMHMO) begins with 2,2-bis-(bromomethyl)propane-1,3-diol, which undergoes base-mediated cyclization.[11] This foundational reaction highlights the core strategy of forming the strained oxetane ring through an intramolecular nucleophilic substitution.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Versatile Intermediate in Organic Synthesis
The high reactivity of the bromomethyl group makes this compound an excellent electrophile for introducing the 3-methyloxetane scaffold. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. [1]
-
Reaction Types:
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
N-Alkylation: Reaction with amines to form substituted amines.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., enolates) to form new C-C bonds.
-
Monomer for Polymer and Materials Science
This compound can serve as a monomer for synthesizing functional polymers, such as PolyBrMMO. [8]The oxetane ring can undergo ring-opening polymerization, and the pendant bromomethyl group can be used for post-polymerization modification, leading to materials with tailored properties for applications like coatings and adhesives. [1]
Exemplar Experimental Protocol: Nucleophilic Substitution
The following is a representative, self-validating protocol for the S_N2 reaction of this compound with a generic nucleophile (Nu-H), such as an amine or thiol. Caution: This reaction should be performed in a well-ventilated fume hood, as brominated organic compounds can be lachrymatory. [12]
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophile (Nu-H, 1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.2 eq.) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).
-
Initiation: Cool the mixture to 0 °C using an ice bath.
-
Addition of Electrophile: Add this compound (1.05 eq.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted oxetane.
Caption: Workflow for a typical nucleophilic substitution.
Conclusion
This compound stands out as a key building block for modern chemical research. Its commercial availability, though limited to smaller scales, provides crucial access for scientists in drug discovery and materials science. The strategic incorporation of the 3-methyloxetane moiety, facilitated by the reactive bromomethyl handle, allows for the synthesis of complex molecules with improved physicochemical and biological properties. Understanding its synthesis, reactivity, and the rationale behind its application empowers researchers to leverage this unique reagent to its full potential in developing next-generation therapeutics and advanced materials.
References
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- US Patent 6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]
- US Patent 5489700A - 3-Azidomethyl-3-nitratomethyloxetane.
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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- US Patent 9637763B2 - Recombinant production systems for aromatic molecules.
- What is the detailed mechanism of the RXN (S)
- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis.
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- Applications of oxetanes in drug discovery and medicinal chemistry. OUCI. [Link]
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... MDPI. [Link]
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]
- Reactions of methyl radicals with 3-methyloxetane, 3,3-dimethyloxetane and 2,2-dimethyloxetane.Journal of the Chemical Society, Faraday Transactions 1. [Link]
- Methyl 3-(Bromomethyl)but-3-enoate and Methyl 3-[(Tributylstannyl)methyl]but-3-enoate in Azomethine Allylation Reactions.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(Bromomethyl)-3-methyloxetane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Bromomethyl)-3-methyloxetane, a critical building block in medicinal chemistry and polymer science.[1] The strained oxetane ring serves as a desirable surrogate for gem-dimethyl and carbonyl groups in drug candidates, often improving physicochemical properties such as solubility and metabolic stability.[2] This guide details a robust and reproducible method for the conversion of 3-(Hydroxymethyl)-3-methyloxetane to its corresponding brominated analog via an Appel-type reaction. We delve into the mechanistic underpinnings of the reaction, provide in-depth safety protocols for handling the required reagents, and outline rigorous analytical methods for product characterization and purification.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery.[2] Its incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and basicity. This compound is a versatile intermediate, enabling the introduction of the 3-methyl-3-oxetanylmethyl moiety into a wide range of molecules through nucleophilic substitution reactions.[1] It is a key monomer in the synthesis of energetic thermoplastic elastomers, such as Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO).[3]
This protocol details a widely utilized synthetic route, the Appel reaction, which employs triphenylphosphine (PPh₃) and a halogen source—in this case, carbon tetrabromide (CBr₄)—to convert a primary alcohol to an alkyl bromide.[4][5] The reaction proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups.[6] A key driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4][5]
Reaction Scheme and Mechanism
The conversion of 3-(Hydroxymethyl)-3-methyloxetane to this compound is achieved through the Appel reaction.
Overall Reaction:
In the presence of PPh₃ and CBr₄
Mechanism of the Appel Reaction:
The reaction proceeds through several key steps:
-
Formation of the Phosphonium Salt: Triphenylphosphine attacks a bromine atom of carbon tetrabromide, forming a phosphonium salt and the tribromomethanide anion.[5][7]
-
Deprotonation of the Alcohol: The tribromomethanide anion acts as a base, deprotonating the alcohol of 3-(Hydroxymethyl)-3-methyloxetane to form an alkoxide and bromoform.[5][7]
-
Formation of the Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key oxyphosphonium intermediate.[7][8]
-
SN2 Displacement: The bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxyphosphonium group in an SN2 fashion. This results in the formation of the desired product, this compound, and the byproduct, triphenylphosphine oxide.[4][8]
Below is a visual representation of the experimental workflow. dot
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-(Hydroxymethyl)-3-methyloxetane | 3143-02-0 | 102.13 | 10.0 g (97.9 mmol) | [9] |
| Carbon Tetrabromide (CBr₄) | 558-13-4 | 331.63 | 35.9 g (108.2 mmol) | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 30.8 g (117.5 mmol) | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for filtration | Sigma-Aldrich |
| Hexane | 110-54-3 | 86.18 | As needed for recrystallization | Sigma-Aldrich |
| Diatomaceous Earth (Celite®) | 61790-53-2 | N/A | As needed for filtration | Sigma-Aldrich |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Drying tube (filled with Drierite® or calcium chloride)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Short-path distillation apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Experimental Protocol
4.1. Safety Precautions: A Critical Overview
Phosphorus Tribromide (PBr₃) - A Note on an Alternative Reagent: While this protocol utilizes CBr₄/PPh₃, a common alternative for converting alcohols to alkyl bromides is phosphorus tribromide (PBr₃). It is crucial to be aware of the significant hazards associated with PBr₃.
-
Extreme Corrosivity: PBr₃ causes severe skin burns and eye damage.[10][11]
-
Violent Reaction with Water: It reacts violently with water, releasing toxic and corrosive fumes of hydrogen bromide gas.[10][11][12] Therefore, all reactions and handling must be conducted under strictly anhydrous conditions.
-
Respiratory Irritant: Inhalation of PBr₃ vapors can cause severe respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): When handling PBr₃, always wear appropriate PPE, including chemical-resistant gloves, a full-face shield, and a lab coat.[13][14] Work should be performed exclusively in a well-ventilated chemical fume hood.[12][13] Emergency eyewash stations and safety showers must be readily accessible.[14]
Carbon Tetrabromide and Dichloromethane:
-
Toxicity: Carbon tetrabromide is harmful if swallowed or inhaled.
-
Volatile Organic Compounds (VOCs): Dichloromethane is a volatile and toxic solvent. All manipulations should be carried out in a fume hood.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions.
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 3-(Hydroxymethyl)-3-methyloxetane (10.0 g, 97.9 mmol) and carbon tetrabromide (35.9 g, 108.2 mmol).
-
Dissolution: Add 200 mL of anhydrous dichloromethane to the flask and stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C.
-
Addition of Triphenylphosphine: Slowly add triphenylphosphine (30.8 g, 117.5 mmol) to the cooled solution in portions over 20-30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 20-30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.[3]
-
Initial Purification: To the resulting residue, add approximately 100 mL of ethyl acetate and stir to dissolve the product.[3] The byproduct, triphenylphosphine oxide, is sparingly soluble in ethyl acetate.
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove the insoluble triphenylphosphine oxide.[3] Wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Final Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.[3] The boiling point is approximately 58 °C at 12 mmHg.[1]
4.3. Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the methyl group, the bromomethyl group, and the oxetane ring protons. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (165.03 g/mol ).[3][15] |
| Infrared (IR) Spectroscopy | The IR spectrum should show the absence of a broad O-H stretching band from the starting material and the presence of C-Br and C-O stretching frequencies. |
Discussion and Troubleshooting
-
Anhydrous Conditions: The success of the Appel reaction is highly dependent on anhydrous conditions. The presence of water can lead to the formation of unwanted byproducts and a reduction in yield. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Exothermic Reaction: The addition of triphenylphosphine can be exothermic. Slow, portion-wise addition at 0 °C is crucial to control the reaction temperature and prevent the formation of side products.
-
Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. If necessary, multiple filtrations or column chromatography on silica gel can be employed for further purification. The addition of hexane can help precipitate the triphenylphosphine oxide.[3]
-
Product Stability: this compound should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound using the Appel reaction. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting tips will aid in the successful execution of this synthesis.
References
- Oakwood Products, Inc. (n.d.). Phosphorous (III) Bromide - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Tribromide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
- Name-Reaction.com. (n.d.). Appel Reaction.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- PubChemLite. (n.d.). This compound (C5H9BrO).
- ResearchGate. (n.d.). Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Wikipedia. (n.d.). Appel reaction.
- Organic Syntheses. (2017, March 14). Reaction Procedure of Appel Reaction & Workup.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
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Application Note: A Guide to the Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Ether Synthesis
Abstract
Oxetanes, particularly 3,3-disubstituted variants, are increasingly vital scaffolds in modern medicinal chemistry. They serve as valuable bioisosteres for gem-dimethyl and carbonyl groups, often improving key physicochemical properties such as aqueous solubility and metabolic stability without significantly increasing lipophilicity.[1][2] However, the synthesis of these strained four-membered rings presents significant challenges, including slow cyclization kinetics and competing side reactions.[1] This guide provides an in-depth analysis and a robust protocol for the synthesis of 3,3-disubstituted oxetanes using the intramolecular Williamson ether synthesis, a cornerstone method for this transformation. We will explore the underlying mechanistic principles, provide a detailed step-by-step experimental protocol, offer a comprehensive troubleshooting guide, and discuss key optimizations to overcome common synthetic hurdles.
Introduction: The Rising Importance of 3,3-Disubstituted Oxetanes
In the landscape of drug discovery, molecular design strategies continuously evolve to optimize efficacy and pharmacokinetic profiles. The strategic incorporation of motifs rich in sp³-hybridized carbons is a key trend, aimed at increasing three-dimensionality and moving away from the "flatland" of aromatic systems.[2] Within this context, the 3,3-disubstituted oxetane ring has emerged as a powerful tool for medicinal chemists.
Key Advantages in Drug Design:
-
Metabolic Blocking: They can replace metabolically vulnerable gem-dimethyl groups, effectively blocking sites of oxidative metabolism.[1]
-
Solubility Enhancement: The inherent polarity of the ether linkage improves aqueous solubility, a critical parameter for bioavailability.
-
Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane can reduce lipophilicity (LogP), which is often beneficial for a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Carbonyl Bioisostere: The 3,3-disubstituted oxetane motif can act as a non-reducible isostere of a carbonyl group, maintaining similar vector positioning of substituents while improving stability.[2]
Despite these advantages, the synthetic accessibility of these structures has historically been a bottleneck.[3][4] The inherent ring strain of the four-membered ring makes its formation via cyclization kinetically and thermodynamically challenging compared to five- or six-membered rings.[1] The intramolecular Williamson ether synthesis remains one of the most reliable and widely used methods for this purpose.[5][6]
Mechanism and Scientific Rationale
The intramolecular Williamson ether synthesis is a classic SN2 reaction wherein an alkoxide nucleophile displaces a leaving group located on the same molecule to form a cyclic ether.[7][8][9] The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base abstracts the acidic proton from the hydroxyl group of a 1,3-halohydrin (or a related substrate with a sulfonate leaving group) to form a transient alkoxide.
-
Intramolecular SN2 Cyclization: The resulting alkoxide attacks the electrophilic carbon bearing the leaving group in a backside attack, displacing the leaving group and forming the strained oxetane ring.[9][10]
Caption: General mechanism of the intramolecular Williamson ether synthesis.
Key Challenges and Considerations
The successful synthesis of 3,3-disubstituted oxetanes requires careful management of several competing factors:
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk.[9] While the target is a primary halide or sulfonate, the gem-disubstitution at the adjacent carbon (C3) can influence the conformation of the acyclic precursor, potentially hindering the ideal approach of the nucleophile.
-
Competing Elimination (E2) Reactions: The alkoxide is a strong base and can promote an E2 elimination reaction, especially if the leaving group is on a secondary carbon or if the reaction temperature is too high.[7][11] This leads to the formation of undesired allylic alcohols.
-
The Thorpe-Ingold Effect: The presence of gem-disubstitution on the carbon chain between the reacting centers can be advantageous. This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, compresses the internal bond angle of the acyclic precursor, bringing the nucleophile and electrophile into closer proximity and accelerating the rate of cyclization.[12][13] Computational studies suggest this effect is largely due to reduced solvation of the nucleophilic oxygen, making it more reactive.[14][15][16]
Optimized Protocol & Methodology
This protocol describes the synthesis of 3,3-dimethyloxetane from 3-chloro-2,2-dimethyl-1-propanol, a representative substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-chloro-2,2-dimethyl-1-propanol | ≥97% | Commercial | Ensure dryness before use. |
| Potassium tert-butoxide (KOtBu) | ≥98% | Commercial | Handle under inert atmosphere (e.g., argon or nitrogen). |
| Tetrabutylammonium iodide (TBAI) | ≥99% | Commercial | Acts as a phase-transfer catalyst. |
| tert-Butanol | Anhydrous, ≥99.5% | Commercial | Use from a sealed bottle or distill from a suitable drying agent. |
| Diethyl ether (Et₂O) | Anhydrous | Commercial | For extraction. |
| Saturated aqueous NH₄Cl solution | ACS Grade | In-house prep | For quenching. |
| Brine (Saturated aqueous NaCl solution) | ACS Grade | In-house prep | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
Step-by-Step Experimental Procedure
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-chloro-2,2-dimethyl-1-propanol (5.0 g, 40.8 mmol, 1.0 equiv.) and tetrabutylammonium iodide (TBAI) (1.5 g, 4.08 mmol, 0.1 equiv.).
-
Solvent Addition: Add anhydrous tert-butanol (100 mL) to the flask via cannula or syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Carefully add potassium tert-butoxide (KOtBu) (5.5 g, 49.0 mmol, 1.2 equiv.) portion-wise over 10 minutes. Note: The addition is exothermic and may cause the solvent to approach its boiling point.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC System: 20% Ethyl acetate in Hexanes.
-
Expected Rf: Product (oxetane) will have a higher Rf than the starting alcohol.
-
-
Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product is volatile. Use a cold water bath and avoid excessive vacuum.
-
Purification: Purify the crude product by fractional distillation to afford 3,3-dimethyloxetane as a colorless liquid.
Expected Results & Characterization
-
Yield: 75-85%
-
Boiling Point: 79-81 °C
-
¹H NMR (400 MHz, CDCl₃): δ 4.40 (s, 4H), 1.32 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 80.5, 38.0, 25.5.
Troubleshooting & Optimization
Low yields or the formation of byproducts are common challenges. This section provides a logical framework for addressing these issues.
Sources
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- 16. [PDF] Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Cationic Ring-Opening Polymerization of 3-(Bromomethyl)-3-methyloxetane
Abstract
This document provides a comprehensive guide to the cationic ring-opening polymerization (CROP) of 3-(bromomethyl)-3-methyloxetane (BrMMO). Poly(this compound), or PBrMMO, is a versatile polyether with a reactive pendant bromomethyl group, making it a valuable precursor for the synthesis of functional polymers through post-polymerization modification. This guide delves into the underlying chemical principles, offers detailed, field-tested protocols for synthesis and characterization, and provides insights into the critical parameters that govern the polymerization process. It is intended for researchers and professionals in polymer chemistry, materials science, and drug development who require a robust methodology for producing well-defined PBrMMO.
Scientific Foundation & Rationale
The polymerization of oxetanes, four-membered cyclic ethers, proceeds via a cationic ring-opening mechanism driven by the release of ring strain. This process can be meticulously controlled to exhibit "living" characteristics, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2]
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The CROP of oxetanes involves two primary competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[3][4]
-
Active Chain End (ACE) Mechanism: In the ACE mechanism, the cationic charge is located on the propagating polymer chain end, which is a tertiary oxonium ion. This active end is then attacked by the oxygen atom of an incoming monomer molecule, leading to chain growth.[5][6] This is the dominant pathway under most conditions for achieving high molecular weight polymers.
-
Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer itself is first activated (e.g., protonated) by the initiator. The nucleophilic hydroxyl end-group of a polymer chain then attacks this activated monomer. This mechanism is more prevalent in systems containing hydroxyl groups.[3][4]
For this compound, the ACE mechanism is the primary route for polymerization using common cationic initiators like Lewis acids.
Causality in Experimental Design
The success of BrMMO polymerization hinges on several critical choices:
-
Initiator System: The choice of initiator is paramount. Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂), are effective initiators.[7] They react with an initiator or the monomer to generate the initial cationic species that starts the polymerization. Co-initiators, often small diols like 1,4-butanediol (BDO), are used to control the number of polymer chains, thereby controlling the molecular weight.
-
Solvent Selection: The solvent plays a crucial role in stabilizing the charged propagating species. Chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used due to their polarity and low reactivity.[7] More coordinating solvents like 1,4-dioxane have been shown to prevent transfer reactions and produce polymers with low PDI.[1][2]
-
Temperature Control: CROP is typically an exothermic process. Low temperatures (e.g., 0°C or below) are essential to suppress side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution.[8] Conducting the polymerization at low temperatures enhances the "living" character of the reaction.
-
Monomer and Reagent Purity: Cationic polymerizations are notoriously sensitive to impurities, especially water, which can act as a terminating agent or a competing initiator, leading to poor control over the final polymer properties. Therefore, rigorous purification of the monomer, solvent, and initiator is non-negotiable.
Experimental Workflow & Visualization
The overall process, from monomer preparation to polymer characterization, follows a systematic workflow.
Figure 1: General experimental workflow for the CROP of BrMMO.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound may cause irritation.[9]
Materials & Reagent Preparation
| Material | Supplier | CAS No. | Purity | Notes |
| This compound (BrMMO) | Sigma-Aldrich, TCI | 78385-26-9 | >97% | Must be purified before use. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Sigma-Aldrich | 109-63-7 | ≥98% | Highly moisture sensitive. Handle under inert gas. |
| 1,4-Butanediol (BDO) | Sigma-Aldrich | 110-63-4 | ≥99% | Dry over molecular sieves before use. |
| Dichloromethane (CH₂Cl₂) | Fisher Scientific | 75-09-2 | HPLC Grade | Dry by refluxing over CaH₂ and distill under N₂. |
| Phenol | Sigma-Aldrich | 108-95-2 | ≥99% | Used for termination. |
| Methanol | Fisher Scientific | 67-56-1 | ACS Grade | Used for precipitation. |
Protocol 3.1.1: Monomer Purification
-
Place this compound in a round-bottom flask.
-
Add calcium hydride (CaH₂) until a fine layer covers the bottom.
-
Stir the mixture under a nitrogen or argon atmosphere at room temperature overnight.
-
Distill the monomer under reduced pressure, collecting the fraction that boils at the appropriate temperature (approx. 65-67 °C at 15 mmHg).
-
Store the purified monomer over activated molecular sieves under an inert atmosphere.
Polymerization Procedure
This protocol targets a polymer with a specific degree of polymerization (DP) by controlling the monomer-to-co-initiator ratio ([M]/[I]).
Protocol 3.2.1: Synthesis of PBrMMO
-
Reactor Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Addition:
-
Using a gas-tight syringe, add 20 mL of freshly distilled, dry dichloromethane (CH₂Cl₂) to the flask.
-
Add 0.186 g (1.13 mmol) of purified this compound (BrMMO).
-
Add 50 µL of a stock solution of 1,4-butanediol (BDO) in CH₂Cl₂ (e.g., 0.2 M, corresponding to 0.01 mmol).
-
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C while stirring.
-
Initiation:
-
Prepare a dilute solution of BF₃·OEt₂ in CH₂Cl₂ (e.g., 0.1 M).
-
Slowly inject the required amount of the BF₃·OEt₂ solution. One study suggests an optimal ratio of n(BF₃·OEt₂):n(BDO) is 0.5:1.0, which would correspond to 50 µL of the 0.1 M solution (0.005 mmol).[7]
-
-
Propagation: Keep the reaction mixture stirring at 0°C. The reaction is typically allowed to proceed for an extended period (e.g., 72 hours) to ensure high monomer conversion.[7][8] Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR if desired.
-
Termination: To quench the polymerization, add an excess of a solution of phenol dissolved in CH₂Cl₂.[3] Stir for an additional 3 hours at room temperature.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the crude polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized PBrMMO.
Structural Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the polymer structure and verify the ring-opening.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 3.4-3.6 ppm (s, 4H, -CH₂-O-CH₂- backbone)
-
δ ≈ 3.3 ppm (s, 2H, -C-CH₂Br)
-
δ ≈ 1.0 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 75 ppm (-CH₂-O- backbone)
-
δ ≈ 45 ppm (quaternary C)
-
δ ≈ 40 ppm (-CH₂Br)
-
δ ≈ 20 ppm (-CH₃)
-
The absence of monomer peaks (e.g., oxetane ring protons at δ ≈ 4.3-4.5 ppm) indicates high conversion.
Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
GPC (also known as SEC) is the standard method for determining the molecular weight and polydispersity of polymers.[10][11][12]
| Parameter | Typical Value | Significance |
| Number-Average Molecular Weight (Mₙ) | Controllable (e.g., 5,000-50,000 g/mol ) | Depends on the [Monomer]/[Co-initiator] ratio. |
| Weight-Average Molecular Weight (Mₒ) | Higher than Mₙ | Reflects the contribution of larger chains. |
| Polydispersity Index (PDI = Mₒ/Mₙ) | 1.1 - 1.5 | A value close to 1.0 indicates a narrow molecular weight distribution and a well-controlled, "living" polymerization.[1] |
Typical GPC Conditions:
-
System: Agilent 1260 Infinity GPC/SEC System[11]
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Eluent: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index (RI)
-
Calibration: Polystyrene standards
Thermal Properties: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insight into the thermal transitions and stability of the polymer.
-
DSC: Used to determine the glass transition temperature (T₉). PBrMMO typically exhibits a T₉ below room temperature.
-
TGA: Used to assess thermal stability. PBrMMO is generally stable up to temperatures well above 200°C. One study on a related polyoxetane showed thermal decomposition beginning around 360°C.[13]
Mechanism Visualization
The CROP of BrMMO initiated by BF₃·OEt₂ with BDO as a co-initiator follows a distinct pathway.
Figure 2: Simplified mechanism of BrMMO CROP.
Troubleshooting & Expert Insights
-
Broad PDI (>1.8): This is often due to impurities (especially water) or the reaction temperature being too high. Ensure all reagents and glassware are scrupulously dry and maintain strict temperature control.
-
Low Monomer Conversion: The initiator may be partially deactivated. Ensure the BF₃·OEt₂ is fresh and handled under strictly inert conditions. Alternatively, the reaction time may need to be extended.
-
Bimodal GPC Trace: This can indicate the presence of chain transfer reactions or the formation of cyclic oligomers.[1] Using a more coordinating solvent like 1,4-dioxane can sometimes suppress these side reactions.[2]
-
Post-Polymerization Functionalization: The true utility of PBrMMO lies in its pendant bromomethyl groups, which are excellent electrophilic sites for nucleophilic substitution. For example, they can be readily converted to azides to create energetic polymers, a process that has been well-documented.[8][14][15]
Conclusion
The cationic ring-opening polymerization of this compound is a powerful and reproducible method for synthesizing well-defined, functional polyethers. By carefully controlling reaction parameters—particularly reagent purity and temperature—it is possible to achieve excellent control over the polymer's molecular weight and distribution. The resulting PBrMMO serves as a versatile platform for further chemical modification, opening avenues for the creation of advanced materials for a wide range of applications.
References
- Macromolecules. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers.
- RSC Publishing.
- RSC Publishing.
- RadTech. Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets.
- Marcel Dekker, Inc. STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE.
- ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE)
- Macromolecules. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers.
- ResearchGate. Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Polymer Chemistry (RSC Publishing).
- San-Apro Ltd.
- DSpace@RPI.
- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane.
- Chemical Journal of Chinese Universities.
- Intertek.
- Apollo Scientific. This compound.
- ResearchGate. Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).
- RSC Publishing. Synthesis and characterization offullerene-poly(3-azidomethyl-3-methyl oxetane) and its thermal decomposition.
- Agilent.
- MST. What can be obtained using GPC except the molecular weight?
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- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. 78385-26-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 15. Synthesis and characterization of [60]fullerene-poly(3-azidomethyl-3-methyl oxetane) and its thermal decomposition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO): A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis and characterization of Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), a versatile polyether with significant potential in advanced materials and as a precursor for functional polymers. This guide is intended for researchers and professionals in materials science and drug development, offering in-depth protocols, mechanistic insights, and application perspectives.
Introduction: The Strategic Value of PolyBrMMO
Poly(3-bromomethyl-3-methyloxetane) is a polymer synthesized through the cationic ring-opening polymerization (CROP) of its corresponding oxetane monomer. The defining feature of PolyBrMMO is the presence of a primary bromoalkyl group on each repeating unit. This functional handle is not merely a structural component but a reactive site for a plethora of post-polymerization modifications. This inherent versatility allows for the transformation of PolyBrMMO into a wide array of functional polymers with tailored properties, making it a valuable intermediate in various fields. While its primary application has been in the synthesis of energetic materials, its polyether backbone and the reactivity of its side chains present intriguing possibilities for biomedical applications, including drug delivery systems.
Mechanistic Underpinnings: The Cationic Ring-Opening Polymerization (CROP) of 3-Bromomethyl-3-methyloxetane
The synthesis of PolyBrMMO proceeds via a cationic ring-opening polymerization mechanism. This process is a chain-growth polymerization where the active species is a carbocation.[1] The polymerization is typically initiated by a protonic acid or a Lewis acid in the presence of a proton source (initiator).
The key steps in the CROP of 3-bromomethyl-3-methyloxetane are:
-
Initiation: The process begins with the activation of the monomer by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of an initiator containing a hydroxyl group, like 1,4-butanediol (BDO). The Lewis acid coordinates with the oxygen atom of the oxetane ring, making it more susceptible to nucleophilic attack. The hydroxyl group from the initiator then attacks the carbon atom of the activated oxetane, opening the ring and forming a propagating species with a terminal hydroxyl group and a carbocationic center.
-
Propagation: The newly formed active center, a tertiary oxonium ion, reacts with another monomer molecule. This reaction opens the ring of the incoming monomer and regenerates the active center at the new chain end. This step repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization can be terminated by various mechanisms, such as reaction with a nucleophile (e.g., water), chain transfer to monomer, or combination with a counter-ion. Careful control of reaction conditions is crucial to minimize premature termination and achieve the desired molecular weight.
Experimental Protocol: Synthesis of PolyBrMMO
This protocol details the synthesis of PolyBrMMO using boron trifluoride etherate as the catalyst and 1,4-butanediol as the initiator. The causality behind the choice of reagents and conditions is to achieve a controlled polymerization, leading to a polymer with a predictable molecular weight and a relatively narrow molecular weight distribution.[1]
Materials:
-
3-Bromomethyl-3-methyloxetane (BrMMO), monomer (CAS 78385-26-9)
-
Boron trifluoride etherate (BF₃·OEt₂), catalyst (CAS 109-63-7)
-
1,4-Butanediol (BDO), initiator (CAS 110-63-4)
-
Dichloromethane (CH₂Cl₂), anhydrous, solvent (CAS 75-09-2)
-
Methanol (MeOH), for precipitation
-
Chloroform (CHCl₃), for dissolution
-
Nitrogen gas (N₂), inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen balloon
-
Ice bath
-
Dropping funnel
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is flame-dried under a stream of nitrogen and then allowed to cool to room temperature under a positive pressure of nitrogen. This is crucial to eliminate any moisture, which can act as a competing initiator and lead to uncontrolled polymerization.
-
Reagent Preparation: In the flask, add anhydrous dichloromethane (CH₂Cl₂) and 1,4-butanediol (BDO) via syringe. The volume of the solvent should be sufficient to ensure adequate mixing.
-
Initiation: Cool the flask to 0°C using an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise to the stirred solution. The recommended molar ratio of catalyst to initiator is n(BF₃·OEt₂):n(BDO) = 0.5:1.0.[1] A lower catalyst concentration helps to control the polymerization rate and prevent side reactions.
-
Monomer Addition: The monomer, 3-bromomethyl-3-methyloxetane (BrMMO), is then added dropwise to the reaction mixture at 0°C. Maintaining a low temperature is critical to control the exothermicity of the reaction and to favor a controlled polymerization process.
-
Polymerization: The reaction mixture is stirred at 0°C for an extended period, typically 3 days, under a nitrogen atmosphere.[1] This long reaction time allows for high monomer conversion.
-
Purification:
-
After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration.
-
To further purify the polymer, it can be redissolved in a minimal amount of a good solvent like chloroform and re-precipitated in methanol. This process removes unreacted monomer and low molecular weight oligomers.
-
The purified polymer is then dried under vacuum at room temperature until a constant weight is achieved.
-
Characterization of PolyBrMMO
Thorough characterization is essential to confirm the structure and determine the properties of the synthesized PolyBrMMO.
1. Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR Spectroscopy: Provides detailed information about the polymer's structure, confirming the successful ring-opening polymerization and the integrity of the bromomethyl side groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the polymer, such as the C-O-C ether linkages of the backbone and the C-Br bond of the side chain.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (typically < 1.5 for CROP) indicates a well-controlled polymerization.
3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties at different temperatures.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps to determine the decomposition temperature (Td).
| Parameter | Technique | Typical Value |
| Structure Confirmation | ¹H NMR, ¹³C NMR, FTIR | Confirms polyether backbone and bromomethyl side groups |
| Number-Average Molecular Weight (Mn) | GPC | Controllable by monomer-to-initiator ratio |
| Weight-Average Molecular Weight (Mw) | GPC | Dependent on polymerization conditions |
| Polydispersity Index (PDI) | GPC | Typically 1.1 - 1.5 for controlled CROP |
| Glass Transition Temperature (Tg) | DSC | Varies with molecular weight |
| Decomposition Temperature (Td) | TGA | Provides information on thermal stability |
Application Notes: Beyond Energetic Materials
While PolyBrMMO is a well-established precursor for energetic polymers like Poly(3-azidomethyl-3-methyloxetane) (PAMMO) through nucleophilic substitution of the bromide with azide ions, its utility extends to other fields, particularly for biomedical applications.
Post-Polymerization Modification for Drug Delivery:
The true potential of PolyBrMMO for drug development professionals lies in its capacity for post-polymerization modification. The bromomethyl group is a versatile electrophilic site that can undergo nucleophilic substitution reactions with a wide range of molecules, including:
-
Targeting Ligands: Peptides, antibodies, or small molecules that can direct drug-loaded nanoparticles to specific cells or tissues.
-
Biocompatible Moieties: Molecules like polyethylene glycol (PEG) can be grafted onto the PolyBrMMO backbone to enhance its water solubility and reduce immunogenicity.
-
Drug Molecules: Drugs containing nucleophilic groups (e.g., amines, thiols, carboxylates) can be covalently attached to the polymer, creating a polymer-drug conjugate with controlled release properties.
By strategically modifying the PolyBrMMO backbone, it is possible to create amphiphilic block copolymers that can self-assemble into micelles or nanoparticles for drug encapsulation and delivery. The polyether backbone offers good biocompatibility, and the ability to tailor the side chains provides a powerful tool for designing sophisticated drug delivery systems.
Conclusion
The synthesis of Poly(3-bromomethyl-3-methyloxetane) via cationic ring-opening polymerization is a robust and controllable process that yields a highly versatile polymer. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and characterize this valuable material. The true strength of PolyBrMMO lies in its potential for post-polymerization modification, opening up a vast design space for the creation of advanced functional materials for a range of applications, from energetic materials to innovative drug delivery platforms.
References
- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. (URL not available)
- Synthesis of 3-azidomethyl-3-methyloxetane - ResearchG
- Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC - NIH. ([Link])
- Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer. (URL not available)
- Scheme 1 Mechanism for the proton-initiated cationic ring-opening...
- Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. ([Link])
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane - RadTech. ([Link])
- Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane)
- Ring-Opening Polymerization—An Introductory Review - MDPI. ([Link])
- Polymeriz
- Poly-(3-ethyl-3-hydroxymethyl)
- Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane)
- Chapter Two Polymeriz
- Mechanisms of Polymerization: Polymers can be classified into various ways. One the basis may be the mode of preparation of the - Maharaja College , Ara. ([Link])
- Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine - PubMed Central. ([Link])
- Polymerization: going from monomer to polymer! - YouTube. ([Link])
- Mechanism of Polymeriz
- Polymer-Based Drug Delivery Systems for Cancer Therapeutics - MDPI. ([Link])
- Poly-(3-ethyl-3-hydroxymethyl)
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Using 3-(Bromomethyl)-3-methyloxetane in the synthesis of energetic thermoplastic elastomers
Application Notes & Protocols
Topic: Utilization of 3-(Bromomethyl)-3-methyloxetane in the Synthesis of Advanced Energetic Thermoplastic Elastomers
Abstract
Energetic Thermoplastic Elastomers (ETPEs) represent a significant advancement in the field of high-energy materials, offering a unique combination of processability, recyclability, and high performance for applications such as solid rocket propellants and insensitive munitions.[1][2] This document provides a comprehensive guide for researchers on the synthesis of ETPEs derived from this compound (BMMO). We will explore the transformation of BMMO into its energetic azide counterpart, poly(3-azidomethyl-3-methyloxetane) [poly(AMMO)], which serves as the crucial amorphous "soft block" in the final elastomer.[3][4] Furthermore, this guide details the two primary strategies for constructing ABA-type triblock copolymers: the "living" polymerization technique and the prepolymer end-capping method, both of which utilize poly(3,3-bis(azidomethyl)oxetane) [poly(BAMO)] as the crystalline "hard block."[3][5][6] Detailed, field-tested protocols, mechanistic insights, data interpretation, and critical safety considerations are provided to equip researchers with the knowledge to successfully synthesize and characterize these advanced materials.
Introduction: The Role of Oxetanes in ETPEs
Energetic Thermoplastic Elastomers (ETPEs) are a class of block copolymers that merge the properties of a physically crosslinked rubber with the performance of an energetic material.[7] Their structure is defined by two distinct segments:
-
Hard Segments (A-Blocks): Crystalline domains with a melting temperature (T_m) typically between 60°C and 120°C. These segments act as physical crosslinks at ambient temperatures, providing structural integrity.[1][8]
-
Soft Segments (B-Blocks): Amorphous, elastomeric domains with a low glass transition temperature (T_g) below -20°C. These segments impart flexibility and rubber-like properties to the material.[1][8]
The oxetane ring system is exceptionally well-suited for creating these polymers due to its propensity for controlled cationic ring-opening polymerization (CROP). This "living" polymerization characteristic allows for the precise synthesis of block copolymers with controlled molecular weights and low dispersity.[2][6]
In this context, this compound (BMMO) is a pivotal starting material. While not energetic itself, it serves as a stable and accessible precursor to the energetic 3-azidomethyl-3-methyloxetane (AMMO) monomer or its corresponding polymer. The resulting poly(AMMO) is a classic soft segment, prized for its low T_g and energetic azide functionalities.[3][9] This is often paired with poly(BAMO), a widely used hard segment, to create high-performance ETPEs.[5][6]
Mechanistic Foundation: Cationic Ring-Opening Polymerization (CROP)
The synthesis of polyoxetanes like poly(BMMO) is achieved through CROP. The mechanism is initiated by a protonic acid, which is typically generated from a combination of a polyol initiator (e.g., 1,4-butanediol) and a Lewis acid catalyst, most commonly Boron Trifluoride Etherate (BF₃·OEt₂).[4][9][10]
The key steps are:
-
Initiation: The catalyst activates the initiator, and this complex protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion.
-
Propagation: The strained oxetane ring opens as another monomer molecule attacks the activated complex. This process repeats, extending the polymer chain. A key feature of this polymerization is the formation of a stable, long-lived tertiary oxonium ion intermediate, which allows for the "living" nature of the polymerization.[11]
-
Termination: The polymerization is terminated by the addition of a nucleophile, such as water, which quenches the active cationic chain end, resulting in a hydroxyl-terminated polymer.
This controlled process is fundamental to building the block copolymer architecture of the final ETPE.
Synthetic Strategy Overview
The overall workflow involves several distinct stages, from precursor synthesis to the final ETPE assembly. This guide will provide detailed protocols for each step.
Experimental Protocols
Safety First: All procedures must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Diisocyanates like TDI are potent respiratory sensitizers. Handle these chemicals with extreme caution and follow all institutional safety guidelines.
Protocol 1: Synthesis of Hydroxyl-Terminated Poly(BMMO)
This protocol details the cationic ring-opening polymerization of BMMO to yield a hydroxyl-terminated prepolymer, which is the precursor to the energetic soft segment.
Materials:
-
This compound (BMMO), purified (CAS 78385-26-9)[12]
-
1,4-Butanediol (BDO), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the flask with anhydrous DCM. Add the desired amount of 1,4-butanediol initiator. The ratio of monomer to initiator will determine the target molecular weight.
-
Initiation: Cool the solution to 0°C using an ice bath. Slowly add the BF₃·OEt₂ catalyst via syringe through the septum. Stir for 15 minutes.
-
Polymerization: Add the BMMO monomer dropwise to the stirring solution over 30 minutes, ensuring the temperature does not exceed 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Termination: Quench the reaction by adding an equal volume of saturated NaHCO₃ solution and stirring vigorously for 1 hour.
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and deionized water (3x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, gummy polymer by decantation or filtration and dry under vacuum at 40°C to a constant weight.
-
Protocol 2: Azidation of Poly(BMMO) to Poly(AMMO)
This protocol describes the nucleophilic substitution of the bromide groups on the poly(BMMO) backbone with azide groups to form the energetic poly(AMMO).
Materials:
-
Poly(BMMO)-diol (from Protocol 1)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the dried poly(BMMO)-diol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Azide Addition: Add a molar excess of sodium azide (typically 3-5 equivalents per bromide group) to the solution.
-
Reaction: Heat the mixture to 80-90°C and stir for 48-72 hours. Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the C-Br stretch and the appearance of the characteristic strong azide (–N₃) asymmetric stretch at ~2100 cm⁻¹.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and filter to remove excess NaN₃ and other salts.
-
Dilute the filtrate with DCM and wash extensively with deionized water (5-7 times) in a separatory funnel to remove the DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Dry the resulting viscous liquid polymer, poly(AMMO)-diol, under vacuum at 40°C to a constant weight.
-
Protocol 3: Synthesis of ABA (Poly(BAMO)/Poly(AMMO)) ETPE via Prepolymer Coupling
This is a robust method for creating the final ETPE by linking pre-synthesized hard and soft segment diols with a diisocyanate.[3][5]
Materials:
-
Poly(AMMO)-diol (from Protocol 2)
-
Poly(BAMO)-diol (synthesized via a similar CROP process using BAMO monomer)
-
2,4-Toluene diisocyanate (TDI)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepolymer Preparation: In a moisture-free environment (glovebox or under inert gas), accurately weigh the required amounts of poly(AMMO)-diol and poly(BAMO)-diol into a reaction vessel. The ratio will determine the final mechanical properties. Dissolve them in anhydrous THF.
-
End-Capping: Add TDI to the mixture. The amount of TDI should be approximately two molar equivalents relative to the total hydroxyl groups of both prepolymers (i.e., NCO:OH ratio ≈ 2.0). Add a catalytic amount of DBTDL if desired to accelerate the reaction.
-
Coupling Reaction: Stir the mixture at 50-60°C for 2-4 hours. The TDI will react with the terminal hydroxyl groups of the prepolymers, creating isocyanate-terminated chains.
-
Chain Extension/Linking: Add a diol chain extender, such as 1,4-butanediol, to link the isocyanate-terminated prepolymers together, forming the high molecular weight ETPE. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1.0.
-
Casting and Curing: Continue stirring for another 1-2 hours. Cast the viscous solution into a Teflon mold and cure in a vacuum oven at 60°C for 24-48 hours to complete the reaction and remove the solvent.
-
Final Product: The resulting material is a solid, tough, thermoplastic elastomer.
Sources
- 1. redalyc.org [redalyc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Property of Energetic Binder PAMMO [energetic-materials.org.cn]
- 5. jes.or.jp [jes.or.jp]
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- 7. researchgate.net [researchgate.net]
- 8. US20060157173A1 - Synthesis of energetic thermoplastic elastomers containing both polyoxirane and polyoxetane blocks - Google Patents [patents.google.com]
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- 10. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 11. radtech.org [radtech.org]
- 12. 3-bromomethyl-3-methyloxetane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Bromomethyl)-3-methyloxetane
Abstract
The oxetane ring has emerged as a highly valuable motif in modern drug discovery, prized for its ability to fine-tune the physicochemical properties of therapeutic candidates.[1][2] As a four-membered cyclic ether, it offers a unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure that can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[3][4] 3-(Bromomethyl)-3-methyloxetane is a critical and versatile building block that serves as a gateway for incorporating this beneficial scaffold into a diverse range of molecules.[5] Its primary bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for leveraging this compound in organic and medicinal chemistry research.
Mechanistic Overview: The S(_N)2 Pathway
Nucleophilic substitution reactions involving this compound predominantly proceed via a bimolecular (S(_N)2) mechanism.[6] This is dictated by the structure of the substrate, which is a primary alkyl halide.
Key Components of the Reaction:
-
Nucleophile (Nu:) : An electron-rich species that attacks the electrophilic carbon. It can be neutral (e.g., an amine) or negatively charged (e.g., an alkoxide).[7]
-
Substrate : this compound. The key electrophilic center is the carbon atom bonded to the bromine.[5][7]
-
Leaving Group (LG) : The bromide ion (Br⁻), which departs with the pair of electrons from the C-Br bond. Bromide is an excellent leaving group, facilitating the reaction.[7]
The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside (180° opposite the leaving group), and the carbon-bromine bond breaks simultaneously.[8] This process leads to an inversion of stereochemistry at the reaction center, although for this achiral substrate, the primary outcome is the formation of the substituted product.[9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
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Application Notes and Protocols for the Functionalization of Polymers Using 3-(Bromomethyl)-3-methyloxetane
Introduction: A Gateway to Advanced Functional Polyethers
In the landscape of modern polymer chemistry, the synthesis of well-defined, functional macromolecules is paramount for advancements in materials science, drug delivery, and nanotechnology.[1][2] 3-(Bromomethyl)-3-methyloxetane (BrMMO) emerges as a highly valuable monomer for the creation of functional polyethers. Its strained four-membered oxetane ring is amenable to cationic ring-opening polymerization (CROP), yielding a polyether backbone, poly(this compound) (PBrMMO), with a pendant primary alkyl bromide on each repeating unit. This reactive handle provides a versatile platform for a myriad of post-polymerization modification reactions, allowing for the introduction of a wide array of functional groups.[3]
This guide provides a comprehensive overview of the synthesis of PBrMMO and its subsequent functionalization. We will delve into the mechanistic underpinnings of the polymerization, provide detailed, field-tested protocols for synthesis and modification, and discuss the characterization of these novel polymers. The potential applications of these functionalized polyethers, particularly in the biomedical and drug development sectors, will also be explored, offering researchers and scientists a robust starting point for their investigations.
PART 1: The Synthesis of Poly(this compound) (PBrMMO) via Cationic Ring-Opening Polymerization (CROP)
The polymerization of BrMMO proceeds via a cationic ring-opening mechanism, a process well-suited for strained cyclic ethers.[4] The reaction is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a proton source or a co-initiator, like an alcohol or diol, which can also influence the polymer's architecture.
Mechanism of Cationic Ring-Opening Polymerization
The polymerization of oxetanes is driven by the relief of ring strain. The generally accepted mechanism involves the following key steps:
-
Initiation: The Lewis acid catalyst (e.g., BF₃·OEt₂) reacts with a co-initiator (e.g., 1,4-butanediol) to generate a protonic acid or an activated initiator complex. This species then protonates the oxygen atom of the oxetane ring, forming a highly reactive tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks the activated oxonium ion in an Sₙ2-type reaction, leading to the opening of the strained ring and the formation of a new, elongated oxonium ion at the chain end. This process repeats, propagating the polymer chain.
-
Termination and Chain Transfer: The polymerization can be terminated by various processes, including reaction with impurities, counter-ions, or through chain transfer to monomer or solvent. The choice of reaction conditions is crucial to minimize these side reactions and achieve controlled polymerization.
Experimental Protocols: Synthesis of PBrMMO
This protocol details the synthesis of PBrMMO using boron trifluoride etherate as a catalyst and 1,4-butanediol as an initiator.[4]
Materials and Equipment
-
This compound (BrMMO) (CAS: 78385-26-9)[5]
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,4-Butanediol (BDO)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
Safety Precautions
-
This compound is harmful if swallowed.[5]
-
Boron trifluoride etherate is corrosive and reacts violently with water.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol: PBrMMO Synthesis
-
Preparation: A 100 mL round-bottom flask is flame-dried under a nitrogen atmosphere and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous dichloromethane (50 mL) and 1,4-butanediol (BDO) as the initiator are added to the flask via syringe. The solution is cooled to 0 °C in an ice bath.
-
Catalyst Introduction: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred solution. A typical molar ratio of catalyst to initiator is 0.5:1.[4]
-
Monomer Addition: this compound (BrMMO) is added to the reaction mixture at 0 °C.[4]
-
Polymerization: The reaction is allowed to proceed at 0 °C for a specified time, typically up to 72 hours, to achieve high monomer conversion.[4]
-
Quenching: The polymerization is terminated by the addition of a small amount of methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The precipitate is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated in methanol. This process is repeated three times to remove unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried under vacuum at room temperature to a constant weight.
Expected Results and Characterization
The resulting poly(this compound) (PBrMMO) is typically a white or off-white solid. The molecular weight and dispersity of the polymer can be controlled by adjusting the monomer-to-initiator ratio.
Table 1: Representative Reaction Conditions for PBrMMO Synthesis [4]
| Parameter | Value |
| Monomer | This compound (BrMMO) |
| Initiator | 1,4-Butanediol (BDO) |
| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C |
| Reaction Time | 72 hours |
| Catalyst/Initiator Ratio (mol/mol) | 0.5:1 |
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Expected ¹H NMR (CDCl₃): Resonances corresponding to the polyether backbone methylene protons (-CH₂-O-), the methyl group protons (-CH₃), and the bromomethyl protons (-CH₂Br).
-
Expected ¹³C NMR (CDCl₃): Signals for the quaternary carbon, the methyl carbon, the backbone methylene carbons, and the bromomethyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Expected Peaks: Strong C-O-C stretching vibrations characteristic of the ether backbone, C-H stretching and bending vibrations, and a C-Br stretching vibration.
-
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
-
Thermal Analysis (DSC and TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature (T₉) and decomposition temperature.
PART 2: Post-Polymerization Modification of PBrMMO
The true utility of PBrMMO lies in its capacity for post-polymerization modification. The pendant bromomethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functionalities.[3]
General Principles of Nucleophilic Substitution
The reaction of PBrMMO with nucleophiles follows the principles of an Sₙ2 reaction, where the nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion. The efficiency of the reaction depends on several factors, including the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the presence of any catalysts.
Workflow for Post-Polymerization Modification
Caption: General workflow for the post-polymerization modification of PBrMMO.
Protocols for Post-Polymerization Modification
The following protocols provide examples of how to modify PBrMMO with different nucleophiles.
Protocol 1: Synthesis of Poly(3-azidomethyl-3-methyloxetane) (PAMMO)
This is a well-established modification to produce an energetic polymer.[3]
Materials:
-
PBrMMO
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and in a fume hood.
Procedure:
-
Dissolve PBrMMO in DMF in a round-bottom flask.
-
Add an excess of sodium azide (typically 3-5 molar equivalents per bromomethyl group).
-
Heat the reaction mixture with stirring (e.g., at 60-80 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.
Characterization: The successful conversion of the bromide to the azide can be confirmed by:
-
FTIR Spectroscopy: The appearance of a strong, sharp peak around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.
-
¹H NMR Spectroscopy: A shift in the resonance of the methylene protons adjacent to the functional group.
Protocol 2: Amination of PBrMMO
This protocol describes the reaction with a primary or secondary amine to introduce amino functionalities.
Materials:
-
PBrMMO
-
Amine of choice (e.g., propylamine, diethylamine)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) - optional, to scavenge HBr.
Procedure:
-
Dissolve PBrMMO in the chosen solvent.
-
Add an excess of the amine (typically 3-5 molar equivalents).
-
If a primary or secondary amine is used, an equivalent of a non-nucleophilic base can be added to neutralize the HBr formed.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC of a small molecule analogue or by NMR).
-
Purify the polymer by precipitation in a non-solvent (e.g., water or ether) or by dialysis.
Characterization:
-
¹H NMR Spectroscopy: Disappearance of the bromomethyl proton signal and appearance of new signals corresponding to the alkyl groups of the amine and a shift in the adjacent methylene protons.
Protocol 3: Thiolation of PBrMMO
This protocol introduces thioether linkages.
Materials:
-
PBrMMO
-
Thiol of choice (e.g., thiophenol, 1-dodecanethiol)
-
A base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a separate flask, deprotonate the thiol with a suitable base in the chosen solvent to form the thiolate.
-
Add the solution of the thiolate to a solution of PBrMMO.
-
Stir the reaction at room temperature or with gentle heating.
-
Purify the polymer by precipitation or dialysis.
Characterization:
-
¹H NMR Spectroscopy: Disappearance of the bromomethyl proton signal and appearance of signals corresponding to the thiol's alkyl/aryl groups.
PART 3: Applications in Drug Development and Biomedical Research
The versatility of PBrMMO as a precursor to a wide range of functional polymers opens up numerous possibilities in the biomedical field.[2] The ability to tailor the side-chain functionality allows for the creation of materials with specific properties for drug delivery, gene therapy, and tissue engineering.
Potential Biomedical Applications of PBrMMO Derivatives
-
Polymer-Drug Conjugates: By reacting PBrMMO with a drug molecule containing a suitable nucleophilic handle (e.g., an amine, thiol, or carboxylate), polymer-drug conjugates can be formed. This can improve the drug's solubility, circulation half-life, and potentially enable targeted delivery.
-
Gene Delivery Vectors: Modification of PBrMMO with primary, secondary, or tertiary amines can lead to the formation of cationic polymers. These polymers can complex with negatively charged nucleic acids (DNA, siRNA) to form polyplexes, which can facilitate their entry into cells for gene therapy applications.
-
Stimuli-Responsive Materials: By introducing functional groups that are sensitive to changes in pH, temperature, or redox potential, "smart" polymers can be designed. These materials can undergo conformational or solubility changes in response to specific biological cues, enabling triggered drug release at the target site.
-
Biocompatible Coatings: Functionalization with biocompatible moieties, such as polyethylene glycol (PEG), can be used to create coatings for medical devices to reduce protein fouling and improve biocompatibility.
Logical Pathway for Developing a PBrMMO-Based Drug Delivery System
Caption: Logical workflow for the development of a PBrMMO-based drug delivery system.
Conclusion
This compound is a powerful building block for the synthesis of functional polyethers. The straightforward cationic ring-opening polymerization to yield PBrMMO, combined with the versatility of post-polymerization modification of the pendant bromomethyl groups, provides a robust platform for the creation of a wide array of advanced polymeric materials. The potential to introduce diverse functionalities opens exciting avenues for the application of these polymers in high-value areas such as drug development and biomedical research. This guide offers the foundational knowledge and practical protocols to empower researchers to explore the vast potential of this versatile monomer.
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Application Notes and Protocols: Cationic Ring-Opening Polymerization of 3-(Bromomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-3-methyloxetane (BrMMO) is a substituted oxetane monomer that has garnered significant interest for the synthesis of functional polyethers.[1][2] The resulting polymer, poly(this compound) (PBrMMO), possesses a pendant bromomethyl group on each repeating unit, which serves as a versatile handle for post-polymerization modification. This functionality allows for the introduction of various chemical moieties, making PBrMMO a valuable precursor for advanced materials, including energetic binders, polymer electrolytes, and drug delivery systems.[3]
The polymerization of oxetanes typically proceeds via a cationic ring-opening polymerization (CROP) mechanism.[4][5][6] This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating oxonium ion. The strained four-membered ring of the oxetane provides the thermodynamic driving force for the polymerization.[7] This document provides a detailed experimental guide for the synthesis of PBrMMO, delving into the mechanistic rationale behind the procedural steps and offering insights for successful polymerization.
Mechanistic Overview: Cationic Ring-Opening Polymerization (CROP)
The CROP of oxetanes is a chain-growth polymerization that can be conceptually divided into three main stages: initiation, propagation, and termination/transfer.
-
Initiation: The polymerization is triggered by a cationic initiator. Common initiators include Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which can generate a carbocation that starts the process.[8][9] Protic acids can also be used. The initiator activates the monomer by coordinating to the oxygen atom of the oxetane ring, making the ring more susceptible to nucleophilic attack.
-
Propagation: A monomer molecule acts as a nucleophile, attacking an α-carbon of the activated (protonated or initiator-adducted) oxetane ring of the growing polymer chain.[4][6] This results in the opening of the ring and the regeneration of the active oxonium ion at the new chain end, allowing for the sequential addition of more monomer units.
-
Termination and Chain Transfer: The polymerization can be terminated by various reactions, including combination with a counter-ion or reaction with impurities. Chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer, solvent, or polymer), can also occur and may influence the molecular weight and structure of the final polymer.[10]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details the synthesis of PBrMMO using boron trifluoride etherate as a catalyst and 1,4-butanediol (BDO) as an initiator.[8] The use of a diol initiator like BDO allows for the formation of a telechelic polymer with hydroxyl end groups.
Materials and Apparatus
| Reagents | Grade | Supplier | Notes |
| This compound (BrMMO) | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Sigma-Aldrich | Highly moisture sensitive. Handle under inert atmosphere. |
| 1,4-Butanediol (BDO) | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
| Phenol | ≥99% | Sigma-Aldrich | For quenching the reaction. |
Apparatus:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
Step-by-Step Methodology
-
Reactor Setup: A three-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen or argon. The flask is then fitted with rubber septa on all necks. This rigorous exclusion of atmospheric moisture is critical as water can act as a co-initiator and interfere with the controlled nature of the polymerization.[11]
-
Reagent Preparation:
-
In the reaction flask, add anhydrous dichloromethane (CH₂Cl₂) via syringe.
-
Add 1,4-butanediol (BDO) to the flask using a syringe.
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
-
Initiation:
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution via syringe. The molar ratio of BF₃·OEt₂ to BDO is a critical parameter that affects the polymerization kinetics and the final polymer properties. A common ratio is 0.5:1.0 (BF₃·OEt₂:BDO).[8]
-
-
Monomer Addition and Polymerization:
-
Slowly add the this compound (BrMMO) monomer to the reaction mixture dropwise via syringe. The slow addition helps to control the exothermicity of the reaction.
-
Once the addition is complete, the reaction is maintained at 0°C for a specified period, typically ranging from 24 to 72 hours, to achieve high monomer conversion.[8] The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
-
Termination/Quenching:
-
To terminate the polymerization, a solution of phenol in dichloromethane is added to the reaction mixture.[10] The phenol acts as a quenching agent by reacting with the propagating cationic species.
-
The mixture is stirred for an additional 3 hours to ensure complete quenching.
-
-
Purification:
-
The reaction mixture is washed with distilled water until the aqueous layer is neutral to remove the catalyst and any water-soluble byproducts.
-
The organic layer is separated and concentrated using a rotary evaporator.
-
The concentrated polymer solution is then precipitated by adding it dropwise to a large volume of a non-solvent, such as methanol, with vigorous stirring.[12] This step is crucial for removing unreacted monomer and low molecular weight oligomers.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of PBrMMO.
Characterization of Poly(this compound)
The synthesized PBrMMO should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the polymer, such as C-O-C stretching of the ether backbone and C-Br stretching.[8]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI is indicative of a controlled polymerization process.
-
Thermal Analysis:
Key Considerations and Troubleshooting
-
Moisture Sensitivity: The cationic ring-opening polymerization of oxetanes is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used under an inert atmosphere to prevent premature termination and side reactions.
-
Initiator/Catalyst Ratio: The ratio of the initiator (BDO) to the catalyst (BF₃·OEt₂) can significantly impact the polymerization rate and the molecular weight of the resulting polymer. Optimization of this ratio may be necessary to achieve the desired polymer characteristics.[8]
-
Reaction Temperature: The polymerization is typically carried out at low temperatures (e.g., 0°C) to control the reaction kinetics and minimize side reactions, such as chain transfer, which can broaden the molecular weight distribution.[8]
-
Monomer Purity: The purity of the BrMMO monomer is crucial for obtaining a well-defined polymer. Impurities can act as chain transfer agents or inhibitors, affecting the polymerization process.
Conclusion
The cationic ring-opening polymerization of this compound provides a robust method for synthesizing a functional polyether with broad potential in materials science and biomedical applications. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the initiator and catalyst, it is possible to produce well-defined PBrMMO with predictable molecular weights and narrow polydispersity. The pendant bromomethyl groups offer a versatile platform for further chemical modification, enabling the tailoring of the polymer's properties for specific applications.
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- STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Marcel Dekker, Inc.
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Characterizing Poly(3-(Bromomethyl)-3-methyloxetane): A Guide for Researchers
This document provides a detailed guide for the comprehensive characterization of poly(3-(Bromomethyl)-3-methyloxetane) (PBrMMO), a versatile polymer with significant potential in various applications, including energetic materials and advanced polymer synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of each analytical technique.
Introduction: The Importance of Thorough PBrMMO Characterization
Poly(this compound) is synthesized via cationic ring-opening polymerization of its corresponding monomer, this compound (BrMMO).[1] The resulting polymer's properties, such as its molecular weight, polydispersity, thermal stability, and chemical structure, are critically dependent on the polymerization conditions.[1][3] Consequently, a multi-faceted analytical approach is essential to fully elucidate its characteristics and ensure its suitability for downstream applications. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), and Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) for the robust characterization of PBrMMO.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a material. For PBrMMO, ¹H NMR is used to confirm the successful polymerization by observing the disappearance of monomer signals and the appearance of polymer backbone signals. It also allows for the verification of the polymer's structural integrity.
Protocol: ¹H NMR Analysis of PBrMMO
-
Sample Preparation: Dissolve 5-10 mg of the PBrMMO sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[4]
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Expected Spectral Features and Interpretation:
The ¹H NMR spectrum of PBrMMO is expected to show characteristic signals corresponding to the polymer backbone and the side chain. By comparing the spectrum of the polymer to that of the BrMMO monomer, one can confirm the ring-opening polymerization.
| Assignment | Monomer (BrMMO) Chemical Shift (ppm) | Polymer (PBrMMO) Chemical Shift (ppm) |
| Methylene protons of the oxetane ring (-CH₂-O-) | ~4.4-4.6 | Disappearance of these signals |
| Methylene protons of the polymer backbone (-CH₂-O-) | N/A | ~3.3-3.5 |
| Bromomethyl protons (-CH₂Br) | ~3.6 | ~3.4-3.6 |
| Methyl protons (-CH₃) | ~1.3 | ~1.0-1.2 |
Table 1: Expected ¹H NMR Chemical Shifts for BrMMO and PBrMMO.
The disappearance of the distinct oxetane ring protons in the monomer spectrum and the appearance of the broader signals corresponding to the polyether backbone in the polymer spectrum are clear indicators of successful polymerization.[5]
Functional Group Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule.[6] For PBrMMO, FT-IR is employed to confirm the presence of key chemical bonds, such as the C-O-C ether linkage of the polymer backbone and the C-Br bond of the side chain, and to verify the absence of unreacted monomer.
Protocol: Attenuated Total Reflectance (ATR)-FT-IR Analysis of PBrMMO
-
Sample Preparation: Place a small amount of the solid PBrMMO sample directly onto the ATR crystal. If the sample is a viscous liquid, a thin film can be cast onto the crystal.
-
Instrument Setup:
-
Use a FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.[7]
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known literature values for polyethers and alkyl bromides.
-
Expected Spectral Features and Interpretation:
The FT-IR spectrum of PBrMMO will display characteristic absorption bands that confirm its chemical structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H stretching | Alkane (CH₂, CH₃) |
| ~1100 | C-O-C stretching | Ether |
| ~650 | C-Br stretching | Alkyl Bromide |
Table 2: Key FT-IR Absorption Bands for PBrMMO.
The strong absorption band around 1100 cm⁻¹ is a key indicator of the polyether backbone, confirming the ring-opening polymerization.[6] The presence of the C-Br stretch further validates the structure of the polymer.
Molecular Weight Determination by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Principle: SEC (or GPC) is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[8] It is the primary method for determining the molecular weight distribution (including the number-average molecular weight, Mₙ, weight-average molecular weight, Mₙ, and polydispersity index, PDI) of polymers. This information is crucial as the mechanical and physical properties of a polymer are highly dependent on its molecular weight.[9]
Protocol: SEC/GPC Analysis of PBrMMO
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the PBrMMO sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) to a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes is typically used for the separation of polymers in organic solvents.[10]
-
The mobile phase should be the same solvent used to dissolve the sample, flowing at a constant rate (e.g., 1.0 mL/min).
-
The column oven temperature should be controlled (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration and Data Analysis:
-
Generate a calibration curve using a series of narrow molecular weight polystyrene standards.
-
Inject the PBrMMO sample and record the chromatogram.
-
The molecular weight averages (Mₙ, Mₙ) and PDI (Mₙ/Mₙ) are calculated by the GPC software based on the calibration curve.
-
Expected Results and Interpretation:
The GPC analysis will provide a chromatogram showing the distribution of molecular weights in the PBrMMO sample. From this, the following key parameters can be determined:
-
Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mₙ): An average that takes into account the weight of each polymer chain.
-
Polydispersity Index (PDI): A measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for controlled polymerizations.
Thermal Properties Analysis by DSC and TGA
Principle: Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (T₉).[12] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[13]
Protocol: DSC Analysis of PBrMMO
-
Sample Preparation: Accurately weigh 5-10 mg of the PBrMMO sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected glass transition (e.g., -80 °C to 100 °C).
-
-
Data Analysis:
-
The DSC thermogram will show a step-like change in the heat flow at the glass transition temperature (T₉). The T₉ is typically taken as the midpoint of this transition.
-
Protocol: TGA Analysis of PBrMMO
-
Sample Preparation: Accurately weigh 5-10 mg of the PBrMMO sample into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss as a function of temperature.
-
The onset of decomposition and the temperature at which maximum rate of weight loss occurs can be determined from the TGA and its derivative (DTG) curve.
-
Expected Thermal Behavior:
-
DSC: PBrMMO is an amorphous polymer and is expected to exhibit a glass transition temperature (T₉). The exact value will depend on the molecular weight of the polymer.
-
TGA: The TGA thermogram will indicate the thermal stability of PBrMMO. The decomposition temperature is a critical parameter for determining the processing window and potential applications of the polymer.
Workflow and Data Integration
A comprehensive characterization of PBrMMO involves the integration of data from all the aforementioned techniques.
Figure 1: Integrated workflow for the synthesis and characterization of PBrMMO.
Conclusion
The combination of NMR, FT-IR, SEC/GPC, and thermal analysis provides a robust and comprehensive framework for the characterization of poly(this compound). This multi-technique approach ensures the verification of the polymer's chemical structure, molecular weight distribution, and thermal properties, which are essential for quality control and for tailoring the material to specific high-performance applications.
References
- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Synthesis of 3-azidomethyl-3-methyloxetane.
- Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
- TGA/DSC 3+.
- Thermal Analysis for Polymers.
- FTIR Analysis.
- Heterogeneous Polymer Dynamics Explored Using Static 1 H NMR Spectra.
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
- The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers.
- Polymer Analysis with Polar Organic Solvents using Agilent PLgel Columns and GPC.
- What can be obtained using GPC except the molecular weight?
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Synthesis and Structure Characterization of 3,3 '-Bisazidomethyloxetane-3-azidomethyl-3 '-methyloxetane Random Copolymer.
- Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).
- AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions.
- Analysis of Polymers by ATR/FT-IR Spectroscopy.
- ¹H NMR (400 MHz, DMSO-d6) spectrum of poly(3-ethyl-3-hydroxymethyloxetane).
- Organic GPC/SEC columns.
- Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three.
- Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr.
- FTIR for Lot QC of Polymers Case Study.
- 1 H nMr spectra of PCl-CH (a) and PCl-(Br) 2 (b) in CDCl 3.
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Application of 3-(Bromomethyl)-3-methyloxetane in agrochemical synthesis
An Application Guide to 3-(Bromomethyl)-3-methyloxetane in Agrochemical Synthesis
Introduction: The Rise of the Oxetane Moiety in Modern Agrochemicals
In the landscape of modern agrochemical design, the pursuit of molecules with enhanced efficacy, improved safety profiles, and robust performance is perpetual. A significant advancement in this area has been the strategic incorporation of small, strained ring systems to fine-tune the physicochemical properties of active ingredients. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable motif.[1][2][3] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity when replacing more common functionalities like gem-dimethyl or carbonyl groups.[2][4]
This guide focuses on the practical application of This compound , a versatile and indispensable building block for introducing the 3-methyl-oxetane group into novel agrochemicals.[5] The compound's primary utility lies in its reactive bromomethyl group, which serves as a potent electrophile for a variety of nucleophilic substitution reactions, enabling the efficient construction of complex molecular architectures.[5][6] We will explore its application in the synthesis of next-generation fungicides and insecticides, providing detailed protocols and the scientific rationale behind the synthetic strategies.
The Oxetane Advantage: Why This Strained Ring Matters
The utility of the oxetane ring extends beyond its function as a simple linker. Its inherent characteristics offer distinct advantages in agrochemical design:
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to longer-lasting efficacy in the field.[2][7]
-
Improved Physicochemical Properties: As a polar and compact motif, the oxetane can significantly enhance aqueous solubility, a critical factor for bioavailability and formulation of agrochemicals.[2][7][8]
-
Structural Rigidity and Conformational Control: The strained four-membered ring imparts a degree of rigidity to the molecule, which can lead to a more defined conformation.[9] This can optimize the binding of the active ingredient to its biological target.
-
Potent Isostere: The 3,3-disubstituted oxetane core is an effective bioisostere for gem-dimethyl and carbonyl groups, offering similar spatial orientation but with vastly different electronic and metabolic properties.[4][9] This allows for the targeted replacement of metabolically labile sites within a molecule.
Synthetic Applications in Fungicide Development
One of the most promising areas for the application of this compound is in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that act by blocking Complex II in the fungal respiratory chain.[10][11] While market-leading SDHIs like Fluxapyroxad have demonstrated high efficacy, the introduction of an oxetane moiety into analogous structures is a key strategy for developing new active ingredients with improved properties.[12][13]
The core synthetic strategy involves linking the oxetane moiety to a key heterocyclic scaffold, typically via an ether or amine linkage.
Protocol 1: Synthesis of an N-Oxetanylmethyl Pyrazole Intermediate for SDHI Fungicides
This protocol details the N-alkylation of a pyrazole amine, a common core structure in many SDHI fungicides, using this compound.
Reaction Workflow
Caption: Workflow for N-alkylation of a pyrazole amine.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyrazole-amine starting material (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), to dissolve the starting material (approx. 5-10 mL per gram of substrate).
-
Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for less acidic amines, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir the suspension for 15-30 minutes at room temperature.
-
Causality Note: An aprotic polar solvent is chosen to dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction. The base is crucial for deprotonating the amine, generating a more potent nucleophile to attack the electrophilic carbon of the bromomethyl group.
-
-
Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture via a syringe or dropping funnel over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Synthetic Applications in Insecticide Development
The isoxazoline class of insecticides represents a major breakthrough in pest control, targeting the nervous systems of insects.[14][15] These compounds, such as afoxolaner and fluralaner, typically feature a complex substituted phenyl ring attached to the isoxazoline core.[15] Incorporating an oxetane moiety into this part of the molecule is a key strategy for creating next-generation insecticides with potentially enhanced safety and efficacy profiles.
The most common synthetic approach is to form an ether linkage between the oxetane building block and a phenolic precursor of the phenylisoxazoline ring.
Protocol 2: Synthesis of an Oxetanylmethoxy Phenyl Intermediate for Isoxazoline Insecticides
This protocol describes a Williamson ether synthesis to couple this compound with a substituted phenol, a key intermediate for building the final isoxazoline insecticide.
Reaction Workflow
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted phenol (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Causality Note: Cesium carbonate is often more effective than potassium or sodium carbonate in Williamson ether syntheses. The larger, more polarizable cesium cation leads to a more "naked" and reactive phenoxide anion, often resulting in higher yields and faster reaction times.
-
-
Solvent Addition: Add a polar aprotic solvent such as acetone or DMF (10-20 mL per gram of phenol).
-
Reagent Addition: Add this compound (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to a temperature between 50°C and the reflux temperature of the solvent. Stir vigorously to ensure good mixing.
-
Reaction Monitoring: Follow the reaction's progress via TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The final product can be purified by silica gel column chromatography or recrystallization.
Data Summary: Typical Reaction Parameters
The following table summarizes typical conditions for the protocols described above. Yields are representative and will vary based on the specific substrate and optimization.
| Protocol | Reaction Type | Nucleophile | Base | Solvent | Temperature | Typical Yield |
| 1 | N-Alkylation | Pyrazole-Amine | K₂CO₃ / NaH | DMF / ACN | RT - 60°C | 65-90% |
| 2 | Williamson Ether Synthesis | Substituted Phenol | K₂CO₃ / Cs₂CO₃ | Acetone / DMF | 50°C - Reflux | 70-95% |
Conclusion
This compound is a high-value, versatile building block that provides a direct and efficient route for incorporating the beneficial 3-methyl-oxetane moiety into advanced agrochemical candidates.[5] Its straightforward reactivity in nucleophilic substitution reactions allows for its integration into a wide array of heterocyclic cores common in modern fungicides and insecticides. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to leverage the unique advantages of oxetane chemistry, paving the way for the development of next-generation crop protection solutions with enhanced performance and improved physicochemical properties.
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- An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. University of Illinois Urbana-Champaign.
- Oxetane-containing compounds derived from fungi and plants. ResearchGate.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate.
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- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI.
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Application Notes and Protocols: 3-(Bromomethyl)-3-methyloxetane as a Premier Building Block for Advanced Organic Synthesis
Introduction: The Strategic Value of the Oxetane Moiety
In modern medicinal chemistry and drug discovery, the strategic incorporation of small, polar, and three-dimensional motifs is paramount for optimizing the physicochemical and pharmacokinetic profiles of lead compounds.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable scaffold due to its unique ability to modulate key drug-like properties.[3][4][5] Unlike its more lipophilic counterparts, such as the gem-dimethyl group for which it often serves as a bioisostere, the oxetane motif enhances aqueous solubility, improves metabolic stability by blocking sites of oxidation, and can fine-tune the basicity of adjacent functional groups.[4][6][7][8]
3-(Bromomethyl)-3-methyloxetane is a versatile and highly reactive building block designed for the efficient introduction of the 3-methyl-3-oxetanylmethyl group into a wide array of molecules.[9][10] Its utility stems from the presence of a primary bromomethyl group, which acts as a potent electrophile for nucleophilic substitution reactions, allowing for the formation of stable carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[9] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Reactivity: The SN2 Pathway
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the bromomethyl group is primary and relatively unhindered, making it an ideal substrate for backside attack by a wide range of nucleophiles.[11][12] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs, leading to a predictable inversion of stereochemistry if the carbon were chiral.[11][13]
The reaction rate is dependent on the concentration of both the oxetane substrate and the chosen nucleophile.[12] The stability of the oxetane ring itself is a key feature; the 3,3-disubstituted pattern confers significant stability, preventing unwanted ring-opening under many standard nucleophilic substitution conditions.[6][8]
Applications & Synthetic Protocols
The true utility of this compound is demonstrated by its reactivity with a diverse set of nucleophiles. This allows for the straightforward synthesis of a library of derivatives, each bearing the beneficial oxetane moiety.
Table 1: Scope of Nucleophilic Substitution Reactions
| Nucleophile Class | Nucleophile Example | Reagent Example | Product Functional Group |
| O-Nucleophiles | Phenoxide | Phenol / K₂CO₃ | Aryl Ether |
| Alkoxide | Sodium Ethoxide | Alkyl Ether | |
| Carboxylate | Sodium Acetate | Ester | |
| N-Nucleophiles | Primary/Secondary Amine | Piperidine | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | Azide | |
| S-Nucleophiles | Thiolate | Thiophenol / NaH | Thioether |
| C-Nucleophiles | Cyanide | Sodium Cyanide (NaCN) | Nitrile |
Experimental Protocols
The following protocols are designed to serve as a robust starting point for synthesis and can be adapted based on the specific substrate and desired scale.
Protocol 1: Synthesis of 3-Methyl-3-(phenoxymethyl)oxetane (O-Alkylation)
This protocol details a Williamson ether synthesis, a classic and reliable method for forming C-O bonds. The use of a mild base like potassium carbonate is often sufficient for deprotonating the phenol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient volume of acetone or DMF to dissolve the reagents (e.g., 0.2-0.5 M concentration with respect to the limiting reagent).
-
Add this compound (1.0 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-3-(phenoxymethyl)oxetane.[15]
Protocol 2: Synthesis of 3-(Azidomethyl)-3-methyloxetane (N-Alkylation)
The introduction of an azide group provides a valuable chemical handle for further functionalization, most notably in copper-catalyzed or strain-promoted "click chemistry" to form triazoles.[16]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether, water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 80-90 °C for 3-6 hours. Monitor the reaction by TLC.[16]
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with water (2x) and brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. Caution: Low molecular weight organic azides can be energetic. Avoid heating the neat product to high temperatures.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
General Workflow for Synthesis and Purification
Impact on Physicochemical Properties
The incorporation of the 3-methyl-3-oxetanylmethyl group can dramatically and favorably alter the properties of a parent molecule. This is a primary driver for its use in drug discovery campaigns.[1][6]
Table 2: Modulation of Drug-Like Properties
| Property | Effect of Incorporating Oxetane Moiety | Rationale & Causality |
| Aqueous Solubility | Significant Increase | The ether oxygen acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and improving solvation by water. Replacing a gem-dimethyl group can increase solubility by a factor of 4 to over 4000.[4][7] |
| Lipophilicity (LogD) | Decrease | The polar C-O bonds of the oxetane ring make the moiety significantly less lipophilic than an analogous alkyl or gem-dimethyl group.[4] |
| Metabolic Stability | Increase | Can serve as a "metabolic shield" by replacing metabolically vulnerable C-H bonds (e.g., in a gem-dimethyl group) with a more stable C-O and C-C framework, thus reducing clearance.[6][8] |
| Basicity (pKa) | Reduction of Adjacent Amines | The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine (by up to 2.7 units for an alpha-amino oxetane), which can mitigate hERG liability and improve cell permeability.[4] |
Conclusion
This compound is a powerful and enabling building block for modern organic synthesis. Its predictable reactivity via the SN2 pathway allows for reliable installation of the 3-methyl-3-oxetanylmethyl group onto a wide variety of molecular scaffolds. The proven benefits of the oxetane motif—including enhanced solubility, improved metabolic stability, and reduced lipophilicity—make this reagent an invaluable tool for researchers and professionals aiming to optimize the properties of small molecules, particularly in the context of drug discovery and development. The protocols and data presented herein provide a solid foundation for the successful application of this versatile synthetic intermediate.
References
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- Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309–12347. [Link]
- Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Jirgensons, A., & Ka-Yeung, K. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-141. [Link]
- Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1449. [Link]
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- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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- National Center for Biotechnology Information. (2025). Compound 529332: Oxetane, 3-methyl-3-phenoxymethyl. PubChem. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Purification of 3-(Bromomethyl)-3-methyloxetane
Introduction: The Need for Purity
3-(Bromomethyl)-3-methyloxetane (BMO) is a highly valuable electrophilic building block in modern organic and medicinal chemistry.[1] Its strained four-membered oxetane ring and reactive bromomethyl group make it a key intermediate for synthesizing complex pharmaceuticals, specialty polymers, and energetic materials.[1][2] The oxetane moiety, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, capable of improving metabolic stability and aqueous solubility in drug candidates.
The efficacy of BMO in subsequent synthetic transformations, such as cationic ring-opening polymerizations or nucleophilic substitutions, is critically dependent on its purity.[3] Common synthetic routes, such as the bromination of 3-methyl-3-oxetanemethanol using an Appel-type reaction (e.g., with CBr₄ and PPh₃), often yield a crude product contaminated with unreacted starting materials, phosphine oxide byproducts, and residual solvents.[2] The inherent strain of the oxetane ring also makes it susceptible to ring-opening under certain conditions, potentially introducing additional impurities.[4][5]
This guide provides a comprehensive, field-proven protocol for the purification of this compound from a typical crude reaction mixture, ensuring high purity (>97% by GC) suitable for the most demanding research and development applications.
Essential Safety Protocols
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a combustible liquid and requires careful handling.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Handling Precautions: Keep the compound away from open flames, sparks, and hot surfaces.[6] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[6] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, typically between 2-8°C.[7][8]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[6]
Purification Strategy: A Multi-Stage Approach
The purification of BMO is best achieved through a logical sequence of steps designed to remove specific classes of impurities. The overall workflow involves an initial aqueous workup to remove water-soluble materials, filtration to eliminate solid byproducts, and a final high-resolution purification step using either flash column chromatography or vacuum distillation.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Post-Synthesis Workup and Filtration
This protocol is designed to follow a typical Appel reaction for the synthesis of BMO from 3-methyl-3-oxetanemethanol. The primary goal is the removal of triphenylphosphine oxide (a major byproduct) and other water-soluble impurities.
-
Reaction Quenching: Upon reaction completion (monitored by TLC or GC), cool the reaction mixture (typically in dichloromethane) to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Residue Treatment: To the resulting residue, add a volume of ethyl acetate (e.g., 100 mL for a 0.1 mol scale reaction) to dissolve the product and precipitate some of the triphenylphosphine oxide.[2]
-
Filtration: Prepare a filtration plug by packing a small amount of diatomaceous earth (Celite®) into a Büchner or fritted glass funnel. Filter the ethyl acetate mixture through this plug.[2] This step is crucial for removing the fine, often colloidal, triphenylphosphine oxide that can otherwise pass through standard filter paper.
-
Rinsing: Wash the filtration plug with additional small portions of ethyl acetate to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidic species.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine) solution to aid in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude BMO as an oil.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is an excellent method for removing closely related impurities, such as unreacted starting alcohol.
-
Stationary Phase: Use standard-grade silica gel (SiO₂, 230-400 mesh).
-
Eluent Selection: A non-polar solvent system is effective. Start with a low-polarity mixture and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate, starting from 100% Hexane and moving towards 95:5 or 90:10 (Hexane:EtOAc). The optimal ratio should be determined by TLC analysis of the crude product.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial eluent (e.g., 100% Hexane). Ensure the packed bed is stable and free of air bubbles.
-
Sample Loading: Dissolve the crude BMO oil from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, applying gentle positive pressure.[9] Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of the product by TLC. Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Fractional Vacuum Distillation
Distillation is a highly effective and scalable method for purifying liquids, particularly when the impurities have significantly different boiling points. Given BMO's boiling point of 58°C at 12 mmHg, vacuum distillation is required to prevent thermal decomposition at atmospheric pressure.[1][8]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Product Charging: Charge the distillation flask with the crude BMO oil from Protocol 1. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure in the system to the target pressure (e.g., 12 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents.
-
Main Fraction: Carefully collect the fraction that distills at a stable temperature and pressure (target: ~58°C at 12 mmHg).[1]
-
Residue: Stop the distillation before the flask goes to dryness to avoid overheating the high-boiling residue.
-
-
Isolation: The main fraction collected is the purified this compound.
Quality Control and Characterization
The purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Value | Source |
| CAS Number | 78385-26-9 | |
| Molecular Formula | C₅H₉BrO | [2] |
| Molecular Weight | 165.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | [10][11] |
| Boiling Point | 58°C / 12 mmHg | [1][8] |
| Refractive Index (n20/D) | ~1.48 | [1][11] |
| Purity (Typical) | >97.0% (by GC) | [6][12] |
-
Gas Chromatography (GC): This is the industry standard for assessing the purity of volatile compounds like BMO.[6][12] A single major peak indicates high purity.
-
Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy confirms the chemical structure and identity of the compound. The expected ¹H NMR spectrum in CDCl₃ should show characteristic peaks.[2]
-
δ 4.46-4.38 (d, 4H): Corresponds to the four protons of the oxetane ring (-CH₂-O-CH₂-).
-
δ 3.65 (s, 2H): Corresponds to the two protons of the bromomethyl group (-CH₂Br).
-
δ 1.44 (s, 3H): Corresponds to the three protons of the methyl group (-CH₃).
-
Conclusion
The successful synthesis of advanced materials and pharmaceutical agents relies on the quality of the starting materials. By employing a systematic purification strategy involving an initial workup and filtration followed by either flash chromatography or fractional vacuum distillation, researchers can reliably obtain high-purity this compound. The protocols detailed herein provide a robust framework for achieving the purity necessary for sensitive and high-stakes synthetic applications.
References
- ResearchGate. Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics | Request PDF. [Link]
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]
- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. [Link]
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- Hylanda Chemical. 3-Methyl-3-oxetanemethanol CAS 3143-02-0. [Link]
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
- ResearchGate. (2016, July 12). (PDF)
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- ResearchGate. Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. [Link]
- PubChem. 3-Methyl-3-oxetanemethanol. [Link]
- Orochem. Chromatography Products & Supplies | HPLC, GC, Flash & Chiral Columns. [Link]
- Organic Syntheses. (2023, June 19).
- PubChemLite. This compound (C5H9BrO). [Link]
- Organic Syntheses Procedure. 3-thenyl bromide. [Link]
- NIH. (2021, October 27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC. [Link]
- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
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Application Note & Protocol: A Guide to the Industrial Scale-Up Synthesis of 3-(Bromomethyl)-3-methyloxetane
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(Bromomethyl)-3-methyloxetane, a critical building block in the pharmaceutical, agrochemical, and advanced materials industries.[1] Its utility as a monomer for energetic thermoplastic elastomers further underscores its industrial significance.[2] The protocol herein transitions from theoretical principles to a practical, kilogram-scale workflow, with an emphasis on process safety, optimization, and robust analytical quality control. We address the inherent challenges of working with strained oxetane rings, providing field-proven insights to ensure a safe, efficient, and reproducible manufacturing process.[3][4]
Strategic Overview: Synthesis and Mechanistic Rationale
The selected industrial synthesis route involves the bromination of the commercially available precursor, 3-Methyl-3-oxetanemethanol.[5][6] This pathway is favored for its high atom economy, straightforward execution, and the accessibility of starting materials. While laboratory-scale syntheses often employ reagents like triphenylphosphine/carbon tetrabromide, an industrial process prioritizes cost-effectiveness and waste stream management.[2] Therefore, phosphorus tribromide (PBr₃) is the brominating agent of choice for this scale-up protocol.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the primary alcohol on 3-Methyl-3-oxetanemethanol attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated oxonium intermediate. A bromide ion, now a good nucleophile, subsequently attacks the activated primary carbon in an Sₙ2 fashion, displacing the phosphorous-containing leaving group to yield the desired this compound and phosphorous acid (H₃PO₃) as a byproduct.
Caption: Sₙ2 mechanism for the bromination of 3-Methyl-3-oxetanemethanol.
Process Development and Scale-Up Parameters
Transitioning from the bench to a pilot or industrial scale requires careful consideration of several critical parameters to maintain yield, purity, and, most importantly, safety.
Reagent and Solvent Selection
-
Brominating Agent: Phosphorus tribromide (PBr₃) is a dense, colorless to pale yellow liquid that serves as an efficient source of nucleophilic bromide for converting primary alcohols to alkyl bromides.[7] Its high reactivity necessitates stringent handling protocols, particularly the exclusion of water, with which it reacts violently.[8][9][10]
-
Solvent: An aprotic solvent is essential to prevent reaction with PBr₃. Dichloromethane (DCM) is a suitable choice due to its inertness, ability to dissolve the starting material, and relatively low boiling point, which facilitates removal during work-up.
-
Base: A mild aqueous base, such as sodium bicarbonate (NaHCO₃), is used during the work-up to quench unreacted PBr₃ and neutralize the acidic byproduct, phosphorous acid.
Reaction Condition Optimization
The primary challenge in this synthesis is preventing the acid-catalyzed ring-opening of the strained oxetane moiety.[11][12][13] This is achieved through strict control of the reaction temperature.
| Parameter | Optimal Value | Rationale & Justification |
| Temperature | -5 °C to 5 °C | Minimizes the rate of potential side reactions, particularly the acid-catalyzed ring-opening of the oxetane. Strict temperature control is the most critical factor for ensuring high yield and purity. |
| PBr₃ Stoichiometry | 0.35 - 0.40 molar equivalents | The theoretical stoichiometry is 0.33 equivalents. A slight excess ensures complete conversion of the alcohol, but a large excess increases the risk of side reactions and makes quenching more hazardous. |
| PBr₃ Addition Rate | Slow, dropwise addition over 1-2 hours | The reaction is exothermic. A slow addition rate allows the reactor's cooling system to dissipate the generated heat effectively, preventing temperature spikes that could lead to byproduct formation.[14] |
| Reaction Time | 2 - 4 hours post-addition | Monitoring by GC or TLC is essential to confirm the complete consumption of the starting alcohol. Over-extending the reaction time offers no benefit and may increase impurity levels. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the violent reaction of PBr₃ with atmospheric moisture, which would generate HBr gas and reduce the reagent's efficacy.[7] |
Detailed Scale-Up Protocol: 1.0 kg Synthesis
Disclaimer: This protocol is intended for execution by trained chemical professionals in an appropriate industrial setting with all necessary engineering controls and personal protective equipment. A thorough risk assessment must be conducted prior to commencement.
Equipment
-
20 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Chiller unit capable of maintaining the reactor temperature at 0 °C.
-
Condenser for distillation.
-
Vacuum pump and vacuum gauge.
-
Appropriate receiving flasks.
Reagents
-
3-Methyl-3-oxetanemethanol: 1.00 kg (9.79 mol)
-
Phosphorus Tribromide (PBr₃): 0.97 kg (3.58 mol, 0.37 eq)
-
Dichloromethane (DCM), anhydrous: 8.0 L
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: 5.0 L
-
Brine (Saturated NaCl solution): 2.0 L
-
Anhydrous Magnesium Sulfate (MgSO₄): 250 g
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Charging Reagents: Charge the reactor with 3-Methyl-3-oxetanemethanol (1.00 kg) and anhydrous dichloromethane (8.0 L). Begin stirring and cool the mixture to 0 °C.
-
PBr₃ Addition: Slowly add the phosphorus tribromide (0.97 kg) to the stirred solution via the dropping funnel over a period of 1.5-2 hours. CRITICAL: Maintain the internal temperature between -5 °C and 5 °C throughout the addition. An exotherm will be observed.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by taking aliquots for GC analysis until the starting material is consumed (<1% remaining).
-
Quenching: Once the reaction is complete, very slowly and carefully add saturated sodium bicarbonate solution (5.0 L) while maintaining vigorous stirring and cooling. CAUTION: This is an exothermic gas-evolving quench. Add the first portion extremely slowly. Ensure the temperature does not exceed 20 °C.
-
Work-up:
-
Stop stirring and allow the layers to separate.
-
Drain the lower organic layer.
-
Extract the aqueous layer with an additional 1.0 L of DCM.
-
Combine the organic layers and wash with brine (2.0 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate (250 g), stir for 30 minutes, and then filter.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the dichloromethane.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless liquid.[15]
Caption: Industrial workflow for the synthesis of this compound.
Safety and Hazard Analysis
A proactive approach to safety is paramount. The primary hazard in this process is the handling of phosphorus tribromide.
| Hazard Identification | Potential Consequence | Mitigation Strategy |
| Phosphorus Tribromide (PBr₃) | Corrosive, causes severe skin and eye burns.[8][10] Reacts violently with water, releasing toxic HBr gas.[8][9][10] May cause respiratory irritation.[8][10] | Handle only in a well-ventilated fume hood or reactor under an inert, dry atmosphere.[7][9] Wear appropriate PPE: chemical-resistant gloves, flame-retardant lab coat, and a full-face shield.[7][10][16] Ensure emergency eyewash and safety showers are immediately accessible.[16] |
| Reaction Exotherm | A runaway reaction could lead to over-pressurization of the reactor and loss of containment. Increased temperature leads to byproduct formation. | Use a reactor with adequate cooling capacity. Ensure slow, controlled addition of PBr₃.[14] Monitor the internal temperature continuously. Have a cooling bath (e.g., dry ice/acetone) on standby for emergency cooling. |
| Quenching Process | Rapid addition of aqueous base to unreacted PBr₃ can cause a violent reaction, rapid gas evolution (CO₂ and HBr), and splashing of corrosive material. | Perform the quench slowly, with vigorous stirring and efficient cooling. The initial addition should be dropwise until the initial reactivity subsides. |
| Product Handling | This compound is a combustible liquid. | Store in a cool, well-ventilated area away from ignition sources. |
| Waste Stream | The aqueous layer after work-up will contain phosphorous acid and sodium bromide. | Neutralize the aqueous waste stream to a pH of 6-8 before sending it for appropriate chemical waste disposal in accordance with local regulations. |
Analytical Quality Control
Robust analytical methods are essential for monitoring the reaction and ensuring the final product meets specifications.[17] An analysis provides the necessary chemical information about the sample, where the product is the analyte and any unreacted starting materials or byproducts are the matrix.[17]
In-Process and Final Product Specifications
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Structure conforms to this compound. |
| Purity Assay | Gas Chromatography (GC-FID) | ≥ 97.0% |
| Appearance | Visual | Colorless to pale yellow liquid. |
| Residual Starting Material | GC-FID | ≤ 1.0% (3-Methyl-3-oxetanemethanol) |
| Residual Solvent | GC-Headspace | ≤ 0.5% (Dichloromethane) |
Troubleshooting Common Issues
Caption: Logic diagram for troubleshooting common scale-up synthesis issues.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET: Phosphorus tribromide for synthesis.
- GAC. (n.d.). Phosphorous (III) Bromide Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS TRIBROMIDE.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide.
- CDH Fine Chemical. (n.d.). PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Pashkovsky, F., & Mykhailiuk, P. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Wikipedia. (n.d.). Oxetane.
- Burley, G. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. ACS Publications.
- Cieślik, W., & Kiełbasiński, P. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Campaigne, E., & Tullar, B. F. (n.d.). 3-thenyl bromide. Organic Syntheses Procedure.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
- Harvey, D. (n.d.). Chapter 3. Analytical Chemistry 2.0.
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Troubleshooting & Optimization
Technical Support Center: Overcoming the Induction Period in Cationic Polymerization of Oxetanes
Welcome to the technical support center for cationic ring-opening polymerization (CROP) of oxetanes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile monomers. A common challenge encountered during the cationic polymerization of oxetanes, particularly 3,3-disubstituted variants, is the presence of an induction period—a delay before the onset of polymerization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you understand, manage, and ultimately overcome this phenomenon in your experiments.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured to address specific issues you may encounter in the lab. Each entry details the potential causes of the problem and provides step-by-step protocols to resolve it.
Issue 1: My polymerization exhibits a long and inconsistent induction period.
Potential Causes:
-
Presence of impurities, especially water, which can act as a chain-terminating or transfer agent.[1][2]
-
Formation of stable, non-propagating intermediate species.[1]
-
Slow initiation kinetics of the chosen initiator system.
-
Low reaction temperature, which can stabilize intermediate complexes.[1][3][4]
Diagnostic Workflow:
Caption: Troubleshooting workflow for induction period issues.
Solutions & Protocols:
1. Rigorous Purification and Drying of Monomers and Solvents:
-
Causality: Water is a potent inhibitor in cationic polymerization. It can react with the propagating cationic species to terminate the chain, generating a proton that can initiate a new, slower polymerization, leading to an extended induction period.[2][5]
-
Protocol: Drying Oxetane Monomers and Solvents (e.g., Dichloromethane)
-
Pre-dry the solvent or monomer over anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄) for several hours.
-
Set up a distillation apparatus that has been flame-dried under vacuum or oven-dried at >120°C and assembled hot under a stream of dry nitrogen or argon.
-
Add calcium hydride (CaH₂) to the pre-dried liquid. Use approximately 10 g of CaH₂ per liter of liquid.
-
Reflux the liquid under an inert atmosphere for at least 4 hours to ensure all water has reacted.
-
Distill the purified liquid directly into a flame-dried storage flask containing molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Store the dried reagents in a desiccator or glovebox to prevent re-exposure to atmospheric moisture.
-
2. Selection of an Appropriate Initiator System:
-
Causality: Some initiators, like BF₃·OEt₂, can have slow initiation kinetics, contributing to a delay. In contrast, pre-formed, highly reactive initiators like trialkyloxonium salts can provide faster and more efficient initiation.[6]
-
Recommendation: If slow initiation is suspected, consider switching to a more reactive initiator. The choice of counterion is also critical; it must be weakly nucleophilic to prevent early termination.[7]
| Initiator Type | Initiation Speed | Considerations |
| Lewis Acid/Protic Acid (e.g., BF₃·OEt₂/H₂O) | Slow to Moderate | Initiation relies on in-situ generation of the active species. Highly sensitive to stoichiometry. |
| Trialkyloxonium Salts (e.g., Et₃OBF₄, Et₃OSbF₆) | Fast | Pre-formed initiators that directly alkylate the oxetane monomer.[6] Less sensitive to trace impurities. |
| Iodonium/Sulfonium Salts (Photoinitiators) | Fast (upon irradiation) | Generate a strong Brønsted acid upon UV exposure.[8][9] |
3. Temperature Optimization:
-
Causality: At lower temperatures (<30°C), the protonated oxetane monomer can form a thermally stable hydrogen-bonded complex that is slow to propagate.[3][4] Increasing the temperature provides the necessary thermal energy to dissociate this complex and accelerate the polymerization.[3][4]
-
Actionable Advice: For photopolymerizations, consider carrying out the reaction at a slightly elevated temperature (e.g., 40-60°C).[10] For thermally initiated systems, ensure the temperature is sufficient to overcome the activation energy barrier for propagation.
Issue 2: My polymerization is completely inhibited or shows no conversion.
Potential Causes:
-
Gross contamination with water or other nucleophilic impurities (e.g., alcohols).
-
Presence of basic impurities that neutralize the acidic initiator.
-
Inefficient initiator activation (in the case of photoinitiators).
Solutions & Protocols:
1. Use of Proton Traps:
-
Causality: Protic impurities (like water) can generate protons that lead to uncontrolled initiation and side reactions. A proton trap, which is a sterically hindered, non-nucleophilic base, can selectively scavenge these stray protons without interfering with the propagating cationic center.[11][12]
-
Protocol: Using 2,6-di-tert-butylpyridine (DTBP)
-
Follow the rigorous drying protocol for all monomers and solvents as described previously.
-
To your reaction flask, add the purified monomer and solvent under an inert atmosphere.
-
Add a small, controlled amount of DTBP. A typical starting concentration is 1.1 equivalents relative to the initiator.[11]
-
Stir the mixture for a few minutes before adding the initiator to allow the DTBP to scavenge any residual protic impurities.
-
Initiate the polymerization as planned. The DTBP will help ensure that initiation occurs only from your intended initiator, leading to a more controlled process.
-
Caption: Role of a proton trap in preventing side reactions.
2. "Kick-Starting" with a Comonomer:
-
Causality: The induction period can be shortened or eliminated by adding a more reactive comonomer, such as an epoxide.[10][13] The heat generated from the rapid polymerization of the epoxide can increase the local temperature, overcoming the activation barrier for the oxetane polymerization.[1] This is sometimes referred to as the "kick-start" effect.[9][14]
-
Actionable Advice: Introduce a small amount (e.g., 5-10 mol%) of a highly reactive cycloaliphatic epoxide, like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), into your formulation. The epoxide will initiate rapidly, generating heat and active species that can then efficiently initiate the oxetane polymerization.[15]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental molecular origin of the induction period in oxetane polymerization?
A1: The induction period is primarily attributed to the formation of stable intermediate species that are slow to propagate. Two main mechanisms are proposed:
-
Hydrogen-Bonded Complexes: In systems initiated by a Brønsted acid (often generated from a photoinitiator), the acid can form a thermally stable intramolecular hydrogen-bonded complex with the oxetane monomer. Polymerization is delayed until this complex gains enough thermal energy to dissociate and allow the ring-opening to proceed.[1][3][4]
-
Stable Tertiary Oxonium Ions: The initial active species can react with an oxetane monomer to form a stable, non-propagating tertiary oxonium ion. The reaction pauses until this stable intermediate can rearrange or react further to create a propagating species.[1]
Q2: How does monomer structure affect the induction period?
A2: Monomer structure plays a significant role. 3,3-disubstituted oxetanes are particularly known for exhibiting a prolonged induction period.[1][10] Conversely, introducing electron-donating groups at the 2-position of the oxetane ring can enhance reactivity and shorten the induction period by stabilizing the resulting secondary carbocation intermediate, favoring a faster Sₙ1-type ring-opening.[13][16]
Q3: Can I monitor the induction period in real-time?
A3: Yes, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an excellent technique for this purpose.[1][4] By monitoring the disappearance of the characteristic oxetane ether band (around 980 cm⁻¹), you can precisely measure the length of the induction period and the subsequent rate of polymerization.
Protocol: Monitoring Polymerization with RT-FTIR
-
Sample Preparation: Prepare your formulation (monomer, initiator, etc.) and place a thin film of the mixture between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the sample in the temperature-controlled holder of an FT-IR spectrometer. If it's a photopolymerization, ensure your UV light source is aligned to irradiate the sample within the spectrometer.
-
Data Acquisition: Begin rapid, continuous spectral acquisition.
-
Initiation: Turn on the UV lamp or inject the thermal initiator.
-
Analysis: Plot the normalized peak area of the oxetane ether band against time. The induction period will be the initial time frame during which the peak area remains unchanged before starting to decrease.
Q4: Why is the choice of solvent important?
A4: The solvent's polarity and ability to solvate ions can significantly impact the reactivity of the propagating cationic chain.[7] Solvents like 1,4-dioxane have been shown to prevent intra- and intermolecular transfer reactions, leading to a more controlled or "living" polymerization with a narrower molecular weight distribution.[17] Dichloromethane is also commonly used, but rigorous drying is paramount.[17][18]
References
- Sangermano, M. et al. (2019). Molecular Origin of the Induction Period in Photoinitiated Cationic Polymerization of Epoxies and Oxetanes. Macromolecules. [Link]
- Bednarek, M. et al. (2018). Pseudoperiodic “Living” and/or Controlled Cationic Ring-Opening Copolymerization of Oxetane with Tetrahydropyran: Microstructure of Polymers vs Kinetics of Chain Growth. Macromolecules. [Link]
- Bednarek, M. et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. [Link]
- ResearchGate. (2019). Molecular Origin of the Induction Period in Photoinitiated Cationic Polymerization of Epoxies and Oxetanes.
- Zhang, Y. et al. (2013). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]
- ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
- Kennedy, J. P. (1982). Preface: Proton Traps in Cationic Polymerization. Journal of Macromolecular Science: Part A - Chemistry. [Link]
- Bednarek, M. (2011). Competitive processes in controlled cationic ring-opening polymerization of oxetane: a >Lotka-Volterra> predator-prey model of two growing species competing for the same resources. Macromolecular Symposia. [Link]
- Knaack, P. et al. (2022). Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization.
- Lalevee, J. et al. (2018). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech. [Link]
- Wurm, F. R. & Frey, H. (2012). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München. [Link]
- Bulut, U. (2007). Reactivity studies of oxirane and oxetane monomers in photoinitiated cationic polymerizations. Rensselaer Polytechnic Institute. [Link]
- Rajaraman, K. et al. (2004). Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. RadTech. [Link]
- Aoshima, S. & Kanaoka, S. (2009).
- ResearchGate. (n.d.). Common oxetane derivatives used in cationic ring-opening polymerization.
- Zhang, Y. et al. (2014). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech. [Link]
- Lalevée, J. & Fouassier, J.-P. (2012). Scheme 1. General mechanisms of ring-opening polymerization: cationic...
- Wikipedia. (n.d.).
- Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]
- Chemistry LibreTexts. (2021). 2.
- Simula, A. et al. (2015). On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. Polymer Chemistry. [Link]
- Jönsson, S. et al. (1993). Cationic Photopolymerization of Biobased Oxetane Monomers Obtained from Adipic, Itaconic, and Citric Acid Functionalization. Journal of Macromolecular Science, Part A. [Link]
- Lalevee, J. et al. (2018). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. Semantic Scholar. [Link]
Sources
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- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]
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- 9. radtech.org [radtech.org]
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- 14. [PDF] “ Kick-started ” oxetanes in photoinitiated cationic polymerization : scale-up synthesis and structure-property studies | Semantic Scholar [semanticscholar.org]
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- 18. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(Bromomethyl)-3-methyloxetane
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-3-methyloxetane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products during synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also to proactively optimize your experimental design.
Introduction to the Synthesis and its Challenges
The synthesis of this compound from its precursor, 3-methyl-3-oxetanemethanol, is a crucial transformation for introducing the valuable oxetane motif into larger molecules. The most common and effective method for this conversion is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). While generally reliable, this reaction is not without its complexities. The inherent strain of the oxetane ring and the nature of the Appel reaction intermediates can lead to several side reactions, impacting yield, purity, and downstream applications. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method is the Appel reaction , where 3-methyl-3-oxetanemethanol is treated with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an appropriate solvent like dichloromethane (DCM).[1][2] This reaction proceeds under mild conditions and generally provides good yields of the desired product.[1]
Q2: I see a significant amount of a white, poorly soluble solid in my crude reaction mixture. What is it and how can I remove it?
A2: This is almost certainly triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Appel reaction.[1] Its removal can be challenging due to its variable solubility. Please refer to the "Troubleshooting Guide: Side Reaction Management" section for detailed purification strategies.
Q3: My NMR spectrum shows unexpected peaks, suggesting impurities. What are the likely side products?
A3: Besides unreacted starting material and TPPO, the primary side products arise from the reactivity of the oxetane ring. These can include:
-
Ring-opened di-bromide species: Formed if the oxetane ring is opened by bromide ions, often under acidic conditions.
-
Oligomers or polymers: Cationic ring-opening polymerization can be initiated by acidic species generated in situ.
-
Phosphonium salt intermediates: Residual activated alcohol complexes that have not undergone nucleophilic substitution.
Q4: Can I use other brominating agents besides CBr₄/PPh₃?
A4: Yes, other brominating agents can be used, each with its own advantages and disadvantages. For instance, phosphorus tribromide (PBr₃) is a common alternative for converting primary alcohols to alkyl bromides. However, PBr₃ can generate HBr as a byproduct, which can vigorously catalyze oxetane ring-opening. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial when using such reagents.
Q5: How stable is this compound during purification and storage?
A5: this compound is a relatively stable compound. However, prolonged exposure to strong acids or high temperatures during purification (e.g., distillation) should be avoided to prevent potential decomposition or polymerization. It is best stored in a cool, dry place.
Core Synthesis Pathway and Side Reactions
The desired synthesis of this compound via the Appel reaction and the potential side reactions are illustrated below.
Caption: Desired synthesis and major side reaction pathways.
Troubleshooting Guide: Side Reaction Management
This section provides a detailed breakdown of common issues, their root causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting & Preventative Measures |
| Low yield of desired product with significant starting material remaining. | 1. Insufficient reagents (PPh₃ or CBr₄). 2. Reaction not run to completion. 3. Deactivated reagents. | 1. Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of both PPh₃ and CBr₄. 2. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the starting material. 3. Reagent Quality: Use fresh, high-purity PPh₃ and CBr₄. PPh₃ can oxidize over time. |
| Presence of a highly polar, UV-active spot on TLC that streaks. | Formation of triphenylphosphine oxide (TPPO). | Purification Strategies for TPPO Removal: 1. Precipitation: After the reaction, dilute the mixture with a non-polar solvent like hexanes or a mixture of hexanes/ether and cool to precipitate out the TPPO. Filter the solid and wash with cold non-polar solvent. 2. Aqueous Extraction: If the product is sufficiently non-polar, perform an aqueous workup. TPPO has some solubility in water. 3. Column Chromatography: TPPO is quite polar and can often be separated from the less polar product on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is usually effective. |
| NMR indicates the presence of a di-bromo species (e.g., 1,3-dibromo-2-methyl-2-(bromomethyl)propane). | Acid-catalyzed ring-opening of the oxetane by in-situ generated HBr or other acidic species. | 1. Temperature Control: Run the reaction at low temperatures (e.g., 0 °C) to minimize the rate of side reactions. 2. Use of a Mild Acid Scavenger: The addition of a non-nucleophilic base, such as proton sponge or hindered pyridines, in small amounts can neutralize any generated acid without interfering with the main reaction. 3. Slow Addition of Reagents: Add the PPh₃ or the alcohol solution dropwise to the reaction mixture to maintain a low concentration of reactive intermediates. |
| Formation of a viscous, oily, or solid polymeric material. | Cationic ring-opening polymerization (CROP) of the oxetane, initiated by acidic byproducts. | 1. Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Water can contribute to the formation of acidic species. 2. Minimize Reaction Time: Once the reaction is complete (as determined by TLC/GC-MS), work it up promptly. 3. Avoid High Temperatures: Both during the reaction and purification, maintain low temperatures. Avoid distillation if possible, or use high vacuum to keep the temperature down. |
Experimental Protocol: Standard Synthesis of this compound via the Appel Reaction
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-methyl-3-oxetanemethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methyl-3-oxetanemethanol (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in anhydrous DCM.
-
Slowly add the PPh₃/CBr₄ solution to the cooled alcohol solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
Mechanistic Insights into Side Reactions
A deeper understanding of the mechanisms behind side product formation is key to their prevention.
Oxetane Ring-Opening
The Appel reaction can generate trace amounts of acidic species, such as HBr, particularly if there is any moisture present. The strained oxetane ring is susceptible to protonation, which activates it for nucleophilic attack by bromide ions.
Caption: Acid-catalyzed ring-opening of the oxetane.
This ring-opening can occur on either the starting material or the product, leading to a complex mixture of brominated, hydroxylated, and ether-linked byproducts.
Cationic Ring-Opening Polymerization (CROP)
The protonated oxetane intermediate is not only susceptible to nucleophilic attack by small ions but can also be attacked by another molecule of the oxetane (either starting material or product), initiating polymerization.
Caption: Initiation and propagation steps of CROP.
This process can lead to the formation of dimers, oligomers, and high molecular weight polymers, which can significantly reduce the yield of the desired monomeric product and complicate purification.
References
- HOU Jian, YAN De-Yue, ZHU Xin-Yuan, FANG Ya-Peng. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. Chemical Journal of Chinese Universities.
- Organic Chemistry Portal. Appel Reaction. [Link]
- NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
Sources
Technical Support Center: Synthesis of 3-(Bromomethyl)-3-methyloxetane
Welcome to the technical support guide for the synthesis of 3-(bromomethyl)-3-methyloxetane. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a key building block in medicinal chemistry and polymer science, efficient access to this strained-ring ether is critical.[1][2] This guide moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction's nuances, grounded in established chemical principles.
Section 1: Foundational Synthesis Protocol
The most common and generally effective method for converting the primary alcohol of 3-methyl-3-oxetanemethanol to the target bromide is the Appel reaction.[3] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to achieve the transformation under mild conditions, which is crucial for preserving the integrity of the oxetane ring.
Optimized Appel Reaction Protocol
This protocol is synthesized from established procedures and best practices aimed at maximizing yield and minimizing side-product formation.[4][5]
Materials & Reagents:
-
3-Methyl-3-oxetanemethanol (CAS 3143-02-0)
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Diatomaceous Earth (Celite®)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methyl-3-oxetanemethanol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. A stable, low temperature is critical during the addition of PPh₃ to control the initial exothermic reaction.
-
Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. The slow addition helps to dissipate heat and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Initial Workup: Once the starting material is consumed, remove the solvent via rotary evaporation.
-
Byproduct Removal: To the resulting residue, add ethyl acetate to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional ethyl acetate.
-
Final Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound. A 95% yield has been reported using a similar procedure.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix this?
Low yields in the Appel reaction are a frequent issue. The causes can be traced to several key factors related to reagents, reaction conditions, and workup procedures.
| Problem Area | Probable Cause | Recommended Solution & Explanation |
| Reagents & Solvents | Presence of moisture in the solvent or starting alcohol. | The phosphonium intermediates in the Appel reaction are highly sensitive to water. Hydrolysis will consume the active reagent and reduce the yield. Solution: Use freshly distilled, anhydrous solvents (e.g., DCM over molecular sieves) and ensure the starting alcohol is dry.[5] |
| Reaction Conditions | Suboptimal temperature control during PPh₃ addition. | The initial reaction between PPh₃ and CBr₄ is exothermic. If the temperature rises uncontrollably, side reactions can occur. Solution: Maintain the reaction at 0 °C during the slow, portion-wise addition of triphenylphosphine. |
| Stoichiometry | Incorrect ratio of reagents. | An insufficient amount of PPh₃ or CBr₄ will lead to incomplete conversion. A large excess can complicate purification. Solution: Use a slight excess of the brominating agents (e.g., 1.1 eq of CBr₄ and 1.2 eq of PPh₃) to drive the reaction to completion. |
| Workup & Purification | Product loss during the removal of triphenylphosphine oxide. | Triphenylphosphine oxide (TPPO) is the main byproduct and can be challenging to separate from the product due to similar polarities. Solution: Perform an initial filtration as described in the protocol. For stubborn cases, precipitating the TPPO by adding a non-polar solvent like hexanes or ether to the concentrated crude mixture before filtration can be effective. |
| Competing Reactions | Intramolecular reaction of the oxyphosphonium intermediate. | For diols, intramolecular cyclization can be a problem. While less likely here, ensuring a sufficient concentration of the bromide nucleophile is key. Solution: Consider adding a soluble bromide salt, such as lithium bromide (LiBr), to the reaction mixture to increase the concentration of Br⁻ and favor the desired Sₙ2 displacement.[6] |
Q2: I'm observing significant side products in my crude NMR. What are they and how do I prevent them?
The primary byproduct should be triphenylphosphine oxide. However, other impurities can arise.
-
Unreacted Starting Material: This is the most common "side product" and indicates an incomplete reaction. See Q1 for solutions related to stoichiometry and reagent purity.
-
Bromoform (CHBr₃): This is formed from the reaction of CBr₄. Its presence is normal and it should be removed during solvent evaporation or distillation.
-
Ring-Opened Products: While the oxetane ring is relatively stable to the mild Appel conditions, prolonged reaction times or excessive heat could potentially lead to ring-opening, especially if acidic impurities are present.
-
Prevention: Adhere strictly to the recommended reaction time (monitor by TLC) and maintain temperature control. Ensure all glassware is clean and neutral.
-
Visualizing the Core Reaction & Byproduct Formation
The following diagram illustrates the intended synthetic pathway and the critical point of byproduct formation.
Caption: Simplified workflow of the Appel reaction.
Q3: Are there alternative brominating reagents I should consider if the Appel reaction fails?
Yes, while the Appel reaction is often preferred for its mildness, other classical reagents can be effective. The choice depends on the substrate's sensitivity and the desired reaction conditions.
-
Phosphorus Tribromide (PBr₃):
-
Pros: Powerful and effective for converting primary alcohols.
-
Cons: It is a harsh reagent that can generate acidic HBr as a byproduct, potentially leading to the decomposition or ring-opening of the acid-sensitive oxetane. Requires careful temperature control and an anhydrous, non-protic solvent.
-
-
N-Bromosuccinimide (NBS) with Triphenylphosphine:
-
Pros: A solid, easier-to-handle source of electrophilic bromine compared to liquid bromine.[7] The reaction can be very efficient.
-
Cons: Still generates triphenylphosphine oxide, so purification challenges remain. The reaction conditions must be carefully optimized to avoid radical side reactions (allylic/benzylic bromination) if other functional groups are present.[8]
-
General Synthesis and Purification Workflow
The following diagram outlines the logical steps from starting material to final, purified product.
Caption: Overall experimental workflow for the synthesis.
References
- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane. [Link]
- Hylanda Chemical. 3-Methyl-3-oxetanemethanol CAS 3143-02-0. [Link]
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- ACS Green Chemistry Institute. List of Reagents. [Link]
- ResearchGate. Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. [Link]
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]
- Organic Chemistry Portal. Appel Reaction. [Link]
- Wikipedia. Appel reaction. [Link]
- Thieme Chemistry. The classical Appel reaction,[10] a highly versatile method for the conversion of alcohols into alkyl halides, has t. [Link]
- NIH National Library of Medicine.
- NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
- ResearchGate. Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. [Link]
- Organic Syntheses. 3-thenyl bromide. [Link]
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- 7. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(Bromomethyl)-3-methyloxetane (BMO)
Welcome to the technical support guide for 3-(Bromomethyl)-3-methyloxetane (CAS 78385-26-9), a critical building block in pharmaceutical development and polymer chemistry.[1][2] This document provides in-depth troubleshooting advice and validated protocols to address the unique purification challenges presented by this reactive oxetane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound (BMO)?
The impurity profile of BMO is highly dependent on its synthetic route. A prevalent laboratory-scale synthesis is the Appel reaction, starting from 3-methyl-3-oxetanemethanol using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[3]
Primary impurities from this route include:
-
Triphenylphosphine oxide (TPPO): This is the major byproduct of the reaction. It is a high-melting, crystalline solid that is poorly soluble in non-polar solvents.
-
Unreacted Triphenylphosphine (PPh₃): Incomplete reaction can leave residual PPh₃.
-
Unreacted 3-methyl-3-oxetanemethanol: The starting alcohol may be present if the reaction does not go to completion.
-
Bromoform (CHBr₃): A byproduct from the CBr₄ reagent.
-
Oligomers/Polymers: The strained oxetane ring and reactive bromomethyl group can lead to self-reaction, especially in the presence of acid or heat.[1][2]
Q2: My purified BMO is degrading or discoloring upon storage. What can I do to improve its stability?
BMO is susceptible to degradation, often catalyzed by trace amounts of acid (HBr) that can form via hydrolysis or elimination. This acid can then catalyze ring-opening polymerization, leading to discoloration and a decrease in purity.[1][2]
Solutions for Enhanced Stability:
-
Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]
-
Acid Scavenger: For long-term storage, consider adding a small amount of an acid scavenger. Drawing from experience with similarly reactive alkyl bromides, adding a non-nucleophilic, solid base like powdered potassium carbonate or storing over calcium carbonate can neutralize emergent HBr without promoting other side reactions.[4]
-
Purity: Ensure the product is free of solvent and acidic residues before storage. Purity of >97% is recommended for long-term stability.[2][5]
Q3: Is BMO a solid or a liquid? I see conflicting information from different suppliers.
BMO is a low-melting solid.[3] Its melting point is close to ambient temperature, which is why it may be supplied or observed as either a colorless to light yellow solid or a liquid, depending on the ambient temperature and its purity.[2][3][6] Impurities will depress the melting point, often resulting in an oily or semi-solid appearance.
Q4: What are the most reliable analytical techniques for assessing the purity of BMO?
-
Gas Chromatography (GC): This is the industry-standard method for determining the purity of BMO, as it is a relatively volatile compound.[2][5] It is excellent for quantifying volatile impurities and unreacted starting material.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is essential for confirming the chemical structure and identifying impurities, particularly non-volatile ones like TPPO or polymers.[3] The spectrum for pure BMO is distinct and has been reported.[3][7]
-
Liquid Chromatography (LC): While less common than GC for this specific molecule, a reversed-phase HPLC method can be developed for monitoring reaction progress and purity, especially for identifying non-volatile byproducts.[8]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of BMO.
Problem 1: Significant presence of triphenylphosphine oxide (TPPO) in the final product.
-
Causality: TPPO has moderate solubility in many common organic solvents like dichloromethane and ethyl acetate, making simple extraction or filtration inefficient. During solvent removal, it can co-precipitate or oil out with the product.
-
Solution: The key is to exploit the low solubility of TPPO in non-polar solvents.
-
After the reaction work-up, concentrate the crude mixture.
-
Redissolve the residue in a minimal amount of a solvent in which BMO is soluble but TPPO is not, such as diethyl ether or a mixture of ethyl acetate and hexane (e.g., 1:5 v/v).[3]
-
Stir the resulting slurry at a low temperature (0-5°C) for 1-2 hours to maximize TPPO precipitation.
-
Filter the mixture through a pad of diatomaceous earth (Celite) to remove the solid TPPO.[3] Repeat if necessary.
-
Problem 2: Product is discolored (yellow/brown) and/or shows signs of polymerization after distillation.
-
Causality: BMO can undergo thermal degradation or acid-catalyzed polymerization at elevated temperatures. The boiling point at atmospheric pressure is high (162°C), increasing the risk of decomposition.[9][10]
-
Solution Workflow:
Caption: Workflow for preventing decomposition during distillation.
Problem 3: Flash column chromatography results in low recovery or streaks on the TLC plate.
-
Causality: The silica gel surface is acidic and can cause on-column degradation of the acid-sensitive oxetane ring. The polar bromomethyl group can also lead to tailing.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (TEA) or another non-nucleophilic base. This neutralizes the acidic sites.
-
Choose an Appropriate Eluent: A non-polar mobile phase is ideal. Start with hexane and gradually increase the polarity with ethyl acetate or diethyl ether. A typical starting point would be a 95:5 hexane:ethyl acetate mixture.
-
Run the Column Quickly: Do not let the product sit on the column for an extended period.
-
Section 3: Validated Purification Protocols
Protocol 1: Purification by Precipitation and Filtration (Bulk TPPO Removal)
This protocol is designed for the crude product obtained from an Appel-type reaction.
-
Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or semi-solid.
-
Precipitation: Add diethyl ether or hexane to the crude residue. The volume should be sufficient to fully precipitate the TPPO while keeping the BMO dissolved. Use approximately 5-10 mL of solvent per gram of crude material as a starting point.
-
Slurry and Cool: Stir the resulting slurry vigorously for 1 hour at room temperature, then cool to 0°C and continue stirring for another hour.
-
Filtration: Set up a Büchner funnel with a pad of diatomaceous earth (Celite®) approximately 1-2 cm thick.
-
Filter the Mixture: Filter the cold slurry through the Celite pad. Wash the filter cake with a small amount of cold, fresh solvent (diethyl ether or hexane).
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to yield BMO, now largely free of TPPO.
Protocol 2: High-Purity Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities (like residual TPPO) and other volatile side products.
Pre-Requisite: The crude material should be largely free of solid byproducts like TPPO for best results.
-
Safety: Conduct the distillation in a well-ventilated fume hood behind a safety shield. Bromo-compounds can be lachrymatory.[4]
-
Apparatus: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all joints are well-sealed.
-
Neutralization (Optional but Recommended): To prevent acid-catalyzed decomposition, add a small amount of a non-volatile base, such as calcium carbonate, to the distilling flask.[4]
-
Distillation: Slowly apply vacuum and gently heat the flask. Collect the fraction boiling at the correct temperature and pressure (e.g., ~58°C at 12 mmHg).[2]
-
Storage: Immediately transfer the distilled, pure BMO to a clean, dry, amber vial. Purge with argon or nitrogen and store at 2-8°C.[2][3]
Data Summary: Physical & Chromatographic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉BrO | [3] |
| Molecular Weight | 165.03 g/mol | [3] |
| Boiling Point | 162°C @ 760 mmHg58°C @ 12 mmHg | [2][9][10] |
| Density | ~1.4 g/cm³ | [9] |
| Refractive Index | ~1.478 - 1.480 | [2][3][9] |
| Purity (Commercial) | ≥97% (GC) | [2][5] |
Technique Comparison
| Purification Method | Pros | Cons | Best For |
| Precipitation/Filtration | Fast, simple, removes bulk solid impurities (TPPO). | May not remove soluble impurities; product loss in filter cake. | Initial, large-scale cleanup after synthesis. |
| Vacuum Distillation | Excellent for removing non-volatile and some volatile impurities; can yield very high purity product. | Risk of thermal decomposition; requires specialized equipment. | Final purification of thermally stable compounds. |
| Column Chromatography | High resolution for removing structurally similar impurities. | Potential for on-column degradation; solvent intensive; can be slow. | High-purity polishing for small to medium scale. |
Section 4: References
-
3-bromomethyl-3-methyloxetane AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from
-
SAFETY DATA SHEET - TCI Chemicals. (2023, April 3). TCI Chemicals. Retrieved January 9, 2026, from
-
3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 - ChemicalBook. (2025, August 26). ChemicalBook. Retrieved January 9, 2026, from
-
3-BROMOMETHYL-3-METHYLOXETANE 78385-26-9 wiki - Guidechem. (n.d.). Guidechem. Retrieved January 9, 2026, from
-
Buy this compound from iChemical - ECHEMI. (n.d.). ECHEMI. Retrieved January 9, 2026, from
-
This compound - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 9, 2026, from
-
3-(bromometil)-3-metiloxetano - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 9, 2026, from
-
This compound, 1G - B5424-1G - Lab Pro Inc. (n.d.). Lab Pro Inc. Retrieved January 9, 2026, from
-
3-thenyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from
-
Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9 | Chemsrc. (2025, August 22). Chemsrc. Retrieved January 9, 2026, from
-
Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems - NIH. (2025, November 23). National Institutes of Health. Retrieved January 9, 2026, from
-
3-BROMOMETHYL-3-METHYLOXETANE(78385-26-9) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 9, 2026, from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
- 7. 3-BROMOMETHYL-3-METHYLOXETANE(78385-26-9) 1H NMR spectrum [chemicalbook.com]
- 8. Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Oxetane,3-(bromomethyl)-3-methyl | CAS#:78385-26-9 | Chemsrc [chemsrc.com]
Controlling molecular weight and polydispersity in PolyBrMMO synthesis
Technical Support Center: PolyBrMMO Synthesis
A Guide to Controlling Molecular Weight and Polydispersity
Welcome to the technical support center for the synthesis of Poly(3-bromo-10-methoxy-1-oxa-spiro[5.5]undec-2-ene), or PolyBrMMO. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving precise control over the molecular weight (MW) and polydispersity (PDI) of PolyBrMMO synthesized via cationic ring-opening polymerization (CROP).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about controlling the key properties of PolyBrMMO.
Q1: What is the primary mechanism for polymerizing BrMMO?
A1: The polymerization of BrMMO, a type of spiroorthocarbonate, typically proceeds through a cationic ring-opening polymerization (CROP) mechanism.[1][2] This process is initiated by cationic species, such as Brønsted or Lewis acids, which attack one of the oxygen atoms in the spiroorthocarbonate ring system, leading to ring-opening and subsequent chain propagation.
Q2: How is the molecular weight of PolyBrMMO theoretically determined?
A2: For a living polymerization, the number-average molecular weight (Mn) can be predicted based on the molar ratio of monomer to initiator ([M]/[I]), the molecular weight of the monomer (MW_monomer), and the fractional monomer conversion (X):
Mn (theoretical) = ([M] / [I]) * X * MW_monomer
This equation highlights that the most direct way to target a specific molecular weight is by controlling the monomer-to-initiator ratio.[3] A higher ratio will result in a higher molecular weight, and vice versa.
Q3: What is an ideal Polydispersity Index (PDI) for PolyBrMMO, and what does it signify?
A3: An ideal PDI for a well-controlled, "living" polymerization is close to 1.0. A PDI value between 1.0 and 1.2 generally indicates a narrow molecular weight distribution, meaning the polymer chains are of very similar lengths. This is highly desirable for applications in drug delivery and advanced materials, where uniformity is critical. A high PDI (>1.5) suggests a lack of control over the polymerization, with multiple side reactions occurring.
Q4: Why is temperature control important in the CROP of BrMMO?
A4: Temperature significantly influences the rates of initiation, propagation, and potential side reactions like chain transfer or termination.[4][5][6] While higher temperatures can increase the polymerization rate, they can also promote unwanted side reactions that broaden the PDI.[4][6] Therefore, maintaining a consistent and optimized temperature is crucial for reproducibility and control.
Part 2: Troubleshooting Guide
This section provides a structured, question-and-answer approach to diagnosing and solving common experimental issues.
Issue 1: The final molecular weight is significantly different from the theoretical target.
Q: My Gel Permeation Chromatography (GPC) results show a number-average molecular weight (Mn) that is much higher or lower than predicted by my [M]/[I] ratio. What are the likely causes?
A: This discrepancy is a common issue that typically points to problems with the effective concentration of your initiator.
Potential Causes & Solutions:
-
Inaccurate Initiator Concentration: The most frequent cause is initiator deactivation by impurities. Cationic initiators are highly sensitive to nucleophilic impurities, especially water, in the monomer or solvent.
-
Troubleshooting Protocol:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your BrMMO monomer and polymerization solvent.
-
Rigorous Purification: Dry the solvent using appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill it under an inert atmosphere immediately before use. Purify the BrMMO monomer by recrystallization or distillation to remove impurities.
-
Inert Atmosphere: Ensure your entire experimental setup is rigorously dried and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture contamination.[7]
-
-
-
Slow Initiation: If the rate of initiation is much slower than the rate of propagation, not all initiator molecules will start a polymer chain simultaneously. This leads to a lower number of growing chains than intended, resulting in a higher-than-expected molecular weight.
-
Troubleshooting Protocol:
-
Select a More Efficient Initiator: Consider using a stronger Lewis acid or a pre-formed initiator system known for rapid initiation in similar systems.
-
Optimize Temperature: A slight increase in the initial reaction temperature might enhance the initiation rate, but this must be done cautiously to avoid side reactions.[8]
-
-
-
Initiator Stoichiometry Miscalculation: Simple calculation errors can lead to incorrect amounts of initiator being added.
-
Troubleshooting Protocol:
-
Double-Check Calculations: Re-verify all calculations for the [M]/[I] ratio.
-
Prepare Stock Solutions: For accuracy, especially at small scales, prepare a stock solution of the initiator in the dried reaction solvent and add the required volume, rather than weighing minuscule amounts of initiator.
-
-
Issue 2: The Polydispersity Index (PDI) is too high (e.g., > 1.5).
Q: My GPC trace shows a broad or multimodal distribution, resulting in a high PDI. How can I achieve a narrower distribution?
A: A high PDI indicates that the polymer chains are of widely different lengths. This loss of control is often due to chain-transfer reactions, slow initiation relative to propagation, or the presence of multiple active species.
Potential Causes & Solutions:
-
Chain Transfer to Monomer/Solvent/Impurities: The growing cationic chain end can be terminated by reacting with a nucleophilic species, which then starts a new chain. This is a major cause of PDI broadening. Water is a potent chain transfer agent in cationic polymerizations.
-
Troubleshooting Protocol:
-
Ultra-Dry Conditions: As detailed in Issue 1, the most critical step is to eliminate water and other nucleophilic impurities from the monomer, solvent, and reaction apparatus. Water-sensitive polymerizations may require specialized techniques like performing them in a glovebox.[9]
-
Solvent Choice: Select a solvent with low nucleophilicity. Chlorinated solvents like dichloromethane are common, but their purity is paramount.
-
-
-
Slow Initiation: As mentioned previously, if initiation is slow and occurs over a significant period of the reaction time, new chains are constantly being formed while others are already propagating. This staggering of chain starts is a classic cause of broad PDI.
-
Troubleshooting Protocol:
-
Optimize Initiator/Temperature: Refer to the solutions in Issue 1 for improving initiation efficiency. The goal is for all chains to start growing at the same time.[10]
-
-
-
Temperature Gradients: Inconsistent temperature throughout the reaction vessel can lead to different polymerization rates in different locations, broadening the PDI.
-
Troubleshooting Protocol:
-
Efficient Stirring: Ensure continuous and efficient stirring throughout the polymerization to maintain a homogenous temperature and concentration of reactants.
-
Controlled Environment: Use a temperature-controlled oil bath or cryostat to maintain a stable reaction temperature.
-
-
Part 3: Data & Protocols
Table 1: Impact of Key Parameters on PolyBrMMO Properties
| Parameter Change | Expected Effect on Mn | Expected Effect on PDI | Rationale |
| Increase [M]/[I] Ratio | Increase | Minimal Change (ideal) | Fewer initiator molecules are available per monomer unit, leading to longer polymer chains.[3] |
| Decrease [M]/[I] Ratio | Decrease | Minimal Change (ideal) | More initiator molecules are available, resulting in a larger number of shorter polymer chains.[11] |
| Increase Reaction Temperature | Variable | Likely Increase | Rates of propagation and termination/transfer reactions increase; if side reactions increase more than propagation, PDI will broaden.[4][6] |
| Presence of Water | Unpredictable/Lower | Significant Increase | Water acts as both an initiator and a chain transfer agent, creating new, uncontrolled chains and terminating existing ones, leading to a very broad distribution.[9] |
| Slow Initiator | Higher than theoretical | Increase | Fewer chains are effectively initiated, leading to higher MW for those that do propagate. Staggered initiation broadens PDI.[10] |
Experimental Protocol: General Procedure for Controlled CROP of BrMMO
Disclaimer: This is a generalized protocol. Specific amounts and conditions must be optimized for your target molecular weight and experimental setup.
-
Apparatus Preparation: All glassware (round-bottom flask, syringes, needles) must be oven-dried at >120°C for at least 12 hours and assembled hot under a stream of dry inert gas (Argon or Nitrogen).
-
Reagent Purification:
-
Solvent (e.g., Dichloromethane) should be refluxed over CaH₂ and distilled under inert gas immediately prior to use.
-
BrMMO monomer should be purified (e.g., recrystallization) and dried under a high vacuum to remove volatile impurities and moisture.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the purified BrMMO monomer to the reaction flask.
-
Add the required volume of anhydrous solvent via a gas-tight syringe to dissolve the monomer.
-
Equilibrate the solution to the desired reaction temperature (e.g., 0°C or -20°C) using a controlled-temperature bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., a Lewis acid like BF₃·OEt₂) in the anhydrous solvent.
-
Rapidly inject the calculated volume of the initiator stock solution into the stirred monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed with vigorous stirring at the set temperature. Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR or gas chromatography.
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as pre-chilled anhydrous methanol or an amine solution.
-
-
Purification & Analysis:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under a vacuum until a constant weight is achieved.
-
Characterize the final polymer for Mn, Mw, and PDI using Gel Permeation Chromatography (GPC).
-
Part 4: Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing issues in PolyBrMMO synthesis.
Parameter Influence Diagram
Caption: Key parameter influences on molecular weight and polydispersity.
References
- Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(8), 591-598. [Link]
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]
- Harrier, D. D., & Guironnet, D. (2022). Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry. [Link]
- Endo, T., et al. (1998). New polymerization of spiroorthocarbonate: cationic single ring-opening polymerization of 2,3-benzo-1,4,6,12-tetraoxaspiro[4.7]dodecane. Macromolecules. [Link]
- Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. [Link]
- Ahmed, S. R., et al. (2003). Polydispersity control in ring opening metathesis polymerization of amphiphilic norbornene diblock copolymers. Polymer, 44(17), 4943-4948. [Link]
- Dubois, P., Coulembier, O., & Raquez, J. M. (Eds.). (2009).
- ResearchGate. (2014). What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. caframolabsolutions.com [caframolabsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. bioe.umd.edu [bioe.umd.edu]
- 11. fluenceanalytics.com [fluenceanalytics.com]
Technical Support Center: Cationic Ring-Opening Polymerization of Oxetanes
A Guide for Researchers on Preventing Premature Termination and Achieving Controlled Polymerization
Welcome to the technical support center for oxetane polymerization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cationic ring-opening polymerization (CROP) of oxetanes. As Senior Application Scientists, we understand that achieving controlled polymerization and preventing premature termination are critical for synthesizing well-defined polyethers. This resource combines mechanistic understanding with practical, field-proven solutions to help you overcome common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the root causes and actionable steps for resolution.
Issue 1: Low Polymer Yield or Complete Inhibition of Polymerization
Q: My polymerization reaction isn't initiating, or I'm recovering only a very small amount of polymer. What are the likely causes?
A: This is one of the most common issues in CROP and almost always points to the presence of nucleophilic impurities that terminate the propagating cationic species. The primary culprit is often water.
Causality Explained: Cationic polymerization proceeds via highly reactive tertiary oxonium ions at the growing chain end.[1] Water is a strong nucleophile that can react with this electrophilic center, effectively "quenching" the polymerization by forming a hydroxyl-terminated chain and regenerating a protonic acid.[2] This terminates the chain and can inhibit further initiation. Other nucleophilic impurities like alcohols can act similarly.
Systematic Troubleshooting Protocol:
-
Verify Reagent Purity: Impurities in the monomer, solvent, or initiator are the most frequent cause of failure.[3][4]
-
Monomer & Solvent Purification: Oxetane monomers and solvents (like dichloromethane or 1,4-dioxane) must be rigorously dried and purified before use. Standard procedures involve distillation over a suitable drying agent.
-
Initiator Integrity: Ensure your initiator (e.g., Lewis acids like BF₃·OEt₂ or pre-formed salts like triethyloxonium hexafluorophosphate) has not degraded due to atmospheric moisture.
-
-
Implement Rigorous Anhydrous Techniques:
-
Glassware: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under a stream of dry, inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of a dry inert gas using Schlenk line or glovebox techniques.
-
Syringes and Cannulas: Use oven-dried syringes and stainless-steel cannulas for all liquid transfers.
-
-
Pre-Drying: Stir the monomer or solvent over powdered calcium hydride (CaH₂) overnight under an inert atmosphere. This removes the bulk of the water.
-
Distillation: Assemble a distillation apparatus that has been thoroughly flame-dried under vacuum.
-
Transfer & Distillation: Transfer the pre-dried liquid to the distillation flask via cannula. Perform the distillation under reduced pressure (if applicable for the boiling point of your compound) or under a slow stream of inert gas.
-
Collection & Storage: Collect the distilled liquid in a flame-dried Schlenk flask containing activated molecular sieves (3Å or 4Å). Store the purified reagent in a glovebox or under a positive pressure of inert gas.
Issue 2: Low Molecular Weight and Broad Molecular Weight Distribution (PDI > 1.5)
Q: My Gel Permeation Chromatography (GPC) results show a lower-than-expected number-average molecular weight (Mn) and a high Polydispersity Index (PDI). What is causing this lack of control?
A: Achieving a polymer with a predictable molecular weight and a narrow distribution (low PDI) requires that termination and chain transfer reactions are significantly suppressed relative to the rate of propagation. A high PDI is a clear indicator that these undesirable side reactions are prevalent.[5]
Causality Explained:
-
Chain Transfer Reactions: This is a major cause of both low Mn and high PDI. In a chain transfer event, the active cationic center is transferred from the growing polymer to another species, terminating the original chain and creating a new one.[6] This can occur with:
-
Monomer: The growing chain end can abstract a proton from an unreacted monomer molecule.
-
Polymer: The oxygen atoms in the polymer backbone are Lewis basic and can be attacked by the active chain end of another growing polymer (intermolecular transfer) or its own chain end (intramolecular transfer, or "backbiting").[1][7] Backbiting often leads to the formation of cyclic oligomers.
-
Solvent: Certain solvents can participate in chain transfer. While dichloromethane is common, solvents like 1,4-dioxane have been shown to suppress transfer reactions in some cases.[8]
-
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains are formed throughout the reaction. This leads to a mixture of chains of different lengths, thus broadening the PDI.
Troubleshooting & Optimization:
| Parameter | Effect on Chain Transfer & PDI | Recommended Action |
| Temperature | Higher temperatures generally increase the rate of chain transfer reactions more than propagation. | Conduct polymerizations at lower temperatures (e.g., 0 °C to -78 °C) to favor propagation.[9] |
| Initiator System | Lewis acids (e.g., BF₃, SnCl₄) often require a co-initiator (like water) and can lead to slow, complex initiation. | Use pre-formed initiators like trialkyloxonium salts (e.g., Et₃OBF₄) for faster, more defined initiation.[5] |
| Monomer Concentration | Very high monomer concentrations can sometimes favor chain transfer to the monomer. | Optimize the monomer-to-initiator ratio. A higher ratio generally leads to higher molecular weight, but control can be lost if side reactions are not suppressed. |
| Solvent Choice | The polarity and nucleophilicity of the solvent can influence reaction rates and side reactions. | Consider using less nucleophilic solvents. 1,4-dioxane has been shown to be effective in preventing transfer reactions for oxetane polymerization.[8] |
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of cationic ring-opening polymerization for oxetanes?
A: The polymerization proceeds via a cationic ring-opening mechanism, specifically through an Sɴ2 nucleophilic attack.[10] The process involves three main stages: initiation, propagation, and termination. The propagation step involves the nucleophilic oxygen of an incoming monomer molecule attacking one of the α-carbon atoms of the strained tertiary oxonium ion at the growing chain end.[11][12] This opens the ring and transfers the positive charge to the newly added monomer unit, regenerating the active tertiary oxonium ion.
Caption: Cationic Ring-Opening Polymerization (CROP) of Oxetane.
Q: How exactly does water terminate the polymerization?
A: Water acts as a potent chain-terminating agent. The lone pair of electrons on the oxygen atom in water is highly nucleophilic and readily attacks the electrophilic α-carbon of the tertiary oxonium ion at the propagating chain end. This reaction opens the oxetane ring, but instead of adding another monomer, it forms a neutral, hydroxyl-terminated polymer chain and releases a proton (H⁺). This event irreversibly stops the growth of that specific polymer chain.
Caption: Termination of a propagating oxetane chain by water.
Q: What defines a "living" polymerization, and how can I achieve it for oxetanes?
A: A living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to propagate remains active throughout the reaction, provided monomer is still present.[4] Crucially, it is characterized by the absence of irreversible chain termination and chain transfer reactions. This allows for the synthesis of polymers with:
-
Predictable molecular weights based on the monomer-to-initiator ratio.
-
Very narrow molecular weight distributions (PDI values approaching 1.0).
-
The ability to create block copolymers by sequential monomer addition.[13][14]
To achieve a living or controlled polymerization of oxetanes, you must meticulously eliminate all pathways for termination and transfer.[8] This involves:
-
Ultra-pure Reagents: Rigorous purification of monomer, solvent, and initiator as previously described.
-
Optimized Conditions: Using low temperatures to suppress side reactions.
-
Stable Initiator System: Employing an initiator with a non-nucleophilic counterion (e.g., PF₆⁻, SbF₆⁻) that will not react with the cationic propagating center.
-
Appropriate Solvent: Using a solvent that does not participate in chain transfer, such as 1,4-dioxane.[8]
References
- Macromolecules, Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. [Link]
- RSC Publishing, Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
- RSC Publishing, Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
- Taylor & Francis Online, STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. [Link]
- ResearchGate, Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE)
- Polymer Chemistry (RSC Publishing), Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers. [Link]
- ResearchGate, Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non‐stationary polymerization and chain transfer to polymer. [Link]
- ResearchGate, Common oxetane derivatives used in cationic ring-opening polymeriz
- ACS Publications, Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
- Elektronische Hochschulschriften der LMU München, Synthesis, Characterization, and Investigation of Energetic Oxetane Deriv
- DSpace@RPI, REACTIVITY STUDIES OF OXIRANE AND OXETANE MONOMERS IN PHOTOINITIATED CATIONIC POLYMERIZ
- Wikipedia, Chain transfer. [Link]
- ResearchGate, Reactivity of oxetane monomers in photoinitiated cationic polymeriz
- NIH National Center for Biotechnology Information, Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymeriz
- ScienceDirect, Synthesis of block copolymers via living anionic polymeriz
- YouTube, What Is Living Cationic Polymeriz
- Semantic Scholar, Synthesis of Block Copolymers by Changing Living Anionic Polymerization into Living Ring Opening Metathesis Polymeriz
- RSC Publishing, Block copolymer synthesis by controlled/living radical polymeris
- PubMed, Cationic polymer precipitation for enhanced impurity removal in downstream processing. [Link]
- RadTech, Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
- ResearchGate, AM mechanism for polymeriz
- NIH National Center for Biotechnology Information, Oxetanes: formation, reactivity and total syntheses of n
- Wikipedia, Polyoxetane. [Link]
- ACS Publications, Oxetane Synthesis via Alcohol C–H Functionaliz
- ResearchG
- University of Southern Mississippi, Cationic Polymeriz
- The Dong Group, Oxetane Present
- ResearchGate, Purifying reagents before use?. [Link]
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- 1. Polyoxetane - Wikipedia [en.wikipedia.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
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- 10. tandfonline.com [tandfonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 13. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to High-Purity 3-(Bromomethyl)-3-methyloxetane
Welcome to the technical support center for 3-(Bromomethyl)-3-methyloxetane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you identify and eliminate impurities, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the common challenges encountered during the synthesis and purification of this compound.
Section 1: Impurity Identification
Question 1: I have synthesized this compound, but I suspect it is impure. What are the most likely impurities I should be looking for?
The purity of your this compound is largely dependent on the synthetic route employed. A common and efficient method for its preparation is the Appel reaction, starting from 3-methyl-3-hydroxymethyloxetane.[1]
Based on this synthesis, the primary impurities to anticipate are:
-
Unreacted Starting Material: 3-methyl-3-hydroxymethyloxetane.
-
Reaction Byproduct: Triphenylphosphine oxide (TPPO).
-
Unreacted Reagent: Triphenylphosphine (TPP).
-
Degradation Products: Potential ring-opened byproducts.
The presence and relative abundance of these impurities will depend on the reaction conditions and the effectiveness of the initial work-up procedure.
Question 2: How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify these impurities?
NMR spectroscopy is a powerful tool for identifying and quantifying impurities in your sample. By comparing the ¹H and ¹³C NMR spectra of your product to that of the pure compound and known impurities, you can gain a clear picture of your sample's composition.
¹H NMR Analysis:
| Compound | Key ¹H NMR Signals (CDCl₃) | Rationale |
| This compound (Product) | ~4.4 ppm (d, 2H), ~4.3 ppm (d, 2H), ~3.4 ppm (s, 2H), ~1.4 ppm (s, 3H) | The two sets of doublets correspond to the diastereotopic protons of the oxetane ring. The singlet at ~3.4 ppm is the bromomethyl group, and the singlet at ~1.4 ppm is the methyl group. |
| 3-methyl-3-hydroxymethyloxetane (Starting Material) | ~4.5 ppm (d, 2H), ~4.3 ppm (d, 2H), ~3.7 ppm (s, 2H), ~1.3 ppm (s, 3H), broad singlet for -OH | The key differentiating signal is the hydroxymethyl group at ~3.7 ppm, which is downfield from the bromomethyl protons of the product. The hydroxyl proton will appear as a broad singlet that can exchange with D₂O. |
| Triphenylphosphine oxide (Byproduct) | ~7.4-7.8 ppm (m, 15H) | The aromatic protons of the phenyl groups appear in the characteristic downfield region.[2] |
| Triphenylphosphine (Reagent) | ~7.2-7.4 ppm (m, 15H) | The aromatic protons of triphenylphosphine are slightly upfield compared to triphenylphosphine oxide. |
¹³C NMR Analysis:
| Compound | Key ¹³C NMR Signals (CDCl₃) |
| This compound (Product) | ~80 ppm (oxetane CH₂), ~42 ppm (quaternary C), ~38 ppm (CH₂Br), ~22 ppm (CH₃) |
| 3-methyl-3-hydroxymethyloxetane (Starting Material) | ~81 ppm (oxetane CH₂), ~70 ppm (CH₂OH), ~40 ppm (quaternary C), ~21 ppm (CH₃) |
| Triphenylphosphine oxide (Byproduct) | ~133 ppm (d, J(P,C) ≈ 103 Hz, ipso-C), ~132 ppm (d, J(P,C) ≈ 10 Hz, ortho-C), ~128 ppm (d, J(P,C) ≈ 12 Hz, meta-C), ~131 ppm (para-C) |
Question 3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for impurity analysis?
Absolutely. GC-MS is an excellent technique for separating and identifying volatile components in your sample. The retention times will differ for each compound, and the mass spectra will provide fragmentation patterns that act as molecular fingerprints.
Expected GC-MS Observations:
| Compound | Expected Retention Time Order | Key Mass Spectral Fragments (m/z) |
| This compound (Product) | Intermediate | Characteristic isotope pattern for bromine (M⁺ and M+2 peaks of similar intensity). Fragments corresponding to the loss of Br, CH₂Br, and ring fragmentation. |
| 3-methyl-3-hydroxymethyloxetane (Starting Material) | Earlier than product | M⁺, loss of H₂O, loss of CH₂OH. |
| Triphenylphosphine (Reagent) | Later than product | M⁺ at 262, characteristic fragments at 183, 108, 77. |
| Triphenylphosphine oxide (Byproduct) | Latest | M⁺ at 278, characteristic fragments at 201, 183, 152, 77.[3] |
Section 2: Impurity Removal
Question 4: What is the most effective method for removing triphenylphosphine oxide (TPPO)?
Triphenylphosphine oxide is a common and often stubborn impurity. Due to its high polarity and high boiling point (360 °C), it is not easily removed by simple distillation.[1][4][5]
Recommended Purification Strategy:
A multi-step approach is typically the most effective:
-
Initial Filtration: After the reaction, a significant portion of the TPPO may precipitate. Filtration of the crude reaction mixture can remove a substantial amount of this byproduct.
-
Solvent Trituration/Recrystallization: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[1] Triturating the crude product with cold hexanes can effectively wash away the more soluble desired product, leaving the TPPO behind. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Column Chromatography: For high purity, column chromatography is the most reliable method.
Question 5: Can I use fractional distillation to purify my this compound?
Fractional distillation is a viable method, particularly for removing lower-boiling impurities and separating the product from high-boiling residues like TPPO.[6]
Fractional Distillation Protocol:
-
Apparatus: A fractional distillation apparatus with a Vigreux or packed column is recommended to ensure adequate separation.
-
Pressure: Vacuum distillation is necessary to avoid thermal degradation of the product. The boiling point of this compound is reported as 58 °C at 12 mmHg.
-
Procedure:
-
Carefully heat the crude mixture under vacuum.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product.
-
Monitor the temperature closely; a significant rise in temperature may indicate the presence of co-distilling impurities.
-
The high-boiling TPPO will remain in the distillation flask.
-
Question 6: I need to perform column chromatography. What is a good starting point for the stationary and mobile phases?
Column chromatography is a highly effective method for achieving high purity.[4][7][8]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The low polarity of hexanes will elute the less polar product first, while the more polar TPPO and unreacted starting material will be retained more strongly on the silica gel.
-
Initial Elution: Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the more polar impurities.
-
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Section 3: Prevention of Impurity Formation
Question 7: My purified this compound seems to degrade over time. What could be the cause and how can I prevent it?
This compound, like many brominated compounds and strained cyclic ethers, can be susceptible to degradation.
Potential Degradation Pathways:
-
Hydrolysis: The presence of moisture can lead to hydrolysis of the bromomethyl group to a hydroxymethyl group, reforming the starting material.
-
Ring-Opening: The strained oxetane ring can undergo ring-opening reactions, especially in the presence of acidic or nucleophilic species.
-
Thermal Degradation: Although relatively stable at lower temperatures, prolonged exposure to high temperatures can cause decomposition.
Prevention Strategies:
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize degradation.[1]
-
Avoid Acidic Conditions: During work-up and purification, avoid prolonged contact with strong acids.
-
Use Fresh: For best results, it is always advisable to use freshly purified material in your reactions.
Visualizing the Workflow
To provide a clearer understanding of the purification process, the following workflow diagram illustrates the decision-making process for purifying this compound.
Caption: A decision tree for the purification of this compound.
References
- Wikipedia. Triphenylphosphine oxide. [Link]
- Common Organic Chemistry. Triphenylphosphine Oxide. [Link]
- AWS. Integrated Analysis of High Resolution GC-MS Data Using Hard and Soft Ionization to Identify Trace Impurities. [Link]
- Scribd. 1H NMR Standard - TriPhenylPhospheneOxide. [Link]
- University of Colorado Boulder, Department of Chemistry.
- YouTube.
- University of Rochester, Department of Chemistry.
Sources
- 1. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(bromomethyl)-3-methyloxolane (C6H11BrO) [pubchemlite.lcsb.uni.lu]
- 7. youtube.com [youtube.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
Technical Support Center: Williamson Ether Synthesis of Oxetanes
Welcome to the technical support center for the Williamson ether synthesis of oxetanes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cyclization reaction and may encounter challenges. The inherent ring strain of the four-membered oxetane ring presents unique synthetic hurdles, making troubleshooting a critical aspect of successful synthesis.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My oxetane synthesis is resulting in very low to no yield. What are the primary factors I should investigate?
Low or no yield in an intramolecular Williamson ether synthesis for oxetane formation is a common issue and can often be traced back to several key factors:
-
Inadequate Deprotonation: The reaction is initiated by the deprotonation of the precursor alcohol to form an alkoxide.[3][4] If the base used is not strong enough to deprotonate the alcohol, the cyclization will not proceed. Ensure your base has a pKaH value significantly higher than the pKa of the alcohol (typically around 16-18).[5] Strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are often necessary.[6]
-
Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group.[2][3] Halides (I > Br > Cl) and sulfonate esters (triflate > tosylate > mesylate) are excellent leaving groups.[2] If you are using a less reactive leaving group, such as a chloride, consider converting it to a more reactive iodide in situ using a catalytic amount of a soluble iodide salt (Finkelstein reaction).[3]
-
Unfavorable Reaction Conditions: Temperature and solvent play a crucial role.[3] Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3][7] Apolar solvents may not be suitable for solubilizing the ionic reactants.[3][8] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the counter-ion, leaving the alkoxide nucleophile more available to react.[3][6][8] Insufficient temperature or reaction time can also lead to incomplete conversion.[3][7]
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance at the electrophilic carbon.[3][9][10] If the carbon bearing the leaving group is secondary or tertiary, the competing E2 elimination reaction will be favored, leading to the formation of an alkene instead of the desired oxetane.[3][4][5][6][7]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination side reaction?
The formation of an alkene is a classic sign that the E2 elimination pathway is competing with, or even dominating, the desired SN2 cyclization. This is a particularly prevalent issue in the synthesis of strained rings like oxetanes.
Here’s how to address it:
-
Substrate Design: The most effective way to minimize elimination is to ensure the leaving group is on a primary carbon.[3][5][7] If your synthetic route involves a secondary or tertiary leaving group, reconsider your strategy. For example, if synthesizing a 2-substituted oxetane, it is preferable to have the leaving group on the C3 position of the precursor (a 1,3-halohydrin derived from a primary alcohol) rather than on the substituted carbon.
-
Base Selection: While a strong base is necessary for deprotonation, bulky bases such as potassium tert-butoxide (t-BuOK) can favor elimination.[4] Consider using a less sterically demanding base like sodium hydride (NaH).
-
Temperature Control: Higher reaction temperatures tend to favor elimination over substitution.[3][7] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the SN2/E2 ratio.
-
Grob Fragmentation: A specific type of elimination reaction that can occur in 1,3-disubstituted systems is the Grob fragmentation. This side reaction is entropically favored and can lead to the formation of an aldehyde and an alkene instead of the oxetane.[1][2] This is a substrate-dependent issue, and if it's a major problem, a redesign of the synthetic precursor may be necessary.[1][2]
Q3: My starting material is decomposing under the reaction conditions. What could be the cause and how can I prevent it?
Decomposition of the starting material can be a frustrating problem. Here are some likely causes and potential solutions:
-
Harsh Basic Conditions: Some functional groups are not stable to strongly basic conditions. If your substrate contains sensitive functionalities, you may need to employ milder bases or use protecting groups. For instance, esters can be hydrolyzed or undergo other reactions in the presence of strong bases.
-
Oxetane Ring Opening: The oxetane product itself can be susceptible to ring-opening under certain conditions, especially in the presence of strong nucleophiles or acids during workup.[2][11][12] Ensure that your workup procedure is neutral or slightly basic to maintain the integrity of the oxetane ring.
-
Thermal Instability: Some complex molecules may not be stable at the elevated temperatures often required for Williamson ether synthesis.[3] If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis has been shown to reduce reaction times and in some cases improve yields by providing rapid and uniform heating.[3]
Q4: The reaction seems to stall and never goes to completion. What strategies can I use to drive the reaction forward?
Incomplete conversion is a common challenge, particularly when forming a strained ring system.[1][3] Here are some strategies to push the reaction to completion:
-
Increase Temperature: While being mindful of potential side reactions, gradually increasing the reaction temperature can often overcome the activation energy barrier for the cyclization.[3]
-
Use of a Catalyst: As mentioned, for less reactive alkyl chlorides, adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction by forming the more reactive alkyl iodide in situ.[3]
-
Phase-Transfer Catalysis: To improve the solubility and reactivity of the alkoxide, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can be employed.[3] These catalysts help to bring the ionic alkoxide into the organic phase where the reaction occurs.
Troubleshooting Decision Tree
The following diagram outlines a systematic approach to troubleshooting common issues in the Williamson ether synthesis of oxetanes.
Caption: Troubleshooting flowchart for Williamson ether synthesis of oxetanes.
Key Experimental Parameters and Recommendations
For successful oxetane synthesis via intramolecular Williamson etherification, careful selection of reagents and conditions is paramount. The following table summarizes key parameters and provides recommendations based on established best practices.
| Parameter | Recommendation | Rationale |
| Substrate | 1,3-halohydrin or 1,3-diol converted to a sulfonate ester. The leaving group should be on a primary carbon.[3][5][7] | Minimizes the competing E2 elimination reaction, which is favored for secondary and tertiary leaving groups.[3][4][5][6][7] |
| Base | Strong, non-bulky bases such as NaH, KH, or LDA.[6] | Ensures complete deprotonation of the alcohol to form the reactive alkoxide.[3][4] Bulky bases can promote elimination.[4] |
| Leaving Group | Iodide, triflate, or tosylate.[2] | These are excellent leaving groups that facilitate the SN2 displacement.[2][3] |
| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile.[3][6][8] | These solvents effectively solvate the cation without solvating the nucleophilic alkoxide, thus increasing the reaction rate.[3][7] |
| Temperature | 50-100 °C, but should be optimized for the specific substrate.[3] | Balances the need for sufficient energy to overcome the activation barrier of the 4-exo-tet cyclization against the risk of promoting side reactions like elimination at higher temperatures.[2][7] |
| Additives | Catalytic NaI or KI for chloride leaving groups.[3] Phase-transfer catalysts (e.g., TBAB, 18-crown-6) for solubility issues.[3] | NaI/KI converts the less reactive chloride to a more reactive iodide in situ.[3] Phase-transfer catalysts enhance the concentration of the alkoxide in the organic phase.[3] |
Generalized Experimental Protocol
This protocol describes a general procedure for the synthesis of an oxetane from a 1,3-halohydrin. Note: This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-halohydrin to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like sodium hydride (as a mineral oil dispersion) in portions.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases. The reaction mixture can then be heated (e.g., to 50-80 °C) to drive the cyclization to completion.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.[7]
Reaction Mechanism and Competing Pathways
The formation of oxetanes via the Williamson ether synthesis is a classic example of an intramolecular SN2 reaction. However, due to the ring strain of the four-membered ring, the 4-exo-tet cyclization is kinetically less favored than the formation of 3-, 5-, or 6-membered rings.[1][2] This makes the reaction particularly susceptible to competing pathways.
Caption: Competing SN2 and E2 pathways in oxetane synthesis.
References
- Williamson ether synthesis - Wikipedia.
- Synthesis of Oxetanes - ResearchGate.
- Burés, J., Cuzzolin, A., & Armstrong, A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12204.
- Fawcett, F., Williams, R., & Bull, J. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2336–2341.
- Moody, C. J., & Rzepa, H. S. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 108–161.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Synthesis of Oxetanes.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Silvi, M., Melchiorre, P., & Companyó, X. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16498–16504.
- Silvi, M., Melchiorre, P., & Companyó, X. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16498–16504.
- Oxetanes in Drug Discovery Campaigns - PMC.
- What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone.
- Searles, S., Pollart, K. A., & Block, F. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. Journal of the American Chemical Society, 79(4), 952–955.
- Williamson Ether Synthesis - Chemistry Steps.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
- Williamson Ether Synthesis - Organic Chemistry Tutor.
- Williamson Ether Synthesis - J&K Scientific LLC.
- 9.6: Williamson Ether Synthesis - Chemistry LibreTexts.
- Oxetane Presentation.pptx - The Dong Group.
- An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.
- Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit.
- Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead.
- Williamson Ether Synthesis Reaction Mechanism - YouTube.
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- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Impact of water content on cationic ring-opening polymerization of oxetanes
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing the Impact of Water Content
Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of oxetanes. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, and often complex, role of water in your experiments. We aim to move beyond simple procedural lists to explain the causality behind reaction outcomes, ensuring you can achieve consistent, reliable, and predictable results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamental Role of Water
This section addresses the core principles of how water interacts with the oxetane CROP system. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: What is the primary role of water in the cationic ring-opening polymerization (CROP) of oxetanes?
Water has a dual and often contradictory role in the CROP of oxetanes; it can act as both a co-initiator and a chain transfer agent .[1][2] Its effect is highly dependent on the type of initiator used and its concentration. While essential for initiation with certain common Lewis acids, an excess of water is typically detrimental, leading to uncontrolled reactions and poor polymer characteristics.[3]
Q2: How does water function as a co-initiator?
Many common Lewis acids used to initiate CROP, such as boron trifluoride (BF₃) or its diethyl etherate complex (BF₃·OEt₂), are not capable of polymerizing pure, dry oxetanes on their own.[4] They require a "protogen" or proton source to generate the true initiating species, a Brønsted acid. Water serves as an excellent co-initiator in these systems by reacting with the Lewis acid to form a proton-donating complex (e.g., H⁺[BF₃OH]⁻), which then protonates the oxygen atom of the oxetane ring, activating it for polymerization.[4]
Q3: How does water act as a chain transfer agent, and why is this often a problem?
Water is a nucleophile that can attack the active cationic center at the end of a growing polymer chain (the tertiary oxonium ion). This reaction terminates the growth of that specific chain.[1] However, the process also releases a proton (H⁺), which can then initiate a new polymer chain.[1][2]
This process, known as chain transfer to water , is a primary reason for obtaining polymers with low molecular weight and high dispersity (a broad distribution of chain lengths).[3] Each chain transfer event effectively stops a chain from growing longer and starts a new, shorter one, leading to a final product with undesirable characteristics for most high-performance applications.
Q4: Is it ever beneficial to intentionally add water to the polymerization?
In systems initiated by Lewis acids like BF₃, a controlled, stoichiometric amount of water (or another protogen like an alcohol) is necessary to ensure efficient and uniform initiation.[4][5] The key is "controlled." Uncontrolled water contamination from wet solvents, monomers, or atmospheric moisture is the primary source of experimental irreproducibility. For initiators that do not require a co-initiator, such as pre-formed oxonium salts or "dry" Brønsted acids like triflic acid, the presence of water is almost exclusively detrimental.[1][4]
Part 2: Troubleshooting Guide - From Theory to Practice
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My polymerization fails to start, or the reaction rate is extremely slow.
-
Possible Cause A: Inappropriate Initiator System. If you are using a Lewis acid initiator (e.g., BF₃·OEt₂) with rigorously dried ("super-dried") reagents and solvent, the reaction may lack the necessary co-initiator to begin.[4]
-
Solution A: Introduce a controlled amount of a protogen. This is typically an alcohol like butanediol (BDO), which is often used as a co-initiator in these systems.[4] Alternatively, a precisely measured, sub-stoichiometric amount of water can be added, though this is harder to control.
-
Possible Cause B: Inhibitors. Your monomer or solvent may contain basic impurities (e.g., amines) that neutralize the acidic initiator.
-
Solution B: Purify the monomer and solvent immediately before use. Distillation of oxetane monomers from a mild drying agent like calcium hydride (CaH₂) is a standard procedure.
Problem 2: My polymer has a very low molecular weight (Mn) and/or a broad molecular weight distribution (high dispersity, Đ > 1.5).
-
Possible Cause: Uncontrolled Chain Transfer. This is the most common issue and is almost always caused by excess water in the system.[3] Water acts as a highly efficient chain transfer agent, prematurely terminating growing chains.[1][2]
-
Solution: Implement rigorous drying protocols for all components of your reaction. This includes:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Solvent: Use anhydrous solvents. Refluxing and distilling solvents over appropriate drying agents (e.g., calcium hydride for dichloromethane) is essential.
-
Monomer: Purify the oxetane monomer by distillation from a suitable drying agent (e.g., CaH₂) under reduced pressure.
-
Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Problem 3: I cannot reproduce my results. Batch-to-batch, I get different molecular weights, yields, and reaction times.
-
Possible Cause: Variable Water Contamination. Inconsistent results are a classic sign of fluctuating levels of water. Atmospheric humidity changes, slight variations in reagent handling, or using solvents from bottles that have been opened multiple times can all introduce different amounts of water into each experiment.
-
Solution: Standardize Your Workflow. Create and strictly follow a Standard Operating Procedure (SOP) for your polymerization.
-
Always purify solvents and monomers immediately before use. Do not store them for extended periods after purification.
-
Use consistent techniques for transferring reagents (e.g., gas-tight syringes, cannulas).
-
Monitor the laboratory environment. Be aware that high-humidity days can increase the risk of atmospheric water contamination.
-
If possible, use a glovebox for the most sensitive experiments to completely exclude atmospheric moisture.
-
Part 3: Data Presentation & Visualization
Visual aids and summarized data can help clarify the complex relationships in CROP.
Table 1: Impact of Increasing Water Concentration on Polymer Properties
| Parameter | Impact of Increasing [H₂O] | Rationale |
| Number-Average Molecular Weight (Mn) | Decreases significantly | Each water molecule can act as a chain termination/transfer site, preventing the formation of long polymer chains.[3] |
| Dispersity (Đ or PDI) | Increases significantly | Chain transfer creates a wider variety of polymer chain lengths, broadening the molecular weight distribution.[3][6] |
| Reaction Rate | May increase initially, then potentially decrease | Water can act as a co-initiator, increasing the rate.[4] However, excessive water can solvate the cationic species, hindering propagation.[7] |
| Polymer Yield | Generally decreases | Side reactions and inefficient propagation caused by water can lead to incomplete monomer conversion. |
Diagrams: Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and recommended experimental setups.
Caption: CROP mechanism showing initiation, propagation, and the dual role of water.
Caption: A logical flowchart for troubleshooting common CROP issues.
Part 4: Key Experimental Protocols
Adherence to meticulous experimental technique is paramount for success.
Protocol 1: Rigorous Drying of Reagents and Glassware
-
Glassware: Disassemble and clean all glassware. Place in a laboratory oven at 130°C for a minimum of 4 hours (overnight is preferred). Immediately transfer the hot glassware to a desiccator to cool under vacuum or assemble it hot on a Schlenk line and cool under a stream of dry nitrogen or argon.
-
Solvent (e.g., Dichloromethane, DCM): Pre-dry the solvent by stirring over anhydrous magnesium sulfate (MgSO₄) for 1 hour. Filter and then reflux the solvent over calcium hydride (CaH₂) for at least 4 hours under an inert atmosphere. Distill the solvent directly into the reaction flask or a flame-dried storage flask equipped with a Teflon stopcock.
-
Monomer (e.g., 3-ethyl-3-((allyloxy)methyl)oxetane): Stir the monomer over CaH₂ overnight at room temperature. Set up a fractional distillation apparatus (flame-dried and under inert gas). Distill the monomer under reduced pressure, collecting the fraction with the correct boiling point. Store the purified monomer under inert gas and use it within 24 hours.
Protocol 2: Setting up a Water-Sensitive CROP Experiment
-
Assembly: Assemble the flame-dried reaction flask, condenser, and addition funnel while hot on a Schlenk line. Purge the system with dry nitrogen or argon for 15-20 minutes as it cools.
-
Reagent Transfer: Transfer the freshly distilled anhydrous solvent and monomer to the reaction flask via a gas-tight syringe or a cannula.
-
Temperature Control: Immerse the reaction flask in a cooling bath (e.g., ice-water bath for 0°C) and allow it to equilibrate.
-
Initiation: Prepare a stock solution of the initiator in anhydrous solvent. Using a syringe, add the initiator solution dropwise to the stirred monomer solution over several minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals using a nitrogen-purged syringe. Quench the aliquots in a vial containing a terminating agent (e.g., methanol with a small amount of ammonia) and analyze them via appropriate techniques (e.g., NMR for conversion, GPC for molecular weight).
Part 5: Essential Analytical Techniques for Characterization
Proper analysis is required to validate the success of your troubleshooting efforts.
-
Gel Permeation / Size Exclusion Chromatography (GPC/SEC): This is the most critical technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[8][9] A narrow, monomodal peak indicates a well-controlled polymerization, while a broad or multimodal peak suggests issues like chain transfer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, verify monomer conversion by comparing monomer vs. polymer signals, and perform end-group analysis to understand initiation and termination events.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties of the final polymer, such as the glass transition temperature (Tg), which is influenced by molecular weight and polymer architecture.[8][9]
References
- Burks, J. E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Sangermano, M., et al. (2021). Photoinduced ring-opening polymerizations.
- Meciarova, M., et al. (2012). AM mechanism for polymerization of oxetane ring.
- Coutelier, C., et al. (2021).
- Guy, N., et al. (2021). Scheme 1. General mechanisms of ring-opening polymerization: cationic....
- Quora. (2020). Anionic and cationic polymerization cannot be done in environments such as water and alcohol.
- Chapman, J. M. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich University Library. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Zhang, Y., et al. (2014). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]
- Narayanan Sivakami, J., et al. (2016). “Kick-started” oxetanes in photoinitiated cationic polymerization : scale-up synthesis and structure-property studies. Semantic Scholar. [Link]
- Bulut, U. (2007).
- Knaack, P., et al. (2018).
- ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE)
- Jordi Labs. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
- De, P., et al. (2015). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. [Link]
- Penczek, S., & Kubisa, P. (1975). Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non‐stationary polymerization and chain transfer to polymer.
- Saegusa, T., & Matsumoto, S. (1968). Polymerization of Cyclic Ethers. Journal of Macromolecular Science: Part A - Chemistry. [Link]
- Topham, P. D., & Jones, J. R. (2012). Cationic ring opening polymerisation (CROP)
- Zhang, Y., et al. (2023). Effects of Polymer Molecular Weight on Structure and Dynamics of Colloid–Polymer Bridging Systems. University of Houston. [Link]
- Liu, Q., et al. (2014). Effects of water concentration and polymerization temperature on the cationic polymerization of isobutylene initiated by MeOH/BF3 system.
- Lojek, J., et al. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech. [Link]
- Trzciński, M., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. MDPI. [Link]
- Water Quality Australia. (n.d.).
- Dutta, S., & Satoh, K. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
- Gody, G., et al. (2021). Molecular Weight and Dispersity Affect Chain Conformation and pH-Response in Weak Polyelectrolyte Brushes.
- Clearwater Industries. (2022).
- AZoM. (n.d.). A Guide to Polymer Analysis Techniques. [Link]
- Gody, G., et al. (2021). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending.
- Ivin, K. J., & Leonard, J. (1960). Variation of polymer density with molecular weight and consequences in dilatometric studies of addition polymerization. Transactions of the Faraday Society. [Link]
- Moradpour, T., et al. (2020). The Effect of Molecular Weight of Polyethylene Glycol and Nanoclay Percentages on the Rheological Behavior of Dispersing Anionic Polyurethane Nanocomposites.
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- 9. measurlabs.com [measurlabs.com]
Strategies to minimize by-product formation in 3-(Bromomethyl)-3-methyloxetane reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 3-(Bromomethyl)-3-methyloxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of novel compounds using this versatile building block. Our focus is on providing practical, mechanistically grounded advice to help you maximize yields and minimize the formation of unwanted by-products.
Core Principles: Navigating the Reactivity of this compound
This compound is a valuable reagent, prized for its ability to introduce the 3-methyl-oxetane motif, a common bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry.[1][2] The molecule's primary reactivity stems from its bromomethyl group, which acts as an excellent electrophile for S_N2 reactions.[3][4] However, successful synthesis requires a clear understanding of two major competing pathways: E2 elimination and oxetane ring-opening .
The key to minimizing by-products is to select conditions that overwhelmingly favor the desired S_N2 pathway while suppressing these alternative routes.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is proceeding very slowly or not at all, with most of the starting material remaining. What's the cause?
A1: This issue typically points to insufficient reactivity of the nucleophile or suboptimal reaction conditions.
-
Causality: The S_N2 reaction requires a sufficiently potent nucleophile to attack the electrophilic carbon of the bromomethyl group.[5] If the nucleophile is weak, or if its concentration is too low, the reaction rate will be negligible.
-
Troubleshooting Steps:
-
Assess Nucleophile Strength: Ensure your nucleophile is adequately activated. If you are using an alcohol or amine, it must be deprotonated first. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to generate the corresponding alkoxide or amide.[4] Carbonate bases (K₂CO₃, Cs₂CO₃) can be effective for phenols but may be too weak for aliphatic alcohols.[6]
-
Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, slowing the reaction.[7] Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which are known to accelerate S_N2 reactions.[6][7]
-
Temperature: While high temperatures can promote side reactions, S_N2 reactions still require sufficient activation energy. If the reaction is clean but slow at room temperature, consider gently heating it to 40-60 °C and monitoring by TLC or LCMS.
-
Q2: I've isolated my product, but it's contaminated with a significant amount of an alkene by-product. How can I prevent this?
A2: The formation of an alkene indicates that the E2 elimination pathway is competing with the desired S_N2 substitution.[8][9] This is a classic side reaction for primary halides when reacting with species that are both strong bases and nucleophiles.[7]
-
Causality: E2 reactions are favored by strong, sterically hindered bases and higher temperatures.[6][9] The base abstracts a proton from the methyl group adjacent to the bromomethyl group, leading to the formation of an exocyclic double bond.
-
Troubleshooting Steps:
-
Re-evaluate Your Base/Nucleophile: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will strongly favor elimination.[9] If possible, choose a less sterically hindered nucleophile.
-
Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than S_N2 reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the substitution pathway.
-
Base Stoichiometry: If generating an alkoxide in situ, use only a slight excess (e.g., 1.05-1.1 equivalents) of the base. A large excess of a strong base will increase the rate of elimination.
-
Q3: My mass spectrometry results show by-products with a mass corresponding to the addition of my nucleophile plus a molecule of water. What is happening?
A3: This is a clear indication of oxetane ring-opening. The strained four-membered ring has been cleaved, likely followed by reaction with water during work-up.
-
Causality: The oxetane ring is generally stable under basic and neutral conditions but is highly susceptible to cleavage under acidic conditions.[10][11][12] Protonation of the oxetane oxygen activates the ring, making it vulnerable to nucleophilic attack, even by weak nucleophiles.[13][14]
-
Troubleshooting Steps:
-
Ensure Basic or Neutral Conditions: The most critical step is to rigorously exclude any sources of acid. If your nucleophile is an amine salt (e.g., R-NH₂·HCl), it must be fully neutralized or used as the free base.
-
Avoid Acidic Work-up: Do not use an acidic quench (e.g., aqueous HCl) until all reactive nucleophiles have been consumed or removed. Quench the reaction with a neutral (water) or slightly basic (saturated aq. NaHCO₃) solution.
-
Choice of Lewis Acid: Avoid strong Lewis acids, which can also catalyze ring-opening.[15]
-
Temperature Control: Very high temperatures (>100-120 °C) can also promote thermal decomposition and ring-opening, even without a catalyst.[13] Maintain moderate temperatures.
-
Q4: My reaction turned into an intractable solid or viscous oil. What could have caused this?
A4: This is likely due to cationic ring-opening polymerization (CROP) of the oxetane monomer.[16][17]
-
Causality: Trace amounts of strong acids or Lewis acids can initiate the polymerization of this compound, creating a polyether.[3][16]
-
Troubleshooting Steps:
-
Scrutinize Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
Avoid Incompatible Catalysts: As mentioned, avoid catalysts known to promote CROP, such as boron trifluoride etherate (BF₃·OEt₂), which is explicitly used to polymerize this monomer.[16][17]
-
Reaction Setup: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic species from reactions with air or moisture.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal "go-to" conditions for a standard nucleophilic substitution with this reagent? A: For a typical alcohol (R-OH) nucleophile, a robust starting point would be:
-
Deprotonate the alcohol with 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF.
-
Stir at 0 °C to room temperature for 30 minutes to ensure complete alkoxide formation.
-
Add 1.0 equivalent of this compound.
-
Allow the reaction to stir at room temperature, monitoring by TLC/LCMS for completion (typically 4-12 hours).
Q: Just how stable is the oxetane ring? A: The 3,3-disubstituted oxetane motif is remarkably stable under basic and many oxidative/reductive conditions.[10][11] Its stability is significantly greater than that of an epoxide but less than a tetrahydrofuran (THF) ring.[10] The primary vulnerability is to acidic conditions, which facilitate ring-opening.[13][14]
Q: Can I use protic solvents like ethanol or water? A: It is strongly discouraged. Protic solvents can slow the desired S_N2 reaction by solvating the nucleophile.[7] Furthermore, they can act as competing nucleophiles, leading to the formation of undesired ether or alcohol by-products. Polar aprotic solvents (DMF, DMSO, acetonitrile) are superior choices.[6][8]
Q: Which bases should I use, and which should I avoid? A:
-
Recommended: Strong, non-nucleophilic bases are ideal for generating nucleophiles in situ. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices.[4] For more sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly with phenolic nucleophiles.[6]
-
Use with Caution: Strong, bulky alkoxides like potassium tert-butoxide (t-BuOK) should be avoided as they strongly promote the E2 elimination side reaction.[9]
Data Summary: Influence of Reaction Parameters
| Parameter | Recommended Choice | Rationale | Likely By-product if Ignored |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Maximizes nucleophile reactivity and accelerates S_N2 rate.[6][7][8] | Reaction with solvent; slow/no reaction. |
| Base | Non-nucleophilic (e.g., NaH, KH) | Irreversibly generates the nucleophile without competing.[4] | E2 elimination (if base is bulky); incomplete reaction (if base is too weak). |
| Temperature | 0 °C to 60 °C | Balances reaction rate against side reactions. Lower temperatures favor S_N2 over E2. | E2 elimination, ring-opening, or polymerization at high temperatures.[8][13] |
| pH Control | Strictly Neutral or Basic | The oxetane ring is stable under basic conditions but opens rapidly in acid.[10][11][13] | Ring-opened diol derivatives.[14] |
Experimental Protocols
General Protocol for O-Alkylation with an Alcohol Nucleophile
This protocol is a general guideline and must be adapted based on the specific reactivity and properties of the nucleophile.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol nucleophile (1.0 eq.).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Nucleophile Activation:
-
Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq.) portion-wise to the stirred solution. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation Reaction:
-
Re-cool the mixture to 0 °C.
-
Add this compound (1.05 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the limiting reagent.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Caption: A decision-tree workflow for troubleshooting common issues.
References
- Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). BenchChem.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Weng, Z., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews - ACS Publications.
- (2023). Organic & Biomolecular Chemistry - RSC Publishing.
- Product of Williamson Synthesis. (2017). Chemistry Stack Exchange.
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs. (2022). Organic Letters - ACS Publications.
- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). Enamine.
- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. (n.d.). ResearchGate.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Preventing decomposition of oxetane ring during synthesis. (n.d.). BenchChem.
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- This compound. (n.d.). Chem-Impex.
- Synthesis of 3-azidomethyl-3-methyloxetane. (n.d.). ResearchGate.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). PMC - PubMed Central.
- Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts.
Sources
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- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 11. chemrxiv.org [chemrxiv.org]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of 3-(Bromomethyl)-3-methyloxetane (BMO)
Welcome to the technical support guide for 3-(Bromomethyl)-3-methyloxetane (BMO), a critical building block in modern medicinal and materials chemistry. Its unique structure, featuring a strained oxetane ring, offers significant advantages in drug design by acting as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups[1][2]. However, the very features that make BMO valuable—the high ring strain of the ether and the reactive bromomethyl group—also present significant stability challenges during storage and handling[2].
This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. Our goal is to empower you to maintain the integrity of your BMO, ensuring reproducible results and preventing downstream experimental failures.
Part 1: Proactive Storage & Handling FAQs
This section addresses the most common questions regarding the proper storage and handling of BMO to prevent degradation before it occurs.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is the single most critical factor in preserving the purity of BMO. The compound is sensitive to atmosphere, temperature, and light. Adherence to the following conditions is paramount.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[3][4] | Reduces the rate of all potential degradation pathways, including thermal decomposition and acid-catalyzed ring-opening[5]. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | BMO is an ether and is air-sensitive[6]. An inert atmosphere prevents oxidative degradation and the formation of hazardous organic peroxides, a known risk for ether compounds. It also displaces moisture, mitigating hydrolysis risk. |
| Light | Amber glass vial or protected from light | The carbon-bromine bond is susceptible to photolytic cleavage by UV light, which can generate free radicals and initiate decomposition pathways[7]. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents ingress of atmospheric oxygen and moisture. The PTFE liner provides an inert sealing surface. |
Q2: My BMO appears as a colorless liquid in some shipments and a low-melting solid in others. Is this a sign of impurity?
A2: Not necessarily. This compound has a melting point near ambient temperature. While some sources classify it as a solid[3][8], others list it as a liquid[6][9]. Its physical state upon receipt will depend on the transport and storage conditions. A colorless to very light-yellow appearance in either state is generally acceptable[3]. A significant color change to dark yellow or brown, however, is indicative of degradation.
Q3: Should I add a chemical stabilizer, such as Butylated Hydroxytoluene (BHT), to my BMO?
A3: This is an application-dependent decision. BHT is a common radical scavenger added to ethers like Tetrahydrofuran (THF) to inhibit peroxide formation.
-
For long-term archival storage (>12 months): Adding BHT (e.g., 100-250 ppm) can be a prudent measure to prevent peroxide accumulation, especially if the sample integrity cannot be regularly monitored.
-
For immediate or near-term use in synthesis: It is generally advisable not to add any stabilizer. BHT contains an aromatic ring and can interfere with certain analytical methods (e.g., UV-based HPLC) or react under specific synthetic conditions, complicating your results. The best practice is to rely on optimal storage conditions (inert gas, refrigeration) for short-to-medium term storage.
Q4: How can I safely handle BMO when setting up a reaction?
A4: Safe and effective handling requires minimizing exposure to the atmosphere.
-
Allow the refrigerated container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Handle the compound under a stream of inert gas (nitrogen or argon).
-
Use a syringe or cannula to transfer the liquid, or if it is solid, briefly remove the cap under an inert gas blanket to weigh it out.
-
Reseal the container tightly, purge the headspace with inert gas, and return it to 2–8 °C storage immediately after use.
Part 2: Troubleshooting Guide for Suspected Degradation
If you suspect your BMO has degraded, this guide provides a logical workflow to diagnose the issue and determine the material's suitability for your experiments.
Caption: Troubleshooting workflow for BMO stability assessment.
Issue: My reaction yields are lower than expected, and I suspect the BMO starting material.
-
Causality: The most probable cause is a decrease in the molar equivalence of the active compound due to degradation. The strained oxetane ring is susceptible to ring-opening, especially in the presence of trace acidic impurities, which can be introduced by atmospheric moisture (forming HBr) or contaminated glassware[2][10]. This leads to oligomers or ring-opened byproducts that are unreactive in your desired transformation.
-
Recommended Action: Perform a quantitative purity analysis. Gas Chromatography (GC) is the method of choice as it is frequently used for quality control of this product[3][11]. A ¹H NMR with an internal standard (quantitative NMR or qNMR) can also provide an accurate purity assessment. Compare the results to the Certificate of Analysis (CoA) provided by the supplier. A purity decrease of more than 2-3% warrants discarding the material.
Issue: My BMO has developed a distinct brown or dark yellow color.
-
Causality: Color formation is a strong indicator of chemical decomposition. This is often linked to photolytic degradation from light exposure, which can cleave the C-Br bond, or slow thermal decomposition from prolonged storage outside of recommended temperatures[5][7]. The resulting species can undergo complex secondary reactions, leading to colored impurities.
-
Recommended Action: While the material might still contain some active compound, the presence of unknown, colored byproducts poses a significant risk to your reaction's success and can make purification exceptionally difficult. It is strongly advised to discard the material and procure a fresh batch.
Part 3: Key Analytical Protocols
These self-validating protocols are essential for ensuring the integrity of your BMO.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify the presence of volatile degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of BMO at approximately 1 mg/mL in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Ensure the solvent does not co-elute with the main peak or any expected impurities.
-
-
GC System & Conditions (Example):
-
Instrument: Agilent GC with FID detector or similar.
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 280 °C
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of BMO Peak / Total Area of All Peaks) * 100.
-
Validation: A pure sample should yield a major peak with >97% area. The appearance of significant new peaks, particularly at earlier or later retention times, indicates the presence of degradation products.
-
Protocol 2: Qualitative Peroxide Testing
Objective: To safely screen for the presence of hazardous hydroperoxides in BMO that has been stored for an extended period or potentially exposed to air.
Methodology: CAUTION: Perform this test behind a safety shield. Wear appropriate PPE (lab coat, safety glasses, and gloves).
-
Method Selection: Use commercially available peroxide test strips (e.g., MQuant® Peroxide Test). They are safer and easier to use than wet chemical methods for a qualitative check.
-
Procedure:
-
In a well-ventilated fume hood, transfer approximately 1 mL of the BMO sample to a clean glass vial.
-
Dip the test strip into the liquid for 1 second, ensuring the reaction zone is fully immersed.
-
Remove the strip and allow excess liquid to run off.
-
After the time specified by the manufacturer (typically 15-60 seconds), compare the color of the reaction zone to the color scale on the package.
-
-
Interpretation:
-
Negative Result (No color change): Peroxide levels are below the detection limit. The material is safe from this specific hazard.
-
Positive Result (Color change): Peroxides are present. DO NOT USE THE MATERIAL. Do not attempt to distill or concentrate it, as this can lead to a violent explosion. Contact your institution's Environmental Health & Safety (EHS) department for guidance on proper disposal of peroxide-containing solvents.
-
Part 4: Scientific Deep Dive: Primary Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. BMO is susceptible to several pathways due to its inherent structure.
Caption: Potential degradation pathways for this compound.
-
Acid-Catalyzed Ring-Opening/Polymerization: The strained oxetane is an ether, and like all ethers, the oxygen atom is Lewis basic. It can be protonated by trace acids (e.g., HBr formed from hydrolysis, or acidic residue on glassware). This protonation activates the ring, making it highly susceptible to nucleophilic attack, which can be initiated by another BMO molecule, leading to cationic ring-opening polymerization[12]. The result is the formation of oligomers or polymers, reducing the concentration of the desired monomer.
-
Hydrolysis: Atmospheric moisture can react with BMO. The most likely pathway is nucleophilic attack on one of the oxetane ring carbons, leading to the formation of a bromohydrin. This not only consumes the starting material but the reaction can also generate HBr as a byproduct, which then catalyzes further degradation as described above.
-
Photolytic and Oxidative Degradation: The C-Br bond has lower bond energy compared to C-C or C-H bonds, making it a potential initiation site for radical reactions upon exposure to UV light[7]. Concurrently, as a cyclic ether, BMO is prone to radical-mediated oxidation in the presence of oxygen to form unstable and explosive hydroperoxides. This pathway is accelerated by both light and heat.
By controlling the storage environment—keeping it cold, dark, and inert—you effectively suppress all three of these primary degradation mechanisms, ensuring the long-term stability and reliability of this valuable chemical reagent.
References
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. ResearchGate.
- Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9 | Chemsrc. Chemsrc.com.
- On the combustion and photolytic degradation products of some brominated flame retardants. Diva-portal.org.
- The Thermal Decomposition of Trimethylene Oxide. ACS Publications.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Halogenated ether - Wikipedia. Wikipedia.
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. NIH National Center for Biotechnology Information.
- Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate.
- Hydrolytic stability in hemilabile metal-organic frameworks. NIH National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]
- 4. Oxetane,3-(bromomethyl)-3-methyl | CAS#:78385-26-9 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labproinc.com [labproinc.com]
- 7. diva-portal.org [diva-portal.org]
- 8. 3-bromomethyl-3-methyloxetane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound | 78385-26-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Efficient Polymerization of 3-(Bromomethyl)-3-methyloxetane
Welcome to the technical support center for the polymerization of 3-(bromomethyl)-3-methyloxetane (BrMMO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific cationic ring-opening polymerization (CROP).
Understanding the System: The Cationic Ring-Opening Polymerization of BrMMO
The polymerization of this compound, a substituted oxetane, proceeds via a cationic ring-opening mechanism.[1] This process is initiated by a cationic species that attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating carbocationic or oxonium ion chain end. The choice of catalyst is paramount as it dictates the initiation efficiency, propagation rate, and the extent of side reactions, ultimately influencing the polymer's molecular weight, polydispersity, and final properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the polymerization of this compound?
A1: The most effective catalysts are typically strong Lewis acids or compounds that can generate a stable cationic initiating species. Boron trifluoride etherate (BF₃·OEt₂) is a widely used and effective catalyst for the CROP of oxetanes, including BrMMO.[1] Other common initiators for cationic polymerization include other Lewis acids like AlCl₃ and SnCl₄, as well as protic acids with non-nucleophilic counterions such as HClO₄.[2] For photopolymerization, onium salts like diaryliodonium or triarylsulfonium salts are employed.[3]
Q2: Why is a co-initiator sometimes required with Lewis acid catalysts?
A2: Lewis acids like BF₃ often require a co-initiator, which is a source of protons or carbocations, to initiate polymerization.[4] Water, alcohols (like 1,4-butanediol), or even trace impurities can act as co-initiators.[1][4] The Lewis acid polarizes the O-H or O-R bond of the co-initiator, generating a protonic acid that then initiates the polymerization. This is a crucial detail, as the concentration of the co-initiator can significantly impact the number of polymer chains initiated and, consequently, the final molecular weight.
Q3: What is the role of temperature in the polymerization of BrMMO?
A3: Temperature plays a critical role in controlling the polymerization kinetics and the structure of the resulting polymer.[1] Lower temperatures (e.g., 0°C) are often preferred to minimize side reactions, such as chain transfer and termination, which can lead to a broader molecular weight distribution and the formation of cyclic oligomers.[1][5] However, very low temperatures can also significantly slow down the polymerization rate. Conversely, higher temperatures can accelerate the reaction but may compromise the "living" character of the polymerization.[3]
Q4: Can I achieve a "living" polymerization with BrMMO, and what are the benefits?
A4: Achieving a living or controlled polymerization of oxetanes is challenging but possible under specific conditions. A living polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions. The main benefits are the ability to synthesize polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the potential to create block copolymers by sequential monomer addition. Key factors for achieving a living polymerization include the use of a suitable initiator/co-initiator system, a non-nucleophilic counterion, a polar solvent, and low reaction temperatures.[5]
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of BrMMO, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Monomer Conversion / No Polymerization | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Insufficient Initiator/Co-initiator: The concentration of the initiating species may be too low. 3. Presence of Inhibitors: Impurities in the monomer or solvent can quench the cationic propagating centers. Common inhibitors include water, amines, and other nucleophiles. | 1. Use a fresh, properly stored catalyst. 2. Ensure the presence of a suitable co-initiator (e.g., a small amount of alcohol or water) if using a Lewis acid.[4] 3. Purify the monomer and solvent to remove inhibitors. Distillation of the monomer and drying of the solvent are recommended. |
| Broad Molecular Weight Distribution (High PDI) | 1. Chain Transfer Reactions: Transfer of the active center to monomer, polymer, or solvent can terminate one chain while initiating another.[2] 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, chains will be initiated at different times, leading to a broad distribution of chain lengths. 3. Temperature Fluctuations: Inconsistent temperature control can lead to variations in propagation and termination rates. | 1. Lower the reaction temperature to minimize chain transfer.[1] 2. Choose an initiator system that provides fast and efficient initiation. 3. Maintain strict temperature control throughout the polymerization. |
| Formation of Cyclic Oligomers | 1. Backbiting Reactions: The propagating chain end can attack a preceding monomer unit within the same chain, leading to the formation of a stable cyclic oligomer (typically a tetramer for oxetanes) and the release of the active center. | 1. Use a higher monomer concentration to favor intermolecular propagation over intramolecular backbiting. 2. Employ a solvent that can solvate the propagating species and hinder backbiting.[5] 3. Lowering the reaction temperature can also reduce the likelihood of backbiting. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Different batches of monomer, solvent, or catalyst may have varying levels of impurities. 2. Atmospheric Moisture: Cationic polymerizations are highly sensitive to moisture, which can act as both a co-initiator and a terminating agent.[4] | 1. Standardize the purification procedures for all reagents. 2. Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude moisture. |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of BrMMO
This protocol provides a general guideline. Specific concentrations and reaction times may need to be optimized.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Distill the this compound monomer under reduced pressure to remove impurities.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen or argon.
-
Add the desired amount of purified solvent to the reactor via a cannula or a gas-tight syringe.
-
Add the co-initiator (e.g., 1,4-butanediol) to the solvent.[1]
-
Cool the reactor to the desired temperature (e.g., 0°C) using an ice bath.
-
-
Polymerization:
-
Add the purified BrMMO monomer to the cooled solvent.
-
Slowly add the catalyst (e.g., BF₃·OEt₂) to the reaction mixture while stirring.
-
Allow the reaction to proceed for the desired time (e.g., 24-72 hours), monitoring the conversion if possible (e.g., by taking aliquots for NMR analysis).[1]
-
-
Termination and Purification:
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizing the Process
Cationic Polymerization Mechanism
Caption: Troubleshooting decision tree for BrMMO polymerization.
References
- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Reactivity of oxetane monomers in photoinitiated cationic polymerization.
- Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers.
- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
- Cationic polymeriz
- Cationic Polymeriz
- Mechanism of Cationic Polymeriz
Sources
Technical Support Center: Process Optimization for the Industrial Production of 3-(Bromomethyl)-3-methyloxetane
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 3-(bromomethyl)-3-methyloxetane. As a crucial building block in medicinal chemistry and polymer science, optimizing its production is critical for efficiency, purity, and cost-effectiveness.[1][2] This document provides a comprehensive resource in a question-and-answer format to address common challenges, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the predominant synthetic routes for the industrial production of this compound?
For industrial applications, the synthesis of this compound is primarily achieved through the bromination of 3-methyl-3-oxetanemethanol.[1] This precursor is readily accessible and the subsequent conversion to the desired product is a well-established transformation. The choice of brominating agent is a key consideration, with phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) being commonly employed due to their reactivity and predictability.[3] These reagents are favored over hydrobromic acid (HBr) as they minimize the risk of carbocation rearrangements, which can lead to isomeric impurities.[3] Another synthetic strategy involves the cyclization of a diol precursor, such as 2,2-bis(bromomethyl) propane-1,3-diol, though this is a multi-step process.[4]
Q2: Which process parameters are most critical for maximizing yield and ensuring high purity?
Optimizing the industrial production of this compound hinges on the stringent control of several key parameters:
-
Temperature: The bromination of 3-methyl-3-oxetanemethanol is an exothermic reaction. Maintaining a low temperature, typically between 0°C and 10°C, during the addition of the brominating agent is crucial to prevent side reactions and ensure the stability of the oxetane ring.
-
Reagent Stoichiometry: The molar ratio of the brominating agent to the alcohol must be carefully controlled. An excess of the brominating agent can lead to the formation of undesired byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
-
Reaction Time: Adequate reaction time is necessary for the complete conversion of the starting material. The progress of the reaction should be monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Solvent Selection: The choice of solvent is critical to the success of the reaction. Aprotic solvents like dichloromethane or diethyl ether are generally preferred as they are inert to the reaction conditions and facilitate product isolation.
Q3: What are the common impurities encountered during production, and how can their formation be mitigated?
Several impurities can arise during the synthesis of this compound. Understanding their origin is key to their prevention:
-
Unreacted Starting Material: The presence of unreacted 3-methyl-3-oxetanemethanol is a common issue. This can be minimized by ensuring the complete addition of the brominating agent and allowing for a sufficient reaction time.
-
Polymeric Byproducts: Oxetane rings are susceptible to ring-opening polymerization, particularly in the presence of acidic conditions.[5][6][7][8] It is imperative to neutralize any acidic byproducts promptly and to avoid excessive temperatures during the reaction and purification steps.
-
Isomeric Impurities: Depending on the synthetic route and reaction conditions, the formation of isomeric byproducts is possible. Purification by fractional distillation is often effective in removing these impurities.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using GC or TLC and consider extending the reaction time or moderately increasing the temperature. |
| Product loss during aqueous workup. | Minimize the volume of the aqueous washes and perform multiple extractions with a suitable organic solvent. A brine wash can help to reduce the solubility of the product in the aqueous phase. | |
| Formation of Viscous Residue (Polymerization) | Presence of acidic catalysts promoting ring-opening polymerization.[5][6][7][8] | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before any heating or concentration steps. |
| High reaction or distillation temperatures. | Maintain strict temperature control throughout the process. Utilize high vacuum distillation to lower the boiling point of the product. | |
| Incomplete Conversion of Starting Material | Insufficient amount of brominating agent. | Re-evaluate the stoichiometry and consider using a slight excess of the brominating agent. |
| Poor mixing in the reactor. | Ensure efficient agitation to maintain a homogeneous reaction mixture. | |
| Difficulty in Product Purification | Co-distillation of impurities with similar boiling points. | Employ fractional distillation with a high-efficiency column to improve separation. |
| Thermal degradation of the product during distillation. | Use a short-path distillation apparatus to minimize the thermal stress on the product. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Methyl-3-oxetanemethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methyl-3-oxetanemethanol in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add PBr₃ dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by GC.
-
Cool the reaction mixture to 0°C and carefully quench with a saturated solution of sodium bicarbonate until the mixture is neutral.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Transfer the crude this compound to the distillation flask.
-
Gradually reduce the pressure and begin heating.
-
Collect the fraction that distills at the expected boiling point (approximately 162°C at atmospheric pressure, lower under vacuum).[9]
-
Confirm the purity of the collected fractions using GC or NMR spectroscopy.
Part 4: Visualization of Key Processes
Diagram 1: Synthesis Workflow
This diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to diagnosing the cause of low product yield.
Caption: A troubleshooting decision tree for low product yield.
Part 5: References
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Journal of Chemistry.
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-1195.
-
Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.). ResearchGate.
-
Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53631-53639.
-
Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53631-53639.
-
3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9. (n.d.). ChemicalBook.
-
Synthesis of 3-azidomethyl-3-methyloxetane. (n.d.). ResearchGate.
-
Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. (n.d.). ResearchGate.
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals.
-
3-Bromomethyl-3-methyloxetane | CAS 78385-26-9. (n.d.). Santa Cruz Biotechnology.
-
This compound. (n.d.). Chem-Impex.
-
3-bromomethyl-3-methyloxetane AldrichCPR. (n.d.). Sigma-Aldrich.
-
Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9. (n.d.). Chemsrc.
-
This compound. (n.d.). Apollo Scientific.
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. Oxetane,3-(bromomethyl)-3-methyl | CAS#:78385-26-9 | Chemsrc [chemsrc.com]
Common pitfalls in the characterization of poly(3-(Bromomethyl)-3-methyloxetane)
Welcome to the technical resource center for poly(3-(Bromomethyl)-3-methyloxetane) [P(BMMO)]. This guide is designed for researchers, scientists, and drug development professionals actively working with this versatile polyether. P(BMMO) is a valuable polymer platform due to its reactive bromomethyl side chains, which serve as versatile handles for post-polymerization modification. However, its synthesis and characterization are fraught with subtle challenges that can significantly impact experimental outcomes.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common pitfalls encountered during the characterization of P(BMMO). Here, we will dissect frequent problems, explain the underlying chemical principles, and offer robust troubleshooting strategies to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with P(BMMO).
Q1: Why is the molecular weight of my P(BMMO) significantly lower than the targeted value, and the dispersity (Đ) is high (>1.5)?
A1: This is the most frequent issue and almost always points to impurities acting as chain transfer agents.[1][2] The cationic ring-opening polymerization (CROP) of oxetanes is extremely sensitive to nucleophilic impurities, especially water and alcohols.[1] These impurities react with the propagating cationic chain end, terminating one chain and generating a new proton, which then initiates a new, shorter chain. This process, known as chain transfer, leads to a lower average molecular weight and broader dispersity.[1][2] Rigorous drying of the monomer, solvent, initiator, and glassware is non-negotiable for achieving controlled polymerization.
Q2: My ¹H NMR spectrum of the purified polymer shows unexpected small peaks. What could they be?
A2: Besides residual solvent, small peaks could indicate several possibilities:
-
Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, especially during prolonged work-ups in the presence of water, forming a hydroxymethyl group (-CH₂OH).[3][4]
-
Cyclic Oligomers: Incomplete polymerization or chain backbiting, especially at higher temperatures, can lead to the formation of cyclic oligomers.[5] These often appear as a series of sharp peaks in the baseline of the NMR spectrum.
-
End Groups: Depending on the initiator and terminating agent used, the end-group signals may be visible, particularly for low molecular weight polymers.
Q3: My Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal distribution. What's happening?
A3: A multimodal GPC trace indicates the presence of multiple, distinct polymer populations. Common causes include:
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains are formed throughout the polymerization process, leading to a broad or multimodal distribution.[5]
-
Temperature Fluctuations: Poor temperature control can alter polymerization kinetics mid-reaction, creating different polymer populations.
-
Chain Transfer: As discussed in Q1, significant chain transfer can sometimes lead to a separate, low-molecular-weight distribution.[2]
Q4: Is it possible to substitute the bromide on the polymer side chain?
A4: Absolutely. This is the primary reason for using P(BMMO). The bromomethyl group is a versatile leaving group for nucleophilic substitution reactions. For example, it can be readily converted to an azidomethyl group using sodium azide, which is a common pathway to energetic polymers or for subsequent "click" chemistry modifications.[6][7][8]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex characterization challenges.
Guide 1: Diagnosing and Solving Inconsistent Polymerization Results
Uncontrolled or failed polymerizations are a major hurdle. This guide provides a systematic approach to diagnosing the root cause.
Problem: You are targeting a P(BMMO) of 20,000 g/mol , but GPC analysis consistently shows a molecular weight of <5,000 g/mol with a dispersity > 2.0.
Workflow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for uncontrolled P(BMMO) polymerization.
Causality and Solutions:
-
Monomer Purity is Paramount: The synthesis of the this compound (BMMO) monomer can leave behind hydroxyl-containing precursors. These act as powerful chain transfer agents.
-
Validation: Before any polymerization, take a ¹H NMR of your monomer. Look for any peaks that do not correspond to the BMMO structure.
-
Protocol: Always vacuum distill the BMMO monomer from calcium hydride (CaH₂) immediately before use. Store the purified monomer in a sealed flask under an inert atmosphere (N₂ or Ar).
-
-
System Dryness: Cationic polymerization is a "water-free" chemistry.
-
Validation: Ensure your solvent (e.g., dichloromethane, CH₂Cl₂) is freshly distilled from a suitable drying agent (e.g., CaH₂).
-
Protocol: All glassware must be oven-dried at >120°C for several hours and then flame-dried under high vacuum immediately before use. Assemble the reaction apparatus while hot and flush with inert gas as it cools.
-
-
Temperature Control: Cationic ring-opening polymerizations of oxetanes are often exothermic. Higher temperatures increase the rate of side reactions, such as chain transfer and cyclization.[6]
-
Validation: Monitor the internal reaction temperature. A significant exotherm suggests the reaction may be proceeding too quickly.
-
Protocol: Conduct polymerizations at low temperatures (e.g., 0°C or -20°C) to maintain control over the propagation step.[6][9] Using an initiator like Boron trifluoride etherate (BF₃·OEt₂) with an alcohol co-initiator (e.g., 1,4-butanediol) allows for controlled initiation.[9]
-
Guide 2: Interpreting NMR Spectra for Structural Integrity
¹H and ¹³C NMR are the primary tools for confirming the structure of P(BMMO). Misinterpretation can mask underlying problems.
Problem: You have obtained a polymer, but the NMR spectrum is ambiguous, and you are unsure if you have the correct structure or if side reactions have occurred.
Key Structural Features in NMR:
| Assignment | BMMO Monomer ¹H NMR (CDCl₃, δ ppm) | P(BMMO) Polymer ¹H NMR (CDCl₃, δ ppm) | Notes and Common Pitfalls |
| -CH₃ | ~1.35 (s, 3H) | ~0.95 (s, 3H) | Significant upfield shift upon ring-opening. A residual peak at 1.35 ppm in the polymer spectrum indicates unreacted monomer. |
| -CH₂Br | ~3.55 (s, 2H) | ~3.25 (s, 2H) | Slight upfield shift. A broad peak may indicate varying microenvironments. |
| Oxetane -CH₂- | ~4.45 (s, 4H) | N/A | CRITICAL: The complete disappearance of this singlet is the primary indicator of successful polymerization. |
| Polyether Backbone -CH₂-O- | N/A | ~3.30-3.40 (m, 4H) | A broad multiplet confirms the formation of the polyether backbone. The integration of this region relative to the -CH₃ peak should be 4:3. |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.[10][11]
Diagram of Monomer to Polymer Transformation via NMR
Caption: Structural and ¹H NMR shift changes from monomer to polymer.
Troubleshooting Side Reactions with NMR:
-
Hydrolysis Peak: If hydrolysis of the -CH₂Br group occurs, a new peak corresponding to -CH₂OH will appear around 3.5-3.7 ppm. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH proton peak to disappear.
-
Elimination Peak: Though less common, elimination of HBr could lead to the formation of an exocyclic double bond, which would produce signals in the olefinic region (δ 5-6 ppm).
Guide 3: Advanced GPC/SEC Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining molecular weight (Mn, Mw) and dispersity (Đ).[12] However, GPC results can be misleading if not performed and interpreted correctly.
Problem: The GPC results are inconsistent between runs, or the calculated molecular weight seems incorrect relative to NMR end-group analysis.
Key Considerations for Accurate P(BMMO) GPC Analysis:
-
Solvent and Column Selection: P(BMMO) is soluble in common GPC solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM). Use columns appropriate for these solvents (e.g., polystyrene-divinylbenzene columns). The choice of solvent is critical as the polymer must be fully soluble.[12]
-
Calibration is Relative: GPC provides a relative molecular weight based on the hydrodynamic volume of your polymer compared to standards (typically polystyrene).[12][13] P(BMMO) and polystyrene have different structures and hydrodynamic volumes in solution. Therefore, the reported "polystyrene-equivalent" molecular weight is an approximation. For absolute molecular weight, a GPC system with a multi-angle light scattering (MALS) detector is required.
-
Sample Preparation:
-
Dissolution Time: Ensure the polymer is fully dissolved before injection. Incomplete dissolution can block the column or appear as a high molecular weight shoulder. Allow samples to dissolve for at least 1 hour, preferably overnight.[13]
-
Filtering: Always filter the sample solution through a 0.2 µm PTFE filter to remove dust and microgels.[13]
-
-
Interpreting Chromatogram Shape:
-
Tailing: A "tail" on the low molecular weight side can indicate interactions between the polymer and the column material. The polar ether backbone or bromomethyl groups could have a slight affinity for the stationary phase.
-
Fronting: A "front" on the high molecular weight side can be a sign of column overloading. Try injecting a more dilute sample.
-
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of BMMO
This protocol describes a standard procedure for synthesizing P(BMMO) with controlled molecular weight.
-
Preparation: Under an inert atmosphere (N₂), add freshly distilled dichloromethane (DCM, 50 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer and cooled to 0°C.
-
Initiation: Add the initiator, 1,4-butanediol (e.g., 0.1 mmol, for a target DP of 100), via syringe.
-
Catalysis: Slowly add the catalyst, Boron trifluoride etherate (BF₃·OEt₂), typically at a ratio of 0.5 to the initiator (e.g., 0.05 mmol).[9] Stir for 5 minutes.
-
Propagation: Slowly add freshly distilled this compound (BMMO) monomer (e.g., 10 mmol) dropwise to the stirring solution.
-
Reaction: Allow the reaction to proceed at 0°C. Monitor the reaction by taking aliquots and analyzing for monomer conversion by ¹H NMR (disappearance of the peak at ~4.45 ppm). A typical reaction time is 24-72 hours.[9]
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol or ammonium hydroxide solution.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Redissolve the polymer in a minimal amount of DCM and re-precipitate into methanol two more times to remove unreacted monomer and catalyst residues.
-
Drying: Dry the purified white polymer under high vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization by ¹H NMR
-
Sample Prep: Dissolve ~10 mg of the dried P(BMMO) in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the disappearance of the monomer oxetane peak at ~4.45 ppm.
-
Integrate the methyl peak (~0.95 ppm) and the polyether backbone multiplet (~3.35 ppm). The ratio should be approximately 3:4.
-
If end groups are known and visible, calculate the number-average molecular weight (Mn) by comparing the integration of a specific end-group proton signal to the integration of the repeating unit protons.
-
References
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- Common oxetane derivatives used in cationic ring-opening polymerization. (n.d.). ResearchGate.
- Spring, S. W., et al. (n.d.). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ChemRxiv.
- Dillman, B. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech.
- Bednarek, M., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 31(15), 5249-5256.
- Chain transfer. (2023, December 29). In Wikipedia.
- Synthesis of 3-azidomethyl-3-methyloxetane. (n.d.). ResearchGate.
- Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). (n.d.). ResearchGate.
- GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). LinkedIn.
- GPC curves of the resulting polymer at different reaction times. (n.d.). ResearchGate.
- Born, M. (2022). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent.
- Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. (n.d.). Chemical Journal of Chinese Universities.
- Sample Preparation – GPC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
- GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek.
- Agnew, S. F., et al. (1998). Mechanism of the thermal degradation of prepolymeric poly(3-nitratomethyl-3-methyloxetane).
- Polymer reactions. (n.d.). M.D. University, Rohtak.
- Condensation polymers - hydrolysis. (2020, June 25). YouTube.
- Coessens, V., et al. (2000). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Die Angewandte Makromolekulare Chemie, 279(1), 70-76.
- Klonowska, M., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Materials, 13(2), 363.
- Campaigne, E., & Tullar, B. F. (1953). 3-thenyl bromide. Organic Syntheses, 33, 96.
- Rinaldi, P. L., et al. (2023). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 15(13), 2824.
- ¹H NMR (400 MHz, DMSO-d6) spectrum of poly(3-ethyl-3-hydroxymethyloxetane). (n.d.). ResearchGate.
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- Archibald, T. G., & Manser, G. E. (1991). U.S. Patent No. 5,068,389. Washington, DC: U.S.
- Energy-Intensive Random Block Copolymers of 3,3-Bis (Nitratomethyl) Oxetane and 3-Azidomethyl-3-Methyloxetane. (2018). ResearchGate.
- Mechanism for the proton-initiated cationic ring-opening... (n.d.). ResearchGate.
- Hydrolysis of polyesters and polyamides. (2020). No Brain Too Small.
- hydrolysis of polymers. (2020, November 13). YouTube.
- Minsky, A. (1995). Ring‐opening polymerization of oxetanes by cationic initiators: Polymerization of 3‐azidomethyl‐ 3 ‐ methyloxetane with bis(chlorodimethylsilyl)benzene/silver hexafluoroantimonate initiating system. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1693-1701.
- Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane). (2015). Beijing Institute of Technology.
- Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). (n.d.). ResearchGate.
- Oxetane,3-(bromomethyl)-3-methyl-. (n.d.). Chemsrc.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Bromomethyl)-3-methyloxetane and Epoxides in Ring-Opening Reactions
For researchers and professionals in drug development and materials science, the choice of electrophilic building blocks is paramount. Among the most versatile are cyclic ethers, which undergo ring-opening reactions to introduce valuable functionalities. While the three-membered epoxide (oxirane) ring is a cornerstone of organic synthesis, the four-membered oxetane ring, particularly in functionalized forms like 3-(bromomethyl)-3-methyloxetane (BrMMO), presents a distinct and compelling alternative. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform your selection in polymerization and fine chemical synthesis.
Foundational Physicochemical Properties: Ring Strain vs. Basicity
The reactivity of cyclic ethers is fundamentally governed by a balance between ring strain, which provides the thermodynamic driving force for ring-opening, and the basicity of the ether oxygen, which dictates the kinetics of acid-catalyzed reactions.
Epoxides, with a three-membered ring, possess significantly higher ring strain energy (approx. 114 kJ/mol) compared to the four-membered oxetane ring (approx. 107 kJ/mol).[1] This higher strain makes epoxides more susceptible to nucleophilic attack under a wider range of conditions, including base-catalyzed openings, which are often challenging for oxetanes.[2]
Conversely, the oxetane oxygen is more basic (pKa ≈ 2.0) than the epoxide oxygen (pKa ≈ 3.7).[1] This increased basicity means the oxetane is more readily protonated or activated by a Lewis acid in cationic processes. This fundamental difference has profound implications for the kinetics of cationic polymerization, influencing both the initiation and propagation steps.[1][3]
Diagram 1: Structural and Electronic Comparison
Caption: Key physicochemical properties of epoxides versus this compound.
Cationic Ring-Opening Polymerization: A Kinetic Perspective
Cationic ring-opening polymerization (CROP) is a primary application for both monomer classes, especially in the formulation of coatings, adhesives, and photoresists.[4] However, their polymerization kinetics differ significantly, particularly in the initiation and propagation phases.
Initiation Phase: The Induction Period Anomaly
Epoxides, especially highly strained cycloaliphatic epoxides, typically exhibit fast initiation rates and polymerize rapidly upon introduction of a cationic initiator with minimal delay.[5]
In contrast, 3,3-disubstituted oxetanes like BrMMO are known for a distinct induction period .[1] This delay is not due to lower reactivity but rather to the formation of a stable, long-lived tertiary oxonium ion. The mechanism involves the initial reaction of a protonated monomer (a secondary oxonium ion) with another monomer molecule. Due to the higher basicity of the oxetane oxygen, this resulting tertiary oxonium ion is comparatively stable, and its subsequent ring-opening to generate the propagating carbocation is the rate-determining step for initiation.[1][5]
Propagation Phase: The Reactivity Inversion
Once the initiation phase is complete, the roles often reverse. Oxetanes typically exhibit faster propagation rates than epoxides.[3][6] This is attributed to two factors:
-
Higher Nucleophilicity: The more basic oxygen of an incoming oxetane monomer is a stronger nucleophile, leading to a faster attack on the growing polymer chain's active center.
-
Lower Activation Energy: The greater basicity of the heterocyclic oxygen in oxetanes results in a lower activation energy barrier for the propagation step.[1]
This kinetic profile—slow initiation followed by rapid propagation—can be problematic in applications requiring rapid curing, such as high-speed photolithography.[6] However, it can be advantageous in creating polymers with a more controlled, uniform network structure.
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: Contrasting initiation pathways in cationic polymerization of oxetanes and epoxides.
Nucleophilic Ring-Opening: Regioselectivity and Reaction Conditions
The outcomes of nucleophilic ring-opening reactions are dictated by reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the ring.
Base-Catalyzed/Neutral Conditions
Under basic or neutral conditions, ring-opening is a classic SN2 reaction . The nucleophile attacks the sterically least hindered carbon atom.[2]
-
Epoxides: Readily undergo ring-opening with a wide variety of nucleophiles (e.g., alkoxides, amines, Grignard reagents) due to their high ring strain.[2]
-
This compound: Being a 3,3-disubstituted oxetane, both carbons adjacent to the oxygen are sterically hindered (quaternary and secondary). Strong nucleophiles will preferentially attack the less-substituted methylene carbon of the oxetane ring.[7] However, the reaction often requires more forcing conditions (higher temperatures) compared to epoxides because of the lower ring strain.[8]
Acid-Catalyzed Conditions
Acid catalysis protonates the ether oxygen, making it a better leaving group and activating the ring for attack by weaker nucleophiles. The regioselectivity becomes more complex and exhibits a character intermediate between SN1 and SN2.[9]
-
Epoxides: If one carbon is tertiary, nucleophilic attack occurs preferentially at this more substituted position due to the significant carbocationic character at this site in the transition state (SN1-like). If carbons are primary or secondary, attack occurs at the less substituted site (SN2-like).[9]
-
This compound: In the presence of acid, the positive charge in the protonated intermediate is stabilized by the tertiary carbon. Therefore, nucleophilic attack is directed to this more substituted carbon atom.[7] This provides a complementary regioselectivity to the base-catalyzed pathway.
Quantitative Reactivity Comparison
The differences in reactivity can be quantified through kinetic studies. While direct rate constants for BrMMO are specific, general trends from comparative studies of oxetanes and epoxides are highly informative.
| Parameter | Epoxides (Oxiranes) | 3,3-Disubstituted Oxetanes (e.g., BrMMO) | Rationale & Causality |
| Ring Strain Energy | ~114 kJ/mol | ~107 kJ/mol | The smaller 3-membered ring leads to greater angle strain, providing a larger thermodynamic driving force for ring-opening.[1] |
| Oxygen Basicity (pKa) | ~3.7 | ~2.0 | Increased p-character in the C-O bonds of the 4-membered ring makes the oxygen lone pairs more available.[1][10] |
| Cationic Initiation Rate | Fast | Slow (Exhibits induction period) | The high basicity of oxetane leads to a stable tertiary oxonium ion intermediate, which has a higher activation energy for ring-opening.[3][5][6] |
| Cationic Propagation Rate | Slower | Faster | The higher nucleophilicity of the incoming oxetane monomer accelerates its attack on the growing polymer chain.[3][6] |
| Susceptibility to Base | High | Low to Moderate | High ring strain in epoxides allows for ring-opening even with weaker nucleophiles and bases without acid activation.[2] |
| Polymerization Shrinkage | Moderate | Significantly Less | The ring-opening mechanism for both is less prone to shrinkage than free-radical polymerization of acrylates, with oxetanes often showing an advantage.[4] |
Experimental Protocols: A Comparative Workflow
To provide a practical context, we outline a comparative experiment to measure the photopolymerization kinetics of BrMMO versus a standard cycloaliphatic epoxide.
Diagram 3: Experimental Workflow for Kinetic Comparison
Caption: Workflow for comparing polymerization kinetics using Real-Time FT-IR spectroscopy.
Protocol: Comparative Cationic Photopolymerization via RT-FTIR
Objective: To quantify and compare the photopolymerization rate and conversion of this compound against a benchmark cycloaliphatic epoxide.
Materials:
-
Monomer A: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate (a standard cycloaliphatic epoxide).
-
Monomer B: this compound (BrMMO).[11]
-
Photoinitiator: A triarylsulfonium hexafluoroantimonate salt solution (e.g., 50% in propylene carbonate).
-
FTIR Spectrometer equipped with a horizontal transmission accessory and a UV light source.
Procedure:
-
Formulation: Prepare two formulations.
-
Formulation A (Epoxide): Add 2% w/w of the photoinitiator solution to the cycloaliphatic epoxide monomer. Mix thoroughly in an amber vial to protect from light.
-
Formulation B (Oxetane): Add 2% w/w of the photoinitiator solution to the BrMMO monomer.[12] Mix thoroughly in an amber vial.
-
-
Sample Preparation: Place two KBr salt plates on the transmission accessory of the FTIR. Deposit a small drop (approx. 10 µL) of Formulation A onto the bottom plate and carefully place the top plate over it to create a thin film of consistent thickness.
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure. The key peaks to monitor are the characteristic epoxide ring vibration (~790 cm⁻¹) and the oxetane ring vibration (~980 cm⁻¹ or 1150 cm⁻¹).[13]
-
Initiation and Monitoring:
-
Begin recording spectra in real-time (e.g., 1 scan per second).
-
After 10 seconds, open the shutter of the UV light source (e.g., 365 nm, 15 mW/cm²) to irradiate the sample.
-
Continue monitoring the decrease in the area of the characteristic ring peak for 5 minutes.
-
-
Repeat for Oxetane: Clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and repeat steps 2-4 for Formulation B.
-
Data Analysis:
-
Calculate the percent conversion for each time point using the formula: Conversion(t) = [1 - (PeakArea(t) / PeakArea(0))] * 100
-
Plot Conversion (%) versus Time (s) for both formulations.
-
From the plot for BrMMO, determine the length of the induction period (the time before significant conversion begins).
-
Determine the maximum polymerization rate (Rp,max) from the steepest slope of the conversion curve.
-
Expected Outcome: The plot for the epoxide will show an immediate and rapid increase in conversion upon UV exposure. The plot for BrMMO will show an initial flat line (the induction period) followed by a very steep increase in conversion, potentially reaching a high final conversion value rapidly after initiation.[6]
Conclusion and Strategic Recommendations
The choice between this compound and epoxides is not a matter of superior versus inferior, but of selecting the appropriate tool for a specific synthetic challenge.
-
Choose Epoxides for:
-
Rapid Curing: When a fast, induction-period-free cationic polymerization is essential.
-
Base-Catalyzed Ring-Opening: When using strong nucleophiles under basic conditions where oxetanes would be unreactive.
-
Broad Nucleophile Scope: Their high ring strain makes them reactive toward a wider array of nucleophiles under milder conditions.[2][14]
-
-
Choose this compound for:
-
Improved Polymer Properties: Oxetane incorporation can lead to polymers with lower shrinkage, higher thermal stability, and improved mechanical properties.[4]
-
Medicinal Chemistry: The oxetane ring is a valuable, metabolically stable isostere for gem-dimethyl or carbonyl groups, improving properties like solubility and metabolic stability.[10] The bromomethyl handle on BrMMO provides a convenient point for further functionalization.[15]
-
Controlled Polymerization: The distinct initiation and propagation phases can be exploited for more controlled polymer architecture.
-
Oxygen Insensitivity: Like epoxides, cationic polymerization of oxetanes is insensitive to oxygen, a major advantage over free-radical systems.[4]
-
By understanding the fundamental trade-offs between the high ring strain of epoxides and the high basicity of oxetanes, researchers can make informed decisions to accelerate their research and development efforts.
References
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3-(Bromomethyl)-3-methyloxetane vs. other brominated monomers in polymerization
For researchers and professionals in polymer chemistry and materials science, the choice of monomer is a critical decision that dictates the polymerization pathway, the final polymer architecture, and its ultimate application. This guide provides an in-depth comparison of 3-(bromomethyl)-3-methyloxetane (BrMMO), a functionalized cyclic ether, with other conventional brominated monomers, such as brominated styrenes. We will explore the fundamental differences in their polymerization behavior, supported by experimental data and protocols, to guide monomer selection for advanced applications.
Introduction: The Strategic Advantage of Functional Oxetanes
In contrast, traditional brominated monomers like brominated polystyrenes are primarily used to impart flame-retardant properties to materials.[6][7] Their polymerization typically proceeds through different mechanisms, such as free-radical or other cationic addition pathways, which present a different set of synthetic advantages and challenges.[8][9]
Polymerization Mechanisms: A Tale of Two Pathways
The most significant distinction between BrMMO and monomers like brominated styrene lies in their polymerization mechanisms. This difference fundamentally influences the reaction kinetics, polymer structure, and potential for side reactions.
Cationic Ring-Opening Polymerization (CROP) of BrMMO
BrMMO polymerizes via CROP, a chain-growth mechanism initiated by cationic species, most commonly a Lewis acid in conjunction with a proton source (initiator) like an alcohol or water.[10][11]
The process can be broken down into three key stages:
-
Initiation: A Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), reacts with an initiator, like 1,4-butanediol (BDO), to generate a reactive cationic species. This species then activates a BrMMO monomer by protonating its oxygen atom, forming a tertiary oxonium ion.[12]
-
Propagation: The propagation step involves the nucleophilic attack of the oxygen atom from an incoming monomer on one of the α-carbons of the activated, ring-strained oxonium ion.[13] This attack opens the ring and regenerates the active oxonium ion at the end of the growing polymer chain. This process repeats, extending the polyether backbone.
-
Termination/Chain Transfer: Termination can occur through various pathways, including reaction with impurities or recombination with counter-ions. In a controlled or "living" polymerization, termination is minimized, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[14] Chain transfer to the initiator can also occur, influencing the final molecular weight.[15]
A notable side reaction in oxetane polymerization is "back-biting," where the growing chain end attacks itself, leading to the formation of cyclic oligomers.[13] However, proper control of reaction conditions, such as temperature, can minimize this effect.[16]
Polymerization of Brominated Vinyl Monomers
Brominated styrenes and other vinyl monomers typically undergo addition polymerization, where the polymer chain is built by adding monomers across a double bond.[17]
-
Cationic Addition Polymerization: Similar to CROP, this requires an initiator that can form a stable cation. The initiator attacks the electron-rich double bond of the styrene monomer, creating a carbocation that then reacts with subsequent monomers.[10][17] The presence of electron-donating groups on the vinyl monomer is crucial for stabilizing the carbocation intermediate.[10]
-
Free-Radical Polymerization: This is a common method for styrene-based monomers.[9][18] It involves an initiator that generates free radicals, which then attack the vinyl double bond. This process is generally less sensitive to impurities than ionic polymerizations but offers less control over molecular weight and can lead to broader polydispersity.
The bromine atom on a styrene ring acts as an electron-withdrawing group, which can decrease the nucleophilicity of the double bond, affecting its reactivity in cationic polymerization.[19] In contrast, the bromine in BrMMO is on a side chain and does not directly participate in the polymerization, preserving the high reactivity of the oxetane ring.
Experimental Protocol: Synthesis of Poly(3-bromomethyl-3-methyloxetane)
This section provides a representative protocol for the controlled cationic ring-opening polymerization of BrMMO. The procedure is designed to yield a polymer with a predictable molecular weight and a narrow polydispersity index (PDI).
Materials:
-
This compound (BrMMO), monomer (CAS 78385-26-9)[20]
-
1,4-Butanediol (BDO), initiator
-
Boron trifluoride etherate (BF₃·OEt₂), catalyst
-
Dichloromethane (CH₂Cl₂), solvent
-
Methanol, for quenching
-
Argon or Nitrogen gas, inert atmosphere
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (CH₂Cl₂) must be dried over a suitable agent like CaH₂ and distilled prior to use. The monomer (BrMMO) and initiator (BDO) should also be dried and distilled.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add the purified dichloromethane.
-
Initiator & Catalyst Addition: Add the calculated amount of 1,4-butanediol (initiator) to the solvent. Cool the solution to 0°C in an ice bath. Slowly add the boron trifluoride etherate (catalyst) to the stirred solution. An optimal molar ratio of catalyst to initiator (e.g., n(BF₃·OEt₂):n(BDO) = 0.5:1.0) is crucial for controlled polymerization.[11]
-
Monomer Addition & Polymerization: Slowly add the BrMMO monomer to the reaction mixture while maintaining the temperature at 0°C.[16] Allow the reaction to proceed for an extended period (e.g., 72 hours) at this temperature to ensure high conversion and control over the polymerization.[11]
-
Quenching: After the desired reaction time, terminate the polymerization by adding a small amount of pre-chilled methanol to the flask.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). Filter the resulting white solid and wash it several times with the non-solvent to remove unreacted monomer and catalyst residues.
-
Drying & Characterization: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and PDI, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
Data-Driven Comparison of Polymer Properties
The choice of monomer and polymerization technique directly impacts the properties of the resulting polymer. The table below summarizes key performance characteristics of poly(3-bromomethyl-3-methyloxetane) and compares them with a representative polymer from another class of brominated monomers, brominated polystyrene.
| Property | Poly(3-bromomethyl-3-methyloxetane) [p(BrMMO)] | Brominated Polystyrene | Rationale & Significance |
| Primary Polymerization | Cationic Ring-Opening (CROP) | Free-Radical / Cationic Addition | CROP allows for the synthesis of well-defined architectures with low PDI.[16] |
| Molecular Weight Control | High; controllable via monomer/initiator ratio | Moderate to Low | Precise control is a hallmark of living/controlled polymerizations like CROP.[14] |
| Polydispersity Index (PDI) | Narrow (typically < 1.2) | Broad (typically > 1.5 for free-radical) | A narrow PDI indicates a more uniform polymer sample, leading to more predictable material properties. |
| Post-Polymerization Potential | High; bromomethyl group is a versatile handle | Low; bromine on the aromatic ring is less reactive | The side-chain bromine of p(BrMMO) can be easily substituted (e.g., with azide groups) to create new functional materials.[16][21] |
| Primary Application | Energetic binders, functional polymers, coatings[5] | Flame retardants[6][7] | The applications are dictated by the polymer backbone and the nature of the bromine functionality. |
| Thermal Stability (TGA) | Decomposition starts ~360°C[22] | High thermal stability (>340°C)[6] | Both polymers exhibit good thermal stability suitable for high-temperature applications. |
| Glass Transition Temp. (Tg) | Varies with MW; can be low, enabling elastomeric properties | High (e.g., ~101°C)[23] | The flexible polyether backbone of p(BrMMO) results in a lower Tg compared to the rigid polystyrene backbone. |
Conclusion: Selecting the Right Monomer for the Job
The choice between this compound and other brominated monomers like brominated styrenes is not a matter of direct substitution but a strategic decision based on the desired polymerization mechanism and final polymer properties.
Choose this compound when:
-
Precise control over molecular weight and a narrow polydispersity are required.
-
A flexible polyether backbone is desired for applications requiring a low glass transition temperature.
-
Post-polymerization modification is a key part of the material design strategy, leveraging the reactive bromomethyl side group.
Choose brominated vinyl monomers (e.g., brominated styrene) when:
-
The primary goal is to impart flame retardancy to a rigid thermoplastic material.[6][8]
-
A high glass transition temperature and rigid polymer backbone are necessary.
-
Established, cost-effective polymerization methods like free-radical polymerization are preferred, and precise architectural control is less critical.
By understanding the fundamental differences in reactivity and polymerization pathways, researchers can make more informed decisions, unlocking new possibilities in the design of advanced functional materials.
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Performance comparison of PolyBrMMO with other energetic polymers like poly(NIMMO) and GAP
This guide provides an in-depth performance and properties comparison of two prominent energetic polymers, poly(3-nitratomethyl-3-methyloxetane) (poly(NIMMO)) and Glycidyl Azide Polymer (GAP). Additionally, it examines poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), a key precursor in the synthesis of other energetic polymers, to provide a broader context in the field of energetic materials synthesis. This document is intended for researchers and scientists in materials science and drug development, offering objective analysis supported by experimental data to inform material selection and application.
Introduction to Energetic Binders
Energetic polymers are a critical class of materials that serve as binders in high-performance propellants and explosive formulations. Unlike inert binders like hydroxyl-terminated polybutadiene (HTPB), which primarily provide structural integrity, energetic binders contain explosophoric groups (e.g., azide, nitro) that contribute to the overall energy output of the formulation.[1][2] This dual function allows for the development of more powerful, efficient, and often safer energetic systems. The ideal energetic binder possesses a high heat of formation, good thermal stability, low sensitivity to unintended stimuli (like impact and friction), and appropriate mechanical properties for processing and final application.[2]
This guide focuses on three oxetane and oxirane-derived polymers:
-
Poly(NIMMO): A nitrato-ester energetic polymer known for its high energy content.
-
GAP (Glycidyl Azide Polymer): An azido-polymer widely used for its positive heat of formation and gas-generating capabilities.[1][3]
-
PolyBrMMO: A brominated polymer, which, while not typically used as an energetic binder itself, serves as a crucial and versatile synthetic intermediate for producing energetic azido-polymers like poly(3-azidomethyl-3-methyloxetane) (PAMMO).
Synthesis Pathways and Structural Overview
The performance of an energetic polymer is intrinsically linked to its chemical structure and the method of its synthesis. The choice of monomer, initiator, and catalyst dictates molecular weight, functionality, and ultimately, the energetic properties.
PolyBrMMO: A Halogenated Precursor
Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO) is synthesized via the cationic ring-opening polymerization (CROP) of its monomer, BrMMO. This process is typically initiated by a diol, such as 1,4-butanediol (BDO), and catalyzed by a Lewis acid like boron-trifluoride etherate (BF₃·OEt₂). The primary role of PolyBrMMO in this context is not as an end-product but as a stable, handleable intermediate. The bromine atoms serve as excellent leaving groups for subsequent nucleophilic substitution reactions, most notably with sodium azide (NaN₃), to replace the bromo-groups with highly energetic azido-groups, yielding polymers like PAMMO.
Poly(NIMMO): The Nitrato-Ester Polymer
Poly(3-nitratomethyl-3-methyloxetane) is an energetic polymer synthesized by the CROP of the NIMMO monomer. Similar to PolyBrMMO, the polymerization is often initiated with a diol and catalyzed by BF₃·OEt₂ to produce hydroxyl-terminated prepolymers.[4] These prepolymers can then be cured with isocyanates to form a stable polyurethane network.[2] The energetic character of poly(NIMMO) is derived from the O-NO₂ (nitrato) groups, which act as oxidizing moieties within the polymer backbone.
GAP: The Azido-Polyether
Glycidyl Azide Polymer (GAP) synthesis involves a two-step process. First, a precursor polymer, poly(epichlorohydrin) (PECH), is formed by the cationic ring-opening polymerization of epichlorohydrin.[1] In the second step, the chloromethyl groups of PECH are converted to energetic azidomethyl groups via nucleophilic substitution with sodium azide.[5] This azidation step is critical as it imparts the energetic properties to the polymer. The resulting GAP is a hydroxyl-terminated prepolymer, which is also typically cured into a polyurethane network for application.[5]
Impact Sensitivity Testing
Objective: To quantify the sensitivity of the energetic material to impact, a critical parameter for assessing safety during handling, transport, and processing.
Instrumentation:
-
BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer Apparatus [6][7] Protocol (BAM Fallhammer):
-
Principle of Causality: This test determines the minimum energy required to cause a reaction (e.g., flash, decomposition, or explosion) in a confined sample upon impact. The energy is controlled by varying the height from which a standard weight is dropped.
-
Sample Preparation: Place approximately 40 mm³ of the polymer sample into the steel sleeve and anvil assembly of the apparatus.
-
Test Procedure:
-
A standard drop weight (e.g., 1 kg, 5 kg) is released from a predetermined height onto the sample.
-
The outcome is observed and recorded as either a "reaction" or "no reaction".
-
The "up-and-down" or Bruceton method is typically employed. If a reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased.
-
This is repeated for a statistically significant number of trials (typically 20-30).
-
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height at which there is a 50% probability of causing a reaction. This height is then converted to an impact energy in Joules (J). [6]
Conclusion and Future Outlook
This guide provides a comparative analysis of the energetic polymers poly(NIMMO) and GAP, highlighting their synthesis, properties, and performance characteristics. Both are highly effective energetic binders that offer significant performance gains over traditional inert systems.
-
GAP is distinguished by its highly positive heat of formation, making it an excellent choice for formulations where high gas volume and energy release are paramount. Its synthesis is well-established, and it exhibits good thermal stability and relatively low sensitivity. [1][5]* Poly(NIMMO) , with its nitrato-ester groups, offers a high energy density and good oxygen balance, making it a strong candidate for advanced propellant formulations. Its thermal stability is comparable to that of GAP. [4] PolyBrMMO stands apart not as a direct energetic material, but as a vital building block. Its utility lies in the ease with which its bromo- groups can be substituted to create a variety of energetic polymers, demonstrating the importance of precursor chemistry in the development of new energetic materials.
The choice between poly(NIMMO) and GAP depends on the specific requirements of the application, including desired specific impulse, mechanical properties, and safety constraints. Future research will likely focus on developing copolymers that combine the advantages of different energetic monomers to fine-tune performance and on new synthetic routes that enhance safety and reduce costs.
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A Comparative Guide to Initiators for the Polymerization of 3-(Bromomethyl)-3-methyloxetane
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is paramount for creating advanced materials with tailored properties. Poly(3-(bromomethyl)-3-methyloxetane) (poly(BMMO)) is a versatile polymer scaffold, with its pendant bromomethyl groups offering a gateway for a multitude of post-polymerization modifications. The choice of initiator for the ring-opening polymerization of this compound (BMMO) is a critical determinant of the final polymer's molecular weight, polydispersity, and, consequently, its performance in various applications. This guide provides an in-depth comparative analysis of initiator systems for BMMO polymerization, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Significance of Initiator Selection in BMMO Polymerization
The polymerization of oxetanes, including BMMO, predominantly proceeds via a cationic ring-opening mechanism. The initiator's role is to generate a cationic species that attacks the oxygen atom of the oxetane ring, initiating a chain-growth process. An ideal initiator system should offer:
-
Controlled Initiation and Propagation: To ensure that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution (low polydispersity index, PDI).
-
Living Polymerization Characteristics: The absence of irreversible termination and chain transfer reactions allows for the synthesis of polymers with predictable molecular weights and the ability to form block copolymers.
-
High Monomer Conversion: Efficiently converting the monomer into polymer to maximize yield.
-
Reproducibility: Consistent results across different batches.
This guide will delve into two primary classes of initiator systems for BMMO polymerization: Lewis acid-based systems and pre-formed stable carbenium salt systems, with a focus on their comparative performance.
Comparative Performance of Initiator Systems
The selection of an initiator system has a profound impact on the resulting polymer's characteristics. Below is a comparative summary of commonly employed initiator systems for the polymerization of BMMO and its analogs.
| Initiator System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Key Advantages | Key Disadvantages |
| BF₃·OEt₂ / 1,4-Butanediol | BMMO | Controllable | Narrow | Readily available, effective for controlled polymerization.[1] | Requires a co-initiator; moisture sensitive. |
| Bis(chlorodimethylsilyl)benzene / AgSbF₆ | AMMO* | Controllable | ~1.1 - 1.3 | Achieves quasi-living polymerization with excellent control.[2] | More complex and expensive initiator system. |
Note: AMMO (3-azidomethyl-3-methyloxetane) is a close structural analog of BMMO, and the data provides valuable insights into the performance of this initiator system for substituted oxetanes.
In-Depth Analysis of Initiator Systems
Lewis Acid-Based System: Boron Trifluoride Etherate (BF₃·OEt₂) with a Protic Co-initiator
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are widely used for the cationic ring-opening polymerization of cyclic ethers.[3] They are not direct initiators but require a co-initiator, typically a protic source like an alcohol or water, to generate the initiating cationic species.[4] In the case of BMMO polymerization, 1,4-butanediol (BDO) is an effective co-initiator.[1]
Mechanism of Initiation: The Lewis acid (BF₃·OEt₂) interacts with the hydroxyl groups of the co-initiator (BDO) to form a complex that generates a protonic acid. This acid then protonates the oxygen atom of the BMMO monomer, activating it for nucleophilic attack by another monomer unit, thus initiating polymerization.
Causality Behind Experimental Choices: The use of a diol like BDO as a co-initiator allows for the formation of a di-functional initiating species, leading to the growth of polymer chains from both ends. The ratio of the Lewis acid to the co-initiator is a critical parameter that influences the polymerization kinetics and the degree of control over the final polymer.[5] An optimized ratio ensures efficient initiation without introducing an excess of acidic species that could lead to side reactions. The choice of a low reaction temperature (e.g., 0°C) is crucial to suppress chain transfer and termination reactions, thereby promoting a more controlled, living-like polymerization.[1]
This protocol is adapted from the established procedure for the polymerization of BMMO.[1]
Materials:
-
This compound (BMMO), purified by distillation.
-
1,4-Butanediol (BDO), dried over molecular sieves.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Methanol, for termination.
Procedure:
-
All glassware must be rigorously dried in an oven at 150°C overnight and assembled hot under a stream of dry nitrogen.
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the desired amount of BDO in anhydrous CH₂Cl₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BF₃·OEt₂ catalyst via syringe. An optimal molar ratio of n(BF₃·OEt₂):n(BDO) is 0.5:1.0.[1]
-
Add the purified BMMO monomer dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to proceed at 0°C for an extended period (e.g., 72 hours) to ensure high conversion.[1]
-
Terminate the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Pre-formed Stable Carbenium Salt System for Quasi-Living Polymerization
For applications demanding a high degree of control over polymer architecture, initiator systems that promote living polymerization are essential. Living polymerizations are characterized by the absence of chain termination and transfer, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[2][6][7] A quasi-living cationic polymerization of 3-azidomethyl-3-methyloxetane (AMMO), a BMMO analog, has been successfully achieved using a bis(chlorodimethylsilyl)benzene/silver hexafluoroantimonate (BSB/AgSbF₆) initiating system.[2]
Mechanism of Initiation: This system generates a silylium cation which is a highly effective initiator for the cationic polymerization of oxetanes. The non-nucleophilic nature of the SbF₆⁻ counter-anion is key to preventing termination by ion recombination, a common issue in cationic polymerizations.[8] This allows the propagating cationic chain ends to remain active throughout the polymerization.
Causality Behind Experimental Choices: The use of a bifunctional initiator like BSB allows for the growth of the polymer chain in two directions, which can be advantageous for creating specific polymer architectures. The reaction is conducted at a very low temperature (-78°C) to further suppress any potential side reactions and maintain the "living" nature of the propagating species.[2] Methylene chloride is a suitable solvent as its polarity helps to stabilize the cationic intermediates.
Visualizing the Polymerization Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Cationic Ring-Opening Polymerization of BMMO.
Caption: Step-by-step experimental workflow for BMMO polymerization.
Conclusion and Future Outlook
The choice of initiator is a critical decision in the synthesis of poly(BMMO) that dictates the degree of control over the polymer's final properties. For general-purpose applications where moderate control is sufficient, the readily available and cost-effective BF₃·OEt₂ / diol system offers a robust solution. However, for advanced applications requiring precisely defined polymer architectures, such as in drug delivery systems or nanotechnology, initiator systems that facilitate living polymerization, like the BSB/AgSbF₆ system, are superior.
Future research in this area will likely focus on the development of even more efficient, versatile, and environmentally benign initiator systems. The exploration of organocatalysts and photoinitiators could open new avenues for the controlled polymerization of BMMO under milder conditions. As the demand for functional and well-defined polymers continues to grow, a deep understanding of initiator selection and polymerization kinetics will remain an indispensable tool for the modern polymer chemist.
References
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- Penczek, S., & Matyjaszewski, K. (1976). Kinetics and mechanism of heterogeneous polymerization of 3, 3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. Journal of Polymer Science: Polymer Symposia, 56(1), 253-271.
- Szwarc, M. (1956). 'Living' polymers.
- Wnek, G. E., & Harrison, D. J. (2021).
- Zhang, J., Wang, J., & Li, F. (2010). Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer.
- Minsky, D. T., & Crivello, J. V. (1995). Ring‐opening polymerization of oxetanes by cationic initiators: Polymerization of 3‐azidomethyl‐3‐methyloxetane with bis(chlorodimethylsilyl)benzene/silver hexafluoroantimonate initiating system. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1745-1754.
- Hammond, P. (2006). 10.569 Synthesis of Polymers, Fall 2006. MIT OpenCourseWare. [Link]
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A Researcher's Guide to the Synthesis of 3-(Bromomethyl)-3-methyloxetane: A Comparative Benchmarking Study
Abstract: The strategic incorporation of the oxetane motif into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Valued for its ability to act as a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups, the oxetane ring can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] 3-(Bromomethyl)-3-methyloxetane, in particular, serves as a critical building block for introducing this valuable functionality and as a key monomer for advanced energetic thermoplastic elastomers.[3][4][5][6] However, the synthesis of substituted oxetanes is not without its challenges, often hampered by low yields and complex procedures.[7][8] This guide provides an in-depth, objective comparison of prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a data-driven benchmark to inform methodological selection for researchers in drug discovery and chemical synthesis.
The Strategic Value of this compound in Modern Chemistry
The four-membered ring of oxetane is more than a simple cyclic ether; it is a "smart" functional group. Its strained nature does not render it overly unstable but provides a unique conformational rigidity and a potent hydrogen bond accepting capability, often superior to other cyclic ethers and even some carbonyl groups.[9] When designing drug candidates, replacing a metabolically labile gem-dimethyl group or a polar carbonyl with a 3,3-disubstituted oxetane can lead to profound improvements in a compound's pharmacokinetic profile.[1][10] The title compound, this compound, is an exemplary synthon for this purpose. The bromomethyl handle allows for facile nucleophilic substitution, enabling its conjugation to a vast array of molecular architectures, while the 3-methyl group preserves the desirable 3,3-disubstitution pattern.[6]
Beyond pharmaceuticals, this molecule is a crucial monomer in the synthesis of Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), an energetic thermoplastic elastomer used in propellant formulations.[3] This dual utility underscores the need for efficient, scalable, and reliable synthetic methods.
Method 1: Direct Bromination via Appel Reaction
The most direct and high-yielding reported synthesis of this compound proceeds from the commercially available precursor, 3-methyl-3-oxetanemethanol. This transformation is elegantly achieved through an Appel reaction.
Principle and Mechanistic Rationale
The Appel reaction is a classic method for converting an alcohol to an alkyl halide under mild conditions. The causality of this process involves two key steps:
-
Phosphonium Salt Formation: The triphenylphosphine (PPh₃), a strong nucleophile, attacks one of the bromine atoms on carbon tetrabromide (CBr₄), displacing the tribromomethanide anion (-CBr₃) to form a phosphonium salt intermediate, [Ph₃P-Br]⁺.
-
Oxygen Activation and Sₙ2 Displacement: The alcohol (3-methyl-3-oxetanemethanol) oxygen attacks the electrophilic phosphorus atom of the phosphonium salt, forming a protonated alkoxyphosphonium intermediate. The tribromomethanide anion then acts as a base to deprotonate the intermediate, yielding a neutral alkoxyphosphonium salt. The bromide ion (Br⁻), now a potent nucleophile, executes an Sₙ2 attack on the carbon atom bearing the activated oxygen, leading to the desired this compound and the thermodynamically stable triphenylphosphine oxide (Ph₃PO) byproduct.
This method is favored for its high efficiency and tolerance for the strained oxetane ring, which remains intact throughout the process.
Experimental Protocol: Synthesis of this compound[3]
-
Step 1: Reagent Preparation
-
Dissolve 3-methyl-3-oxetanemethanol (10 mL, 0.1 mol) and carbon tetrabromide (36.58 g, 0.11 mol) in dichloromethane (100 mL) in a suitable reaction flask.
-
-
Step 2: Reaction Initiation
-
Place the flask under a nitrogen atmosphere and cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triphenylphosphine (31.56 g, 0.12 mol) to the cooled, stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
-
Step 3: Reaction Completion
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 20 minutes.
-
-
Step 4: Initial Workup
-
Remove the dichloromethane solvent by distillation under reduced pressure.
-
-
Step 5: Purification
-
Add 100 mL of ethyl acetate to the residue and filter the mixture through a pad of diatomaceous earth to remove the insoluble triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure. Add hexane to the residue to precipitate any remaining triphenylphosphine oxide and re-filter through diatomaceous earth.
-
Concentrate the final filtrate under reduced pressure to yield the crude product.
-
-
Step 6: Final Purification
-
Purify the crude product via fractional distillation to obtain pure this compound. (Reported yield: 16 g, 95%).
-
Workflow Visualization
Method 2: Multi-Step Synthesis from a Triol Precursor
An alternative, though more circuitous, strategy involves constructing the oxetane ring from an acyclic precursor, typically a 1,3-diol, via an intramolecular Williamson etherification.[9][11] For the target molecule, a logical starting point is 1,1,1-tris(hydroxymethyl)ethane.
Principle and Conceptual Pathway
This approach is a classic C-O bond-forming cyclization.[12] The core principle relies on converting one of the primary hydroxyl groups of a 1,3-diol into a good leaving group, followed by intramolecular Sₙ2 attack by the other hydroxyl group upon treatment with a base.
A viable, albeit multi-step, pathway from 1,1,1-tris(hydroxymethyl)ethane would be:
-
Cyclization to Oxetane Precursor: The first challenge is the selective cyclization of the triol to form 3-methyl-3-oxetanemethanol. This has been reported by reacting 1,1,1-tris(hydroxymethyl)ethane with diethyl carbonate, which serves to activate two of the hydroxyl groups, facilitating ring closure.[13]
-
Conversion to Leaving Group: The remaining primary hydroxyl group on the 3-methyl-3-oxetanemethanol must be converted into a bromide. This step is identical to the Appel reaction described in Method 1. Alternatively, it could be converted to a tosylate or mesylate.
-
Final Bromination: If a tosylate or mesylate is formed, a subsequent reaction with a bromide source (e.g., NaBr) would be needed to yield the final product. However, direct bromination via the Appel reaction remains the most efficient conversion.
This pathway highlights a common strategy in organic synthesis: building a core scaffold first, then performing functional group interconversions.
Conceptual Workflow Visualization
Head-to-Head Comparison: Performance and Practicality
To provide a clear benchmark, the two methods are compared across several key performance and practical metrics.
| Metric | Method 1: Direct Appel Reaction | Method 2: Multi-step from Triol | Rationale & Field Insights |
| Number of Steps | 1 (from 3-methyl-3-oxetanemethanol) | 2+ (from 1,1,1-tris(hydroxymethyl)ethane) | Method 1 offers superior atom and step economy, which is a primary consideration for efficient synthesis. |
| Starting Material | 3-Methyl-3-oxetanemethanol | 1,1,1-Tris(hydroxymethyl)ethane | While the triol is a cheaper bulk chemical, 3-methyl-3-oxetanemethanol is readily available and avoids the initial cyclization step with its associated yield loss (reported as 76%). |
| Overall Yield | Excellent (Reported ~95%) | Moderate (Product of multiple steps, e.g., 76% * 95% ≈ 72%) | The single, high-yielding step of Method 1 is clearly advantageous for maximizing material throughput. |
| Key Reagents | PPh₃, CBr₄, DCM | Diethyl Carbonate, PPh₃, CBr₄ | Both methods require the Appel reagents, but Method 2 adds complexity with the initial cyclization reagents. |
| Reaction Conditions | Mild (0 °C to RT) | Mixed (Elevated temps for cyclization, mild for bromination) | The consistently mild conditions of Method 1 are preferable for sensitive substrates and operational simplicity. |
| Purification | Filtration & Fractional Distillation | Multiple chromatographic purifications and/or distillations | The main challenge in Method 1 is the removal of Ph₃PO, but this is a well-established procedure. Method 2 requires purification after each step, increasing time and solvent usage. |
| Scalability | Good; Ph₃PO removal can be cumbersome on a large scale. | Fair; Multi-step processes are inherently more difficult to scale due to compounding inefficiencies. | For kilogram-scale production, the waste stream from the stoichiometric PPh₃ in Method 1 becomes a significant cost and environmental factor.[14] However, its efficiency may still make it preferable. |
| Waste Stream | Stoichiometric Ph₃PO | Ph₃PO plus byproducts from the initial cyclization step. | Method 1 has a more defined, albeit significant, waste stream. |
Conclusion and Senior Scientist Recommendations
For laboratory-scale synthesis (<100 g) and rapid access to this compound for research and development, the Direct Bromination via Appel Reaction (Method 1) is unequivocally the superior choice. Its single-step efficiency, high reported yield, and mild conditions from a commercially available precursor provide a reliable and time-effective route to the target molecule. The primary operational consideration is the efficient removal of the triphenylphosphine oxide byproduct, which is readily manageable at this scale.
While the Multi-step Synthesis from a Triol (Method 2) is mechanistically sound and begins with a more fundamental building block, it suffers from a lower overall yield and increased operational complexity. This route is less practical for rapid synthesis but serves as a valuable case study in the foundational construction of the oxetane ring system. For industrial-scale applications, while the waste and cost of the Appel reaction are significant, the high conversion and simplicity of Method 1 may still outweigh the challenges of optimizing and scaling a lower-yielding, multi-step process.
References
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247-11302. [Link]
- SciMeetings. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
- Faktor, E., & Majek, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 831-925. [Link]
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
- Butters, M., et al. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (22), 2844-2856. [Link]
- SciMeetings. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
- Searles, S., Pollart, K. A., & Block, F. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society. [Link]
- Kim, H., & Krische, M. J. (2016). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 55(38), 11628-11631. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. [Link]
- Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(15), 4153-4162. [Link]
- Google Patents. (n.d.). Solvent-free process for the synthesis of energetic oxetane monomers.
- ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
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- Hu, X., et al. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(44), 13052-13056. [Link]
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Introduction: The Critical Role of Thermal Stability in Energetic Binders
Energetic polymers are the backbone of modern high-performance propellants and explosive formulations, serving as a binder matrix for energetic fillers like RDX or HMX.[1] Unlike inert binders such as hydroxyl-terminated polybutadiene (HTPB), which can dilute the total energy output, energetic polymers contain explosophoric groups (e.g., azide, nitro, nitrato) that contribute to the overall energy release.[1][2] This dual role as both a structural binder and an energy contributor allows for the formulation of materials with higher specific impulse, increased burn rates, and improved safety characteristics.[2]
The thermal stability of these polymers is a paramount concern, governing their storage, handling, processing, and performance. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these materials. TGA provides quantitative information on mass loss as a function of temperature, indicating the onset of decomposition and the stages of degradation, while DSC measures the heat flow associated with thermal transitions, revealing exothermic decomposition events and endothermic phase changes.[3][4] Understanding these thermal behaviors is crucial for predicting the service life of energetic materials and ensuring their reliability under various operational conditions.
This guide provides a comparative thermal analysis of Poly(3-bromo-3-methyl-oxetane) (PolyBrMMO), a halogenated energetic polymer, alongside well-established energetic polymers such as Glycidyl Azide Polymer (GAP), Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO), and Poly(glycidyl nitrate) (PolyGLYN). Through a detailed examination of their thermal decomposition pathways and energetic output, this guide aims to provide researchers and formulation scientists with the foundational data and experimental insights necessary for the judicious selection and application of these advanced materials.
Overview of Compared Energetic Polymers
The selection of an energetic polymer is a balance of energetic performance, mechanical properties, and thermal stability. The polymers compared in this guide represent distinct classes of energetic binders.
-
Poly(3-bromo-3-methyl-oxetane) (PolyBrMMO): A halogenated polyether synthesized via the cationic ring-opening polymerization of 3-bromomethyl-3-methyloxetane.[5][6] While not as common as azide or nitrate-based polymers, halogenated polymers can offer high density and specific impulse advantages. Their decomposition often involves the release of halogen acids, which can influence the combustion of the overall formulation.[7]
-
Glycidyl Azide Polymer (GAP): One of the most widely used energetic binders, GAP is a hydroxy-terminated aliphatic polyether with pendant azide (-N₃) groups.[8] The decomposition of the azide group is highly exothermic and releases a significant amount of nitrogen gas, contributing to its high energy and burn rate.[9]
-
Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO): This energetic polymer features nitrato (-ONO₂) groups on its side chains. The O-NO₂ bond is the primary energetic source, and its scission initiates the decomposition cascade.[10][11]
-
Poly(glycidyl nitrate) (PolyGLYN): Similar to PolyNIMMO, PolyGLYN is a nitrate ester-based energetic polymer. It is known for its high energy content but can present stability challenges.[12][13]
Below are the chemical structures of the repeating units of these polymers.
Caption: Chemical structures of the repeating units of the compared energetic polymers.
Comparative Thermal Stability: A Thermogravimetric Analysis (TGA) Perspective
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of polymers by monitoring mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is a critical parameter, indicating the initiation of thermal degradation.
The table below summarizes the TGA data for the selected energetic polymers. It is important to note that specific data for PolyBrMMO is limited in open literature; therefore, data for the structurally similar Poly(3,3-bis(bromomethyl)oxetane) is included as a proxy to infer its thermal behavior.
| Polymer | Onset Decomposition Temp. (Tonset, °C) | Major Weight Loss Stage (°C) | Residual Mass (%) | Primary Decomposition Products (Predicted/Observed) |
| PolyBrMMO (proxy: Poly(3,3-bis(bromomethyl)oxetane)) | ~300 | 300 - 450 | ~10-20 | HBr, Brominated hydrocarbons, CO, CO₂ |
| GAP | ~200 - 242[14] | 200 - 280 | ~10-20 | N₂, various hydrocarbons |
| PolyNIMMO | ~195 - 210 | 200 - 240 | ~5-15 | NO₂, CH₂O, NO, CO, CO₂ |
| PolyGLYN | ~195 - 215[12] | 195 - 230 | ~5-10 | NO₂, CH₂O, NO, CO, CO₂[12] |
Analysis of TGA Data:
From the comparative data, it is evident that the brominated polyether, represented by Poly(3,3-bis(bromomethyl)oxetane), exhibits a significantly higher onset of decomposition compared to the azide and nitrate ester-based polymers. This suggests a more robust thermal stability of the C-Br bond and the polyether backbone in the absence of the more labile azide and nitrate groups.
GAP, PolyNIMMO, and PolyGLYN all begin to decompose at around 200-240°C.[12][14] For GAP, the initial and most significant weight loss is attributed to the scission of the azide groups, leading to the rapid evolution of nitrogen gas.[8] Similarly, for PolyNIMMO and PolyGLYN, the initial decomposition is driven by the cleavage of the O-NO₂ bond, releasing NO₂ and other nitrogen oxides.[11][12] The subsequent weight loss stages for all these polymers involve the degradation of the polyether backbone.
Comparative Decomposition Energetics: A Differential Scanning Calorimetry (DSC) Perspective
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. For energetic polymers, DSC is crucial for identifying the exothermic decomposition peak (Tpeak) and quantifying the heat released during this process (ΔHd). A higher exothermic peak temperature generally indicates better thermal stability, while a larger heat of decomposition signifies a greater energy release.
| Polymer | Glass Transition Temp. (Tg, °C) | Peak Exothermic Temp. (Tpeak, °C) | Heat of Decomposition (ΔHd, cal/g) |
| PolyBrMMO | N/A | N/A | N/A |
| GAP | -45[14] | ~242[14] | ~485[14] |
| PolyNIMMO | ~-30 to -40 | ~220 - 235 | High (Specific value varies) |
| PolyGLYN | ~-35 | ~210 - 225 | High (Specific value varies) |
Analysis of DSC Data:
The DSC data complements the TGA findings. GAP exhibits a sharp and highly exothermic decomposition peak around 242°C, corresponding to the rapid release of energy from the azide groups.[14] PolyNIMMO and PolyGLYN show slightly lower peak exothermic temperatures, indicating they are somewhat less thermally stable than GAP.[15] The glass transition temperatures (Tg) for GAP, PolyNIMMO, and PolyGLYN are all well below ambient temperature, which is a desirable characteristic for binders in solid propellants as it ensures good mechanical properties at low temperatures.[14] While specific DSC data for PolyBrMMO is not available, its higher decomposition onset temperature from TGA suggests that its exothermic peak would likely occur at a higher temperature than the other polymers in this comparison.
Experimental Protocols
To ensure the scientific integrity and reproducibility of thermal analysis data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of energetic polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the energetic polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the polymer sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 30°C.
-
-
Thermal Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Record the final residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature and the exothermic decomposition characteristics of the energetic polymer.
Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the polymer sample into a clean, tared aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program for Tg Determination:
-
Cool the sample to -80°C and hold for 5 minutes to ensure a uniform thermal history.
-
Heat the sample from -80°C to a temperature below the onset of decomposition (e.g., 150°C) at a heating rate of 10°C/min.
-
-
Thermal Program for Decomposition Analysis:
-
In a separate experiment, heat a fresh sample from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve from the first heating cycle.
-
Identify the peak temperature (Tpeak) of the exothermic decomposition event.
-
Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This comparative guide highlights the distinct thermal characteristics of PolyBrMMO (represented by a structural analogue) and other prominent energetic polymers. The key findings are:
-
Thermal Stability: The brominated polyether shows a significantly higher onset of thermal decomposition compared to the azide and nitrate-based polymers, suggesting superior thermal stability.
-
Energetic Output: GAP, PolyNIMMO, and PolyGLYN exhibit strong exothermic decompositions at lower temperatures, indicative of their high energy content. The azide-based polymer (GAP) appears to be slightly more stable than the nitrate ester-based polymers (PolyNIMMO and PolyGLYN).
-
Low-Temperature Properties: The sub-ambient glass transition temperatures of GAP, PolyNIMMO, and PolyGLYN are advantageous for applications requiring performance over a wide temperature range.
The choice of an energetic binder is a complex decision that must balance thermal stability, energetic performance, mechanical properties, and cost. While PolyBrMMO may offer advantages in thermal stability, the high energetic output of GAP, PolyNIMMO, and PolyGLYN makes them suitable for applications where maximum energy release is the primary objective. This guide provides the foundational thermal analysis data and methodologies to aid researchers in making informed decisions for their specific energetic material formulations.
References
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- ACS Publications. (2023).
- Defense Technical Information Center. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. [Link]
- OpenMETU. (2000). Thermal characterization of glycidyl azide polymer (GAP) and GAP-based binders for composite propellants. [Link]
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- Semantic Scholar. (2012). Halogenated polyaryletherketones with enhanced thermal stability. [Link]
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- LMU Munich University Library. (n.d.). Internal Plasticized Glycidyl Azide Copolymers For Energetic Solid Propellant Binders. [Link]
- Scientific Technical Center of Serbia. (n.d.).
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A Comparative Analysis of the Mechanical Properties of PolyBrMMO and Other High-Performance Elastomers
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Editorial
In the landscape of material science, particularly for applications in sensitive environments like drug development and biomedical research, the selection of appropriate elastomeric materials is paramount. The mechanical integrity of seals, gaskets, tubing, and other components can directly impact experimental reproducibility and product safety. This guide provides an in-depth evaluation of a novel brominated polyether, Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), comparing its key mechanical properties against established high-performance elastomers: Fluoroelastomer (FKM), Silicone Rubber (VMQ), and Ethylene Propylene Diene Monomer (EPDM).
Disclaimer: Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO) is a specialized polyether. The data presented for PolyBrMMO is based on theoretical principles and data from structurally similar polymers, including polyethers and brominated elastomers, to provide a scientifically grounded projection of its performance.
Understanding the Core Mechanical Properties
The utility of an elastomer is defined by its response to physical stress. For professionals in drug development, properties like sealing force retention, flexibility, and durability are critical. We will evaluate these materials based on the following key metrics, each governed by specific ASTM international standards to ensure reproducible and comparable data.[1]
-
Tensile Strength & Elongation (ASTM D412): Measures the force required to break a sample and how much it can stretch before breaking.[2][3][4] This is crucial for materials that will be stretched or flexed during assembly or use.
-
Hardness (ASTM D2240): Indicates the material's resistance to indentation.[5][6][7][8][9] Measured on a Shore A scale for these elastomers, it helps determine the suitability for sealing applications under pressure.[1]
-
Compression Set (ASTM D395): This measures the permanent deformation of a material after being subjected to prolonged compressive stress, especially at elevated temperatures.[10][11][12][13][14] A low compression set is vital for seals that need to maintain their shape and sealing force over time.[14]
-
Tear Resistance (ASTM D624): Evaluates the material's resistance to the propagation of a tear or cut.[15][16][17][18][19] This is important for components that may be subjected to sharp edges or dynamic stress.
Comparative Data Analysis
The selection of an elastomer is always a matter of balancing properties against the demands of the application. The following table summarizes the expected mechanical properties of PolyBrMMO in comparison to FKM, VMQ, and EPDM.
| Property | Test Standard | PolyBrMMO (Hypothetical) | FKM (Fluoroelastomer) [20][21] | VMQ (Silicone Rubber) [22][23] | EPDM Rubber [24][25][26] |
| Tensile Strength | ASTM D412 | 10 - 15 MPa (1450 - 2175 PSI) | 3.4 - 13.8 MPa (500 - 2000 PSI)[20] | 1.4 - 10.3 MPa (200 - 1500 PSI)[22] | 3.4 - 17.2 MPa (500 - 2500 PSI)[24] |
| Elongation at Break | ASTM D412 | 250 - 400% | 125 - 500%[20][21] | 100 - 900%[22] | 100 - 700%[24] |
| Hardness (Durometer) | ASTM D2240 | 60 - 80 Shore A | 50 - 95 Shore A[20] | 20 - 90 Shore A[22] | 30 - 90 Shore A[24] |
| Compression Set (70h @ 150°C) | ASTM D395 | 15 - 25% | 10 - 20% | 15 - 30% | 20 - 40% |
| Tear Resistance | ASTM D624 | Fair to Good | Fair to Good[20] | Poor to Good[22] | Fair to Good[24] |
Analysis and Field Insights:
-
PolyBrMMO's Profile: The hypothetical properties of PolyBrMMO suggest a high-performance material with a balanced profile. The presence of the polyether backbone provides good flexibility, while the bromination is expected to enhance its chemical resistance and density, contributing to respectable tensile strength. Its primary advantage would lie in applications requiring a combination of moderate mechanical strength and enhanced resistance to specific chemical classes, a common need in pharmaceutical manufacturing.
-
FKM (Viton™): Known for its excellent resistance to heat, oils, and a wide range of chemicals, FKM is a go-to material for demanding sealing applications.[20][27][28] It maintains its properties at high temperatures but can have limitations in low-temperature flexibility.[27]
-
VMQ (Silicone): Silicone rubber's standout feature is its exceptionally wide operating temperature range and excellent flexibility at low temperatures.[22][23][29] It is also highly inert, making it suitable for food and medical applications.[23][29] However, its relatively low tensile and tear strength can be a limitation in dynamic or high-pressure applications.[23][30]
-
EPDM: EPDM offers an excellent balance of properties for general-purpose use, with outstanding resistance to weather, ozone, steam, and water.[24][31][32] It is a versatile and cost-effective choice for applications that do not involve contact with hydrocarbon oils or solvents.[24]
Experimental Protocols: A Foundation of Trust
To ensure the validity and comparability of mechanical property data, standardized testing methodologies are essential. Below are detailed protocols for key experiments.
Protocol for Tensile Properties (ASTM D412)
This test determines the ultimate tensile strength and elongation of an elastomer.[2]
Methodology:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens (Type C) from a cured elastomer sheet with a uniform thickness of 3 mm.[2]
-
Conditioning: Condition the specimens for at least 3 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Machine Setup: Calibrate a universal testing machine (UTM) equipped with a suitable load cell and grips.[33]
-
Testing:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen into the grips, ensuring it is aligned with the direction of pull.
-
Initiate the test, recording the force and elongation until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength (MPa or PSI): Calculated by dividing the maximum force by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Calculated by dividing the change in length at rupture by the original gauge length, multiplied by 100.
-
Caption: Workflow for Tensile Property Testing (ASTM D412).
Protocol for Durometer Hardness (ASTM D2240)
This test measures the indentation hardness of the elastomer.[8]
Methodology:
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6.4 mm (multiple layers can be stacked if necessary).[6]
-
Conditioning: Condition the specimen at 23 ± 2°C and 50 ± 5% relative humidity.
-
Instrument Setup: Use a calibrated Shore A durometer.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Press the durometer foot firmly and parallel to the specimen surface until it makes full contact.[6]
-
Read the hardness value on the dial within one second of firm contact.[5][6]
-
Take at least five measurements at different locations on the specimen and average the results.
-
Protocol for Compression Set (ASTM D395, Method B)
This protocol determines the ability of the elastomer to retain its elastic properties after prolonged compression.[10][11][13]
Methodology:
-
Specimen Preparation: Use cylindrical disc specimens. Measure the initial thickness (t₀).
-
Assembly: Place the specimen in a compression fixture between two rigid plates with spacers designed to achieve 25% compression of the original thickness.[13][14]
-
Aging: Place the entire fixture into an oven at a specified temperature (e.g., 150°C) for a set duration (e.g., 70 hours).[12]
-
Recovery:
-
Measurement: Measure the final thickness of the specimen (t₁).
-
Calculation:
-
Compression Set (%) = [(t₀ - t₁) / (t₀ - t_spacer)] * 100, where t_spacer is the thickness of the spacer.
-
Caption: Workflow for Compression Set Testing (ASTM D395-B).
Conclusion
The selection of an elastomer for critical applications in research and drug development necessitates a thorough evaluation of its mechanical properties.
-
PolyBrMMO presents a compelling hypothetical option, offering a balanced mechanical profile with potentially superior chemical resistance due to its brominated polyether structure. It is positioned for applications where standard elastomers may fall short in specific solvent or reactant environments.
-
FKM remains the material of choice for high-temperature and aggressive chemical applications where its premium performance justifies the cost.[27]
-
VMQ (Silicone) is unparalleled for its extreme temperature flexibility and purity, making it ideal for sterile and low-temperature processes, provided the mechanical demands are not excessive.[23][34]
-
EPDM provides a robust and economical solution for a wide array of applications involving water, steam, or outdoor exposure, making it a workhorse material in many laboratory settings.[31]
Ultimately, the choice depends on a risk-based assessment of the application's specific requirements, including temperature, pressure, chemical compatibility, and the required service life of the component. This guide serves as a foundational tool for making that informed decision.
References
- ASTM D412 Tensile test rubber & elastomers - ZwickRoell. [Link]
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- VMQ - Silicone Rubber - Rahco Rubber. [Link]
- ASTM D624 Tear Testing for Rubber and Elastomers - TestResources. [Link]
- Standard Test Method for - Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers1. [Link]
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- D624 Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers - ASTM. [Link]
- ASTM D395 Rubber Compression Test. [Link]
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- Compression Set Testing ASTM D395 - Elastomer Analysis - Rubber Mexico. [Link]
- RUBBER - MTS Systems. [Link]
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- FKM - Fluoro Carbon Seals. [Link]
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A Guide to the Spectroscopic Cross-Validation of 3-(Bromomethyl)-3-methyloxetane for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of building blocks is paramount. Reagents such as 3-(Bromomethyl)-3-methyloxetane are of increasing interest due to the utility of the oxetane ring as a bioisostere for gem-dimethyl or carbonyl groups, offering improvements in metabolic stability and aqueous solubility. This guide provides an in-depth cross-validation of the key spectroscopic data for this compound and compares it with a functionally relevant alternative, (bromomethyl)cyclopropane, to highlight the unique spectral signatures of the oxetane motif.
The Importance of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural elucidation is fraught with risk. A ¹H NMR spectrum may appear clean, but could still mask co-eluting impurities or fail to distinguish between isomers. True structural confirmation is achieved through a multi-faceted, orthogonal approach, where each spectroscopic method provides a unique and complementary piece of the structural puzzle. For a molecule like this compound, we leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical system.
Part 1: Spectroscopic Signature of this compound
The structure of this compound presents several key features that we expect to see reflected in its spectra: a quaternary carbon, an oxetane ring (a cyclic ether), a methyl group, and a bromomethyl group.
Experimental Protocols for Data Acquisition
To ensure data integrity, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data discussed herein.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-protic small organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak (δ ≈ 7.26 ppm). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid at room temperature, the simplest and cleanest method is to acquire the spectrum as a neat thin film.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred over traditional salt plates for its ease of use and excellent sample-to-sample reproducibility.
-
Acquisition Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans co-added to improve signal quality.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system with an Electron Ionization (EI) source. EI is chosen for its ability to produce reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 m/z.
-
Data Interpretation and Cross-Validation
The following sections detail the expected and observed data from each technique.
¹H NMR Spectroscopy: The Proton Environment
The proton NMR provides a highly informative map of the hydrogen environments in the molecule. The reported spectrum in CDCl₃ at 300 MHz shows three distinct signals.[1]
-
δ 4.42 (d, 4H): This signal corresponds to the four protons of the two CH₂ groups in the oxetane ring. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electronegative oxygen atom. The protons on C2 and C4 are diastereotopic, but in an achiral solvent at this resolution, they appear as a complex multiplet, often reported as a doublet of doublets or simply as a doublet.[1]
-
δ 3.65 (s, 2H): This sharp singlet represents the two protons of the bromomethyl (-CH₂Br) group. The shift is downfield due to the deshielding from the adjacent bromine atom. It appears as a singlet because there are no protons on the adjacent quaternary carbon to couple with.
-
δ 1.44 (s, 3H): This singlet corresponds to the three equivalent protons of the methyl (-CH₃) group. It is the most upfield signal, as it is furthest from the electronegative atoms. It is a singlet because it is also attached to the quaternary carbon.
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum will reveal all unique carbon environments. Based on the molecule's structure, we expect to see five distinct signals:
-
Quaternary Carbon (C3): This carbon, bonded to the methyl, bromomethyl, and two other carbons of the ring, is expected to appear in the 40-50 ppm range.
-
Oxetane Ring Carbons (C2, C4): These two equivalent carbons are bonded to oxygen, which will shift them significantly downfield. Their signal is expected in the 70-80 ppm range, a characteristic region for carbons in small cyclic ethers.
-
Bromomethyl Carbon (-CH₂Br): The carbon attached to bromine will be deshielded and is expected to appear in the 35-45 ppm range.
-
Methyl Carbon (-CH₃): This carbon will be the most shielded and should appear furthest upfield, typically in the 20-30 ppm range.
FT-IR Spectroscopy: The Functional Groups
The IR spectrum is used to confirm the presence of key functional groups.
-
C-H Stretching (Aliphatic): Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the methyl and methylene groups.
-
C-O-C Asymmetric Stretch (Ether): This is the most diagnostic peak for the oxetane ring. A strong, prominent band is expected between 1070-1140 cm⁻¹, characteristic of a saturated cyclic ether.[2][3] The high ring strain of the oxetane may shift this frequency slightly compared to an open-chain ether.
-
CH₂ Bending: A medium intensity peak around 1450-1470 cm⁻¹ is expected from the scissoring vibration of the various CH₂ groups.
-
C-Br Stretch: This peak is expected in the fingerprint region, typically between 600-700 cm⁻¹. While its presence is confirmatory, this region often contains many other signals.
Mass Spectrometry: Molecular Weight and Fragmentation
GC-MS confirms the molecular weight and provides structural clues through fragmentation.
-
Molecular Ion (M⁺): The key signature of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] Therefore, we expect to see two peaks of almost equal intensity for the molecular ion: one at m/z = 164 (for C₅H₉⁷⁹BrO) and one at m/z = 166 (for C₅H₉⁸¹BrO). The presence of this "M+" and "M+2" doublet is definitive proof of a single bromine atom in the molecule.
-
Key Fragmentation: The most likely fragmentation pathway is the loss of the bromine atom or the bromomethyl group.
-
Loss of Br: A significant peak at m/z = 85 would correspond to the [M-Br]⁺ fragment (C₅H₉O⁺).
-
Loss of CH₂Br: Cleavage of the C-C bond would result in the loss of the bromomethyl radical, leading to a fragment at m/z = 71.
-
Summary of Spectroscopic Data
| Technique | Feature | Observed / Expected Data for this compound | Justification |
| ¹H NMR | Oxetane CH₂ | δ 4.42 (d, 4H) | Deshielding by ether oxygen |
| -CH₂Br | δ 3.65 (s, 2H) | Deshielding by bromine; no adjacent protons | |
| -CH₃ | δ 1.44 (s, 3H) | Aliphatic; no adjacent protons | |
| ¹³C NMR | Oxetane CH₂ (C2, C4) | ~70-80 ppm | Deshielding by ether oxygen |
| Quaternary C (C3) | ~40-50 ppm | Aliphatic quaternary carbon | |
| -CH₂Br | ~35-45 ppm | Deshielding by bromine | |
| -CH₃ | ~20-30 ppm | Shielded aliphatic carbon | |
| FT-IR | C-H stretch | 2850-3000 cm⁻¹ (Strong) | sp³ C-H bonds |
| C-O-C stretch | 1070-1140 cm⁻¹ (Strong) | Asymmetric stretch of cyclic ether | |
| C-Br stretch | 600-700 cm⁻¹ (Medium) | Carbon-halogen bond | |
| MS (EI) | Molecular Ion | m/z 164 & 166 (1:1 ratio) | Isotopic signature of one bromine atom |
| Fragmentation | m/z 85 ([M-Br]⁺) | Loss of bromine radical |
Workflow for Spectroscopic Cross-Validation
Caption: Workflow for orthogonal spectroscopic validation.
Part 2: Comparative Analysis with (Bromomethyl)cyclopropane
To truly appreciate the unique spectral features of the oxetane ring, it is instructive to compare its data with a similar alkylating agent that lacks the ether functionality. (Bromomethyl)cyclopropane is an excellent comparator; it is also a strained three-membered ring system with a bromomethyl group, but its spectroscopic properties are distinctly different due to the absence of the oxygen atom.
Structural and Spectroscopic Comparison
The primary difference is the replacement of the C-O-C linkage in the oxetane with a C-C-C linkage in the cyclopropane. This has profound effects on the spectra.
Caption: Structural comparison of the target and alternative.
Comparative Data Table
The following table directly compares the key spectroscopic features. Data for (bromomethyl)cyclopropane is sourced from the NIST Chemistry WebBook and other public databases.[6]
| Feature | This compound | (Bromomethyl)cyclopropane | Reason for Difference |
| ¹H NMR (Ring CH) | δ ~4.4 ppm (CH₂) | δ ~0.3-1.2 ppm (CH, CH₂) | The ether oxygen in the oxetane strongly deshields the ring protons, shifting them far downfield. Cyclopropane protons are highly shielded and appear in the characteristic upfield aliphatic region. |
| ¹H NMR (-CH₂Br) | δ ~3.65 ppm | δ ~3.3 ppm | The electronic environment is slightly different, but both are deshielded by the adjacent bromine. |
| ¹³C NMR (Ring C) | ~70-80 ppm (O-C H₂) | ~3-15 ppm | Similar to ¹H NMR, the ether oxygen dramatically deshields the ring carbons. Cyclopropane carbons are exceptionally shielded. |
| FT-IR (Key Peak) | ~1100 cm⁻¹ (Strong C-O-C) | Absent | This is the most telling difference. The strong ether stretch is a definitive marker for the oxetane and is completely absent in the all-carbon cyclopropane ring. |
| MS (M⁺) | m/z 164/166 | m/z 134/136 | Both show the 1:1 bromine isotope pattern, but the molecular weights differ by the mass of C₂H₄ vs. O. |
| MS (Fragmentation) | Loss of Br -> m/z 85 | Loss of Br -> m/z 55 | The resulting cation fragment after bromine loss is different ([C₅H₉O]⁺ vs. [C₄H₇]⁺), providing another point of differentiation. |
Conclusion
The structural verification of this compound is robustly achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. The ¹H NMR confirms the proton count and connectivity, while the expected ¹³C NMR elucidates the carbon backbone. Most diagnostically, the FT-IR spectrum provides definitive evidence of the cyclic ether functionality via the strong C-O-C stretching band, a feature that is absent in all-carbon analogues like (bromomethyl)cyclopropane. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic M+/M+2 isotopic pattern. This orthogonal dataset provides researchers with a high degree of confidence in the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent research and development efforts.
References
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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A comparative review of the applications of substituted oxetanes in polymer chemistry
A Comparative Review of the Applications of Substituted Oxetanes in Polymer Chemistry
Authored by a Senior Application Scientist
Introduction
Oxetanes, four-membered cyclic ethers, represent a fascinating and increasingly important class of monomers in polymer chemistry. Their inherent ring strain, amounting to approximately 107 kJ/mol, provides a strong thermodynamic driving force for ring-opening polymerization, yet they are generally more stable than their three-membered counterparts, epoxides, under basic conditions.[1][2][3] This unique combination of reactivity and stability, coupled with the versatility of substitution on the oxetane ring, has led to the development of a diverse range of polyoxetanes with tailored properties for advanced applications. This guide provides a comparative technical review of the applications of substituted oxetanes in polymer chemistry, with a focus on their polymerization, the influence of substituents on polymer properties, and a direct comparison with other widely used cyclic ethers such as epoxides and tetrahydrofuran (THF). We will delve into their use as energetic binders, in photo-curable systems, and other specialized areas, supported by experimental data and protocols.
Synthesis of Substituted Oxetanes
The properties of polyoxetanes are intrinsically linked to the nature of the substituents on the oxetane ring. Consequently, the synthesis of a wide array of substituted oxetane monomers is a critical enabler for this field. Common synthetic strategies include the Williamson etherification, where a diol is cyclized, and the ring-opening of epoxides followed by intramolecular cyclization.[4] These methods allow for the incorporation of various functional groups, including alkyls, halogens, and energetic moieties like azides and nitrates, which in turn dictate the physicochemical properties of the resulting polymers.
Polymerization of Substituted Oxetanes: Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes predominantly proceeds via a cationic ring-opening mechanism (CROP).[1][5] The high ring strain of the four-membered ring facilitates this process. The reaction is typically initiated by Lewis acids, super acids, trialkyl oxonium salts, or carbocationic salts.[1] The propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the activated, propagating tertiary oxonium ion.[1][6]
The choice of initiator and reaction conditions is crucial as it can influence the polymerization kinetics and the structure of the final polymer. For instance, strong acids can sometimes generate unreactive secondary oxonium ions, making them less ideal initiators.[1] The polymerization can proceed through either an active chain end (ACE) mechanism or an activated monomer mechanism (AMM), with the latter often leading to better control over molecular weight and a reduction in side reactions like backbiting.[7][8]
Comparative Properties of Polyoxetanes
The versatility of substituted oxetanes lies in the ability to tune the properties of the resulting polymers by simply changing the functional groups on the monomer.
Influence of Substituents
The nature of the substituent on the oxetane ring has a profound impact on the physical and chemical properties of the resulting polymer.
| Substituent Type | Example Monomer | Key Polymer Properties | Reference(s) |
| Alkyl | 3,3-Dimethyloxetane | Crystalline, with a melting point of 47 °C.[1] | [1] |
| Halogen | 3,3-Bis(chloromethyl)oxetane (BCMO) | High melting point, high heat-distortion temperature, low water absorption, chemical resistance, self-extinguishing.[1] | [1] |
| Energetic (Azido) | 3-Azidomethyl-3-methyloxetane (AMMO) | Low glass transition temperature (-42 °C), suitable as an energetic binder.[9][10] | [9][10] |
| Energetic (Azido) | 3,3-Bis(azidomethyl)oxetane (BAMO) | Higher rigidity than poly(AMMO), glass transition temperature of -41 °C.[9][10] | [9][10] |
| Energetic (Nitrato) | 3-Nitratomethyl-3-methyloxetane (NIMMO) | Energetic binder for propellants and explosives.[11] | [11] |
| Hydroxymethyl | 3-Ethyl-3-(hydroxymethyl)oxetane | Leads to hyperbranched polyethers.[8] | [8] |
| Liquid Crystalline | Oxetanes with trans-stilbene side groups | Can form liquid crystalline polymers with specific mesophases.[12] | [12] |
Comparison with Other Polyethers
A comparative analysis with polymers derived from other cyclic ethers, namely epoxides (oxiranes) and tetrahydrofuran (THF), highlights the unique advantages and disadvantages of polyoxetanes.
| Feature | Polyoxetanes | Polyepoxides (Polyoxiranes) | Poly(tetrahydrofuran) (PTHF) |
| Ring Strain (kJ/mol) | ~107[1] | ~114 (ethylene oxide)[13] | Lower than oxetanes and epoxides |
| Polymerization Mechanism | Primarily Cationic Ring-Opening Polymerization (CROP)[1] | CROP, also anionic and coordination polymerization | CROP[14][15] |
| Polymerization Kinetics | Slow initiation, fast propagation[16] | Fast initiation, slow propagation[16] | Generally slower than oxetanes and epoxides |
| Key Properties | Tunable properties based on substituents; can be crystalline or amorphous, energetic, or liquid crystalline.[1][9][12] | Often cross-linked to form rigid thermosets; good adhesion and chemical resistance. | Flexible, amorphous polymer with a low glass transition temperature; used as soft segments in polyurethanes.[9][14] |
| Advantages | Versatility of functionalization; high reactivity in photopolymerization; good thermal and chemical stability of some derivatives.[1][5] | Excellent adhesion; high crosslink density achievable; established industrial use. | Good flexibility and elastomeric properties.[9] |
| Disadvantages | Can have a long induction period in photopolymerization; some monomers can be challenging to synthesize.[13][17] | Brittleness in highly cross-linked systems; slower propagation can limit cure speed in some applications.[18] | Lower reactivity compared to oxetanes and epoxides; polymerization is an equilibrium process.[15] |
Applications of Substituted Polyoxetanes
The unique properties of polyoxetanes have led to their application in several high-performance areas.
Energetic Binders
One of the most significant applications of substituted polyoxetanes is as energetic binders in solid rocket propellants and polymer-bonded explosives (PBXs).[9][10][19] Energetic polymers release a large amount of energy upon combustion, enhancing the performance of the formulation.[11][20] Polyoxetanes with azido and nitrato substituents, such as poly(BAMO), poly(AMMO), and poly(NIMMO), are prominent examples.[9][10][11] These energetic binders offer advantages over traditional non-energetic binders like hydroxyl-terminated polybutadiene (HTPB), including higher energy density and the production of fewer solid combustion products.[9][10] Copolymers of energetic oxetanes, such as BAMO-AMMO, are synthesized to tailor the mechanical and thermal properties of the binder.[10] Additionally, copolymerization with THF can improve the flexibility of otherwise rigid energetic polyoxetanes like poly(BAMO).[9][10]
| Binder | Glass Transition Temperature (Tg) | Key Features | Reference(s) |
| Poly(AMMO) | -42 °C | Energetic, flexible | [9][10] |
| Poly(BAMO) | -41 °C | Energetic, more rigid than Poly(AMMO) | [9][10] |
| BAMO-THF copolymer | -30 °C | Improved flexibility over poly(BAMO) | [9] |
| HTPB | -70 °C | Non-energetic, flexible | [9][10] |
Photo-curing and 3D Printing
The photo-initiated cationic polymerization of oxetanes is highly efficient and proceeds rapidly at room temperature in the presence of a photo-acid generator.[5] This makes them ideal for applications in photo-curable coatings, inks, adhesives, and 3D printing.[5] A key advantage of cationic photopolymerization is its lack of inhibition by oxygen, a common issue in free-radical polymerization.[21] While oxetanes can have a longer induction period for initiation compared to epoxides, they exhibit a higher propagation rate.[13][16] This has led to the development of hybrid systems containing both epoxides and oxetanes to achieve a balance of fast initiation and rapid curing.[13][18]
Other Niche Applications
The versatility of polyoxetanes extends to other specialized fields:
-
Liquid Crystals: Oxetane monomers with mesogenic side groups can be polymerized to form side-chain liquid crystalline polymers.[12]
-
Polymer Electrolytes: The polyether backbone of polyoxetanes can coordinate with metal ions, making them potential candidates for solid polymer electrolytes in batteries.[8]
-
Adhesives: Functionalized polyoxetanes, such as those containing catechol groups, have been investigated as adhesives with good strength on various substrates.[8]
Experimental Protocols
To provide a practical context, a representative experimental workflow for the synthesis and polymerization of an energetic oxetane monomer is outlined below.
Workflow for Synthesis and Polymerization of 3-Azidomethyl-3-methyloxetane (AMMO)
Step-by-Step Methodology
Part 1: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloromethyl-3-methyloxetane and sodium azide in dimethylformamide (DMF).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and allow it to react for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure AMMO monomer.
-
Characterization: Confirm the structure of the synthesized AMMO using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The FTIR spectrum should show a characteristic azide peak around 2100 cm⁻¹.
Part 2: Cationic Ring-Opening Polymerization of AMMO
-
Monomer and Solvent Preparation: Dry the AMMO monomer and the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Initiator Preparation: Prepare a stock solution of the initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the dry solvent.
-
Polymerization: In a flame-dried reaction vessel under an inert atmosphere, dissolve the AMMO monomer in the dry solvent. Cool the solution to the desired reaction temperature (e.g., 0 °C). Add the initiator solution dropwise to the monomer solution with vigorous stirring.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or gravimetry). Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(AMMO) for its molecular weight and molecular weight distribution (GPC), thermal properties (DSC and TGA), and chemical structure (NMR and FTIR).
Conclusion
Substituted oxetanes are a versatile class of monomers that have carved out a significant niche in polymer chemistry, particularly in high-performance applications. The ability to tailor the properties of the resulting polyoxetanes through the judicious choice of substituents is a key advantage. In the realm of energetic materials, they offer a pathway to binders with enhanced performance characteristics compared to traditional polymers. In the field of photo-curing, their rapid polymerization kinetics and insensitivity to oxygen inhibition make them highly attractive. While challenges such as the synthesis of complex monomers and control over polymerization kinetics remain active areas of research, the continued exploration of new substituted oxetanes and polymerization techniques promises to further expand their applications in advanced materials.
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A Comparative Guide to the Synthesis of 3-(Bromomethyl)-3-methyloxetane: Assessing Environmental Impact and Alternative Routes
For Immediate Release
AUSTIN, Texas – In the landscape of pharmaceutical and polymer chemistry, the synthesis of structurally unique building blocks is of paramount importance. 3-(Bromomethyl)-3-methyloxetane stands out as a valuable intermediate, prized for its role in creating complex molecules and specialty polymers.[1][2] This guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the common synthetic routes to this compound, with a critical assessment of their environmental impact.
The conventional synthesis of this compound often relies on traditional methods that, while effective, may present environmental and safety challenges. This report explores a widely used method and presents a greener alternative, leveraging phase-transfer catalysis to mitigate these concerns. By examining key green chemistry metrics, this guide offers a quantitative comparison to inform more sustainable laboratory practices.
The Conventional Approach: An Appel-Type Reaction
A prevalent method for synthesizing this compound involves the bromination of 3-methyl-3-hydroxymethyloxetane.[3] This transformation is typically achieved using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a variation of the Appel reaction.
While this method can provide high yields, it is not without significant environmental drawbacks. The use of carbon tetrabromide, a known ozone-depleting substance and suspected carcinogen, is a major concern. Furthermore, the reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification and contributes to a lower atom economy. The use of dichloromethane, a halogenated solvent, further adds to the environmental burden.[4]
Experimental Protocol: Conventional Synthesis
-
Dissolve 3-methyl-3-hydroxymethyloxetane (0.1 mol) and carbon tetrabromide (0.11 mol) in dichloromethane (100 mL).[3]
-
Cool the mixture to 0°C under a nitrogen atmosphere.[3]
-
Slowly add triphenylphosphine (0.12 mol) to the cooled solution.[3]
-
Allow the reaction to warm to room temperature and stir for 20 minutes.[3]
-
Remove the solvent via distillation under reduced pressure.[3]
-
Add ethyl acetate (100 mL) to the residue and filter to remove insoluble triphenylphosphine oxide.[3]
-
Concentrate the filtrate and purify by recrystallization from hexane to yield the final product.[3]
A Greener Alternative: Phase-Transfer Catalysis
An alternative and more environmentally benign approach to synthesizing oxetanes involves the intramolecular cyclization of a diol precursor. This can be adapted to produce this compound through a Williamson ether synthesis-type reaction, facilitated by phase-transfer catalysis (PTC).[5][6] PTC is a powerful technique that enables reactions between reactants in immiscible phases, often eliminating the need for harsh organic solvents.[7][8][9]
This alternative begins with the conversion of a suitable diol, such as 2,2-bis(bromomethyl)propane-1,3-diol, which can be cyclized in the presence of a base.[10] A more direct route to the target molecule could involve the cyclization of a brominated diol under phase-transfer conditions, which avoids the use of hazardous brominating agents like CBr₄.
A plausible greener synthesis would start from 3-hydroxy-2,2-bis(hydroxymethyl)propan-1-ol. This triol can be selectively brominated, and the resulting bromodiol can then be cyclized under PTC conditions. This approach has the potential to significantly improve the environmental profile of the synthesis by avoiding hazardous reagents and solvents.
Experimental Protocol: Greener PTC Synthesis (Proposed)
-
Selectively brominate 3-hydroxy-2,2-bis(hydroxymethyl)propan-1-ol to yield 2,2-bis(bromomethyl)propan-1,3-diol.
-
Combine the brominated diol with an aqueous solution of a strong base (e.g., 50% NaOH).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Stir the biphasic mixture vigorously at a controlled temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water to remove the catalyst and any remaining base.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Comparative Analysis of Environmental Impact
To objectively assess the environmental performance of these two synthetic routes, we can utilize several key green chemistry metrics.[11][12][13] These metrics provide a quantitative framework for comparing the "greenness" of chemical processes.
| Metric | Conventional Synthesis (Appel-Type) | Greener Synthesis (PTC) (Projected) | Description |
| Atom Economy | Low | High | The measure of the efficiency of a reaction in converting reactants to the desired product. |
| E-Factor | High | Low | The mass ratio of waste to the desired product. A lower E-factor is better. |
| Process Mass Intensity (PMI) | High | Low | The total mass used in a process divided by the mass of the product.[14] A lower PMI is more sustainable. |
| Reagent Hazard | High (CBr₄, PPh₃) | Low (Aqueous base) | The inherent toxicity and environmental risk of the reagents used. |
| Solvent Hazard | High (Dichloromethane) | Low (Water, or solvent-free) | The environmental and health impacts of the solvent used.[15] |
| Energy Consumption | Moderate | Potentially Lower | The energy required for heating, cooling, and separations. |
The projected data for the greener PTC synthesis indicates a significant improvement across all key environmental metrics. The higher atom economy and lower E-factor are direct results of a more efficient reaction with fewer byproducts. The elimination of hazardous reagents and solvents drastically reduces the overall process mass intensity and the associated environmental and safety risks.
Conclusion and Future Outlook
While the conventional Appel-type synthesis of this compound is effective, its environmental footprint is considerable. The use of hazardous materials and the generation of significant waste are major drawbacks. The proposed greener alternative, employing phase-transfer catalysis for the intramolecular cyclization of a brominated diol, presents a compelling case for a more sustainable approach.
Further research and process optimization of the PTC route are warranted to fully realize its potential. This includes exploring alternative, bio-based starting materials and optimizing reaction conditions to maximize yield and minimize energy consumption.[16] By embracing the principles of green chemistry, the scientific community can continue to develop innovative and environmentally responsible methods for the synthesis of valuable chemical intermediates like this compound.
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Kinetic analysis of 3-(Bromomethyl)-3-methyloxetane polymerization compared to other oxetanes
A Guide for Researchers in Polymer Chemistry and Materials Science
This guide provides an in-depth comparative analysis of the cationic ring-opening polymerization (CROP) kinetics of 3-(bromomethyl)-3-methyloxetane (BrMMO). By examining its behavior against other structurally significant oxetanes, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how substituent effects—specifically steric hindrance and electronic properties—govern polymerization rates and outcomes. This document synthesizes data from multiple studies, outlines detailed experimental protocols for kinetic analysis, and offers insights into the rational design of polyoxetanes with tailored properties.
The Significance of Oxetane Polymerization Kinetics
Oxetanes, or trimethylene oxides, are four-membered cyclic ethers that serve as valuable monomers for the synthesis of polyethers. The significant ring strain of approximately 25-26 kcal/mol provides a powerful thermodynamic driving force for ring-opening polymerization.[1] The resulting polymers, polyoxetanes, find applications in diverse fields, from high-performance energetic binders to advanced biomedical materials.
Control over the polymer's molecular weight, polydispersity, and microstructure is paramount for these applications, and this control is achieved through a thorough understanding of the polymerization kinetics. The substitution pattern on the oxetane ring profoundly impacts the reactivity of the monomer, making a comparative kinetic analysis essential for predictable and reproducible polymer synthesis.
The Mechanism: Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes is predominantly carried out via a cationic ring-opening mechanism. The process is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), often in the presence of a co-initiator like a diol.[2][3] The polymerization proceeds through a tertiary oxonium ion intermediate at the active chain end.[1] The propagation step involves the nucleophilic attack of a monomer molecule on the electrophilic α-carbon of the cyclic oxonium ion.[4]
This process can occur through two competing pathways: the activated chain end (ACE) mechanism, where the cation is on the propagating polymer chain, and the activated monomer (AM) mechanism, where the charge resides on the free monomer.[5] The specific conditions and monomer chemistry dictate the dominant pathway.
Caption: General mechanism for Cationic Ring-Opening Polymerization (CROP) of oxetanes.
Key Factors Influencing Polymerization Kinetics
The rate of CROP is not uniform across all oxetane derivatives. The substituents on the 3-position of the ring introduce significant steric and electronic effects that modulate reactivity.
-
Steric Hindrance: Bulky substituents at the C3 position sterically hinder the approach of the incoming monomer to the active center of the propagating chain. Studies comparing unsubstituted oxetane with 3,3-dimethyloxetane have shown that the unsubstituted monomer is more reactive, highlighting the retarding effect of the gem-dimethyl group.[1]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the oxygen atom in the monomer and the stability of the cationic intermediate.
-
Electron-donating groups (like methyl) increase the electron density on the oxygen, enhancing its nucleophilicity and potentially accelerating the rate of polymerization.
-
Electron-withdrawing groups (like bromomethyl or chloromethyl) decrease the basicity of the oxetane oxygen, making it a weaker nucleophile. This can slow down the propagation step. Furthermore, these groups can influence the stability of the resulting polymer.
-
Comparative Kinetic Data of Oxetane Polymerization
| Monomer | Substituents at C3 | Initiator System | Temperature (°C) | Key Kinetic Observations & Notes | Reference(s) |
| This compound (BrMMO) | -CH₃, -CH₂Br | BF₃·OEt₂ / 1,4-Butanediol | 0 | Optimum conditions for controlled polymerization were determined; monomer conversion was tracked over time.[3] | [3] |
| 3,3-Bis(chloromethyl)oxetane (BCMO) | -CH₂Cl, -CH₂Cl | BF₃ / H₂O | -60 to +20 | Kinetics are first order with respect to monomer, catalyst, and co-catalyst for H₂O/BF₃ ratios < 0.5.[6][7] | [6][7] |
| 3,3-Dimethyloxetane | -CH₃, -CH₃ | Triethyloxonium hexafluoroantimonate | 25 | Exhibits greater steric hindrance compared to unsubstituted oxetane, leading to a slower polymerization rate.[1] | [1] |
| 3-Azidomethyl-3-methyloxetane (AMMO) | -CH₃, -CH₂N₃ | BF₃·OEt₂ / Benzyl Alcohol | Not Specified | Can be readily polymerized cationically; often synthesized from BrMMO polymer.[8] | [8] |
| Unsubstituted Oxetane | -H, -H | BF₃·OEt₂ / Ethanol | Not Specified | More reactive than 3,3-disubstituted derivatives due to lower steric hindrance.[2] | [2] |
Analysis of Comparative Data:
When comparing BrMMO to its analogues, we can infer the interplay of steric and electronic effects.
-
BrMMO vs. 3,3-Dimethyloxetane: BrMMO has one methyl group and one bromomethyl group. The bromomethyl group is sterically larger than a methyl group. However, the primary difference is electronic. The bromine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the oxetane oxygen in BrMMO compared to the two electron-donating methyl groups in 3,3-dimethyloxetane. This suggests that BrMMO would likely polymerize at a slower rate than 3,3-dimethyloxetane, assuming steric factors are comparable.
-
BrMMO vs. 3,3-Bis(chloromethyl)oxetane (BCMO): This is a critical comparison. Both monomers feature electron-withdrawing halomethyl groups. Bromine is less electronegative but larger than chlorine. The slightly lower electronegativity might make the BrMMO oxygen slightly more nucleophilic than the BCMO oxygen. Conversely, the presence of a methyl group in BrMMO is electron-donating, which should increase its reactivity relative to BCMO, where both groups are electron-withdrawing. Therefore, BrMMO is expected to be more reactive than BCMO.
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
To empirically determine and compare polymerization kinetics, monitoring monomer conversion over time is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.[9] It allows for the direct measurement of the disappearance of monomer-specific signals relative to an internal standard.
Workflow for Kinetic Analysis
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A Comparative Guide to Structure-Property Relationships in Polyoxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyoxetanes: A Versatile Polymer Platform
Polyoxetanes are a class of synthetic organic heteroatomic thermoplastic polymers derived from the ring-opening polymerization of oxetane, a four-membered cyclic ether.[1] The inherent ring strain of the oxetane monomer (107 kJ/mol) makes it readily polymerizable via a cationic mechanism.[1] This class of polymers has garnered significant interest due to the tunability of their properties, which can be precisely controlled by the nature of the substituents on the oxetane ring.
One of the earliest polyoxetanes to find industrial application was derived from 3,3-bis(chloromethyl)oxetane (BCMO), marketed under the trade name Penton.[1] Its high heat-distortion temperature, low water absorption, and inherent self-extinguishing properties made it suitable for sterilizable goods and applications requiring high chemical resistance.[1]
More recently, the focus has shifted towards "energetic" polyoxetanes, which incorporate explosophoric groups like azido (-N₃) or nitrato (-ONO₂) moieties.[2] These polymers serve as high-performance binders in solid propellants and polymer-bonded explosives, offering improved energy density compared to traditional non-energetic binders like hydroxyl-terminated polybutadiene (HTPB).[3][4]
The versatility of polyoxetanes also extends to biomedical applications, where their biocompatibility and tunable properties are being explored for use in drug delivery systems and as coatings for medical devices.[5][6][7][8]
The Cornerstone of Performance: Validating Structure-Property Relationships
The utility of polyoxetanes is fundamentally dictated by the relationship between their molecular structure and their macroscopic properties. Understanding and validating these relationships is paramount for designing materials with tailored performance characteristics. This guide will delve into the key structural factors that influence the thermal, mechanical, and dielectric properties of polyoxetanes.
The Influence of Pendant Groups on Thermal Properties
The substituents on the 3-position of the oxetane ring, often referred to as pendant or side groups, have a profound impact on the thermal behavior of the resulting polymer.
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For applications requiring flexibility at low temperatures, such as in energetic binders for propellants, a low Tg is desirable.[9]
Computational studies have shown that the structure and location of pendant chains significantly affect the Tg of nitramino oxetane polymers.[4] Asymmetric structures and distantly located pendant chains can effectively lower the Tg with minimal compromise to other properties.[4] For instance, the introduction of flexible ether linkages in the side chain can lead to a decrease in Tg.[10]
Melting Temperature (Tm) and Crystallinity: The symmetry and nature of the pendant groups also influence the polymer's ability to crystallize. Poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)), with its symmetrical structure, is a crystalline polymer with a distinct melting point.[9] In contrast, poly(3-azidomethyl-3-methyloxetane) (poly(AMMO)), which has an asymmetrical substitution pattern, is amorphous.[11]
The crystalline nature of poly(BAMO) contributes to its higher elastic modulus compared to its viscosity modulus.[9] By copolymerizing BAMO with amorphous monomers like AMMO or tetrahydrofuran (THF), the crystallinity can be disrupted, leading to thermoplastic elastomers with tailored melting temperatures and improved flexibility.[9][11]
Thermal Stability: The thermal stability of polyoxetanes is crucial for their processing and end-use applications. Energetic polyoxetanes, in particular, must exhibit a balance between their energetic output and their thermal stability to ensure safe handling and storage. The decomposition of these polymers is often initiated by the cleavage of the energetic pendant groups.[9]
Mechanical Properties: The Role of Molecular Architecture
The mechanical properties of polyoxetanes, such as tensile strength and elongation at break, are governed by factors including molecular weight, crosslinking density, and polymer architecture (e.g., linear, branched, or block copolymers).
Thermoplastic Elastomers (TPEs): A significant area of research has focused on developing polyoxetane-based thermoplastic elastomers.[11] These materials combine the processability of thermoplastics with the elasticity of thermosets. This is typically achieved by creating block copolymers consisting of "hard" crystalline segments and "soft" amorphous segments.[11]
For example, triblock copolymers of the type B-A-B, where 'B' is a hard, crystalline block (e.g., poly(BAMO)) and 'A' is a soft, amorphous block (e.g., poly(AMMO) or a copolymer of BAMO and AMMO), exhibit thermoplastic elastomeric behavior.[11] The hard segments act as physical crosslinks at room temperature, providing mechanical strength, while the soft segments impart flexibility.[11] Upon heating above the melting temperature of the hard segments, the material can be processed like a thermoplastic.[11]
The mechanical properties of these TPEs can be precisely tuned by controlling the block lengths and the composition of the soft segment.[11]
Dielectric Properties: The Impact of Polarity
The dielectric properties of polymers are determined by their chemical structure, specifically the presence and arrangement of polar groups.[12] Polar polymers, which contain atoms with different electronegativities (e.g., oxygen, nitrogen), exhibit higher dielectric constants than non-polar polymers.[13]
The ether backbone of polyoxetanes imparts a degree of polarity to the polymer chain. The introduction of highly polar pendant groups, such as nitrato or azido groups, further increases the dielectric constant. The dielectric properties of polyoxetanes are frequency-dependent.[12][14] At low frequencies, the dipoles have sufficient time to align with the electric field, resulting in a higher dielectric constant.[12] At high frequencies, the dipole alignment cannot keep pace with the changing field, leading to a lower dielectric constant.[12]
Understanding the dielectric behavior of polyoxetanes is important for applications in electronics and as binders in energetic materials, where electrical properties can influence sensitivity and performance.
Comparative Analysis: Polyoxetanes vs. Alternative Polymers
The selection of a polymer for a specific application often involves a trade-off between various properties. Here, we compare polyoxetanes with other commonly used polymers.
| Property | Polyoxetanes | Hydroxyl-Terminated Polybutadiene (HTPB) | Glycidyl Azide Polymer (GAP) | Fluoropolymers |
| Energy Content | High (for energetic derivatives)[3] | Low (non-energetic)[4] | High[3] | Low |
| Glass Transition Temp. (Tg) | Tunable (-45°C to >0°C)[9][11] | Low (~ -70°C)[9] | Low (~ -45°C) | Variable |
| Mechanical Properties | Good (can be tailored for TPEs)[11] | Good elasticity | Good elasticity | Excellent |
| Thermal Stability | Moderate to Good | Good | Moderate | Excellent |
| Dielectric Constant | Moderate to High[13] | Low | High | Very Low[12] |
| Chemical Resistance | Good[1] | Moderate | Moderate | Excellent[15] |
Experimental Validation: Protocols and Methodologies
The validation of structure-property relationships in polyoxetanes relies on a suite of well-established experimental techniques.
Synthesis of Polyoxetanes via Cationic Ring-Opening Polymerization
The most common method for synthesizing polyoxetanes is cationic ring-opening polymerization.[10][16][17]
Workflow for Polyoxetane Synthesis:
Caption: Workflow for the synthesis and characterization of polyoxetanes.
Detailed Protocol:
-
Monomer and Solvent Preparation: The oxetane monomer and solvent (e.g., dichloromethane) are rigorously dried and purified to remove any water, which can interfere with the cationic polymerization.
-
Initiation: The reaction is typically carried out under an inert atmosphere (nitrogen or argon). The monomer and solvent are cooled to the desired reaction temperature (e.g., 0°C). An initiator system, such as a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), is then added.[17]
-
Propagation: The polymerization proceeds via a cationic ring-opening mechanism, where the initiator activates the oxetane ring, leading to chain growth.
-
Termination/Quenching: The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and, in the case of copolymers, to determine the composition.[10]
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[10][16]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymer, including the storage modulus, loss modulus, and tan delta, as a function of temperature.[18]
Future Outlook and Emerging Trends
The field of polyoxetanes continues to evolve, with several exciting areas of research emerging:
-
Sustainable Polyoxetanes: There is a growing interest in developing bio-based polyoxetanes derived from renewable resources.[18]
-
Advanced Energetic Materials: The design and synthesis of novel energetic polyoxetanes with improved performance and reduced sensitivity remain a key focus.[3][19][20]
-
Functional Materials: The incorporation of functional groups into the polyoxetane backbone is being explored for applications in areas such as liquid crystals and smart materials.[16][17]
Conclusion
The structure-property relationships in polyoxetanes are well-defined and offer a powerful platform for the design of materials with a wide range of properties. By carefully selecting the substituents on the oxetane ring and controlling the polymer architecture, it is possible to create materials with tailored thermal, mechanical, and dielectric characteristics. This guide has provided a comprehensive overview of these relationships, supported by experimental data and comparative analysis, to aid researchers and professionals in the development of next-generation polyoxetane-based materials.
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A Comparative Economic Analysis of Production Routes for 3-(Bromomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to profound improvements in physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability, when replacing more common functionalities like gem-dimethyl or carbonyl groups.[1] One particularly useful building block is 3-(bromomethyl)-3-methyloxetane, a versatile intermediate for introducing the 3-methyl-oxetane moiety into more complex molecules through nucleophilic substitution.[2] It also serves as a key monomer in the synthesis of advanced materials like energetic thermoplastic elastomers.
Given its utility, the development of an economically viable and scalable synthesis is paramount. This guide provides an in-depth analysis and comparison of the primary production routes to this compound, focusing on chemical efficiency, cost of goods, scalability, and safety considerations to inform both laboratory-scale synthesis and potential industrial production.
Chapter 1: The Preeminent Route: One-Step Bromination of 3-Hydroxymethyl-3-methyloxetane (HMMO)
The most direct and widely cited method for preparing this compound is the bromination of its corresponding alcohol, 3-hydroxymethyl-3-methyloxetane (HMMO), via an Appel-type reaction. This pathway is characterized by its high efficiency and mild reaction conditions.
Route Overview & Causality
This synthesis employs carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃) as the reagent to activate the primary alcohol. The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction, allowing for a clean, high-yielding conversion under relatively gentle conditions. This avoids the harsh acidic environments of other bromination methods (e.g., using HBr), which could potentially lead to the acid-catalyzed ring-opening of the strained oxetane ring.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)-3-methyloxetane
Introduction
3-(Bromomethyl)-3-methyloxetane is a valuable reagent in modern drug discovery and materials science, prized for its unique four-membered oxetane ring. This structural motif can impart desirable properties to novel molecules, including improved aqueous solubility and metabolic stability.[1] However, the same features that make it chemically useful—a strained ether ring and a bromomethyl functional group—also classify it as a reactive and potentially hazardous compound requiring stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Proper handling begins with a thorough understanding of the risks. This compound presents a multi-faceted hazard profile that dictates its disposal pathway.
-
Chemical Reactivity: The compound contains two key reactive sites. The oxetane ring is strained (ring strain of ~25.5 kcal/mol) and can be opened under certain conditions, particularly acidic ones.[2] The bromomethyl group is a classic alkylating agent moiety. Alkylating agents are a class of compounds with well-documented hazardous properties, including potential carcinogenicity, and require specialized handling.[3][4]
-
Acute Toxicity: Safety data sheets classify this compound as "Acute Toxicity 4 (Oral)," meaning it is harmful if swallowed.[5] The GHS H302 hazard statement applies.[5]
-
Environmental Hazard: As a brominated organic compound, its improper release can lead to the formation of persistent and toxic byproducts in the environment. Controlled, high-temperature incineration with flue gas scrubbing is necessary to prevent the release of acidic gases like hydrogen bromide (HBr).[6]
Due to these factors, this compound must be treated as a reactive, halogenated hazardous waste .[7][8] Under no circumstances should it or its solutions be disposed of down the drain or in regular trash.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound and its associated waste streams.
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[9] |
| Hand Protection | Wear double-layered nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart.[10] |
| Body Protection | A fully buttoned, poly-coated laboratory gown is required to protect against splashes and contamination.[10] |
| Respiratory Protection | All handling of the pure compound and its waste should occur within a certified laboratory chemical fume hood to prevent inhalation of vapors.[11] |
Waste Segregation and Collection: A Step-by-Step Protocol
Meticulous segregation is critical for safe and cost-effective disposal. Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[12]
Step 1: Select the Appropriate Waste Container
-
Use a dedicated, sealable, and clearly labeled hazardous waste container designated for Halogenated Organic Liquids .[8]
-
The container must be made of a compatible material (e.g., glass or specific solvent-resistant plastic). Ensure it is in good condition, free from cracks or leaks.[13]
Step 2: Collect Liquid Waste
-
Carefully pour residual this compound and any solvent rinses (e.g., from reaction flasks) into the designated halogenated waste container using a funnel.
-
Perform this transfer inside a chemical fume hood.
-
Keep the waste container closed at all times except when adding waste.[13]
Step 3: Manage Contaminated Solid Waste
-
All solid materials that have come into direct contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Weigh boats
-
Contaminated absorbent pads or paper towels
-
-
Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container. The label must read: "Solid Waste Contaminated with this compound ."
Step 4: Decontaminate Glassware
-
Reusable glassware should be decontaminated before washing.
-
Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
The first two rinsates are considered hazardous and MUST be collected in the Halogenated Organic Liquids waste container. The third rinse may be collected as non-halogenated waste if a non-halogenated solvent was used.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Contain the Spill: For small, manageable spills within a fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent pad.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container for hazardous solid waste.
-
Wipe the spill area with a cloth or pad dampened with a suitable solvent.
-
Place all cleanup materials, including your contaminated gloves and gown, into the hazardous waste bag.
-
Seal the bag/container, label it clearly as "Spill Debris with this compound ," and arrange for disposal.[6]
-
Disposal Pathway Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Final Disposal and Record Keeping
Once a waste container is full, securely close it and complete your institution's hazardous waste label. Ensure all constituents are listed with accurate percentages. Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA) and request a pickup from your EHS office or licensed hazardous waste disposal contractor.[9] Maintain meticulous records of the waste generated as required by institutional and federal regulations.[13]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
